1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
Description
1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine has been reported in Trypanosoma brucei with data available.
Properties
CAS No. |
92345-33-0 |
|---|---|
Molecular Formula |
C40H76NO8P |
Molecular Weight |
730.0 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h14,16,19-20,38H,6-13,15,17-18,21-37H2,1-5H3/b16-14-,20-19-/t38-/m1/s1 |
InChI Key |
IWXJKHSPEQSQMD-GMGFYYQASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Synonyms |
(7R,17Z,20Z)-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-dien-1-aminium Inner Salt 4-Oxide; [R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20- |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC).
Chemical Structure and Identification
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC, also known by its shorthand as PC(14:0/18:2), is a specific type of phosphatidylcholine, a major class of phospholipids (B1166683) that are primary components of cellular membranes. This molecule is characterized by a glycerol (B35011) backbone esterified at the sn-1 position with myristic acid, a saturated 14-carbon fatty acid, and at the sn-2 position with linoleic acid, a polyunsaturated 18-carbon fatty acid with two double bonds. The sn-3 position is attached to a phosphocholine (B91661) head group.[1]
The asymmetric nature of its acyl chains, one saturated and one polyunsaturated, contributes to the fluidity and dynamic properties of the lipid bilayers it inhabits.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[2] |
| Molecular Formula | C40H76NO8P[3] |
| SMILES | CCCCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCCCCCC/C=C\C/C=C\CCCCC[4] |
| InChI Key | IWXJKHSPEQSQMD-GMGFYYQASA-N[3] |
| CAS Number | 92345-33-0[3] |
| Synonyms | PC(14:0/18:2), 1-Myristoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological and experimental systems. While some experimental data is limited, computational predictions provide valuable insights.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 730.0 g/mol | [3] |
| Physical State | Solid | [5] |
| Solubility | Soluble in ethanol | [6] |
| Melting Point | Not available (experimental) | [6] |
| Boiling Point | Not available (experimental) | [6] |
| Optical Rotation | Not available (experimental) |
Spectroscopic Data (Predicted)
Table 3: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shifts (ppm) |
| ¹H NMR | Predicted spectrum available[2] |
| ¹³C NMR | Predicted spectrum available[2] |
Note: These are computationally predicted spectra and should be used as a reference. Experimental verification is recommended.
Biological Significance and Signaling Pathways
This compound has been identified in human plasma, indicating its presence and potential role in human physiology.[3] As a phosphatidylcholine, it is a fundamental component of cell membranes, contributing to their structural integrity and fluidity.
This specific phospholipid is involved in the broader metabolic pathways of phosphatidylcholine and phosphatidylethanolamine (B1630911) biosynthesis.[7] In these pathways, diacylglycerol (DAG) species, including the 1-myristoyl-2-linoleoyl-glycerol precursor, are utilized for the synthesis of various phospholipids.
Simplified pathway showing the synthesis of PC(14:0/18:2) and PE(14:0/18:2) from a common diacylglycerol precursor.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the specific this compound are not extensively published. However, established methods for the synthesis of asymmetric phosphatidylcholines and their analysis can be adapted.
Synthesis of Asymmetric Phosphatidylcholines
A general approach for synthesizing asymmetric phosphatidylcholines involves the acylation of a lysophosphatidylcholine.
Materials:
-
1-Myristoyl-sn-glycero-3-phosphocholine (Lyso-PC 14:0)
-
Linoleic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727), water mixtures)
Procedure:
-
Dissolve 1-Myristoyl-sn-glycero-3-phosphocholine and a molar excess of linoleic acid in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMAP to the solution, followed by the dropwise addition of a solution of DCC in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
General workflow for the synthesis of this compound.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis and quantification of specific phospholipid species.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Mass spectrometer (e.g., Triple Quadrupole or Orbitrap)
-
C18 reversed-phase column
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive (e.g., 10 mM ammonium (B1175870) formate)
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive
Procedure:
-
Dissolve the lipid sample in a suitable organic solvent (e.g., methanol or isopropanol).
-
Inject the sample onto the C18 column.
-
Elute the lipids using a gradient from Mobile Phase A to Mobile Phase B.
-
Detect the eluting lipids using the mass spectrometer in either positive or negative ion mode, depending on the desired adducts and fragmentation patterns.
-
Identify this compound based on its retention time and specific mass-to-charge ratio (m/z).
Conclusion
This compound is a biologically relevant phospholipid with distinct structural and physicochemical properties arising from its asymmetric acyl chain composition. This guide provides a foundational understanding of this molecule for researchers in lipidomics, membrane biology, and drug development. Further experimental investigation into its specific physical properties and direct roles in cellular signaling pathways will undoubtedly provide deeper insights into its biological functions.
References
- 1. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]
- 2. NP-MRD: Showing NP-Card for trimethyl(2-{[(2r)-2-[(9z,12z)-octadeca-9,12-dienoyloxy]-3-(tetradecanoyloxy)propyl phosphonato]oxy}ethyl)azanium (NP0156089) [np-mrd.org]
- 3. caymanchem.com [caymanchem.com]
- 4. GlyTouCan:G08749HX | C40H77NO8P+ | CID 5313098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Myristoyl-2-oleoyl-sn-glycero-3-phosphocholine | C40H78NO8P | CID 24778620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]
- 7. Human Metabolome Database: Showing metabocard for PE(14:0/18:2(9Z,12Z)) (HMDB0008829) [hmdb.ca]
physical properties of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
An In-depth Technical Guide to the Physical Properties of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
Introduction
1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), a member of the phosphatidylcholine (PC) class of lipids, is a glycerophospholipid distinguished by its asymmetric acyl chain composition. It incorporates a saturated myristic acid (14:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This specific molecular architecture is crucial as it imparts distinct physical properties that influence the behavior of lipid bilayers. MLPC is found in biological membranes, such as human plasma, and serves as a valuable component in creating model membranes for biophysical studies, drug delivery research, and understanding lipid-protein interactions.[1][2] This guide provides a comprehensive overview of the core physical properties of MLPC, detailed experimental protocols for their determination, and logical diagrams illustrating key concepts and workflows.
Core Physical and Chemical Properties
The unique combination of a saturated and a polyunsaturated fatty acid chain gives MLPC specific physicochemical characteristics that are critical for its function in research and biological systems.
Data Summary
A compilation of the known quantitative physical and chemical data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₇₆NO₈P | [1] |
| Molecular Weight | 730.0 g/mol | [1] |
| Formal Name | 1-Myristoyl-2-Linoleoyl-sn-glycero-3-Phosphatidylcholine | [1] |
| CAS Number | 92345-33-0 | [1] |
| Physical State | Solid (at room temperature) | [3] |
| Solubility | Soluble in ethanol (B145695) (10 mg/mL) | [1] |
| Phase Transition Temp. (Tm) | Not empirically determined; estimated to be below 0°C | [] |
Phase Transition Temperature (Tₘ)
The gel-to-liquid crystalline phase transition temperature (Tₘ) is a critical parameter that defines the temperature at which a lipid bilayer shifts from a tightly packed, ordered gel state to a disordered, fluid liquid-crystalline state. For MLPC, the presence of the di-unsaturated linoleoyl chain with its rigid cis double bonds introduces kinks, preventing dense packing of the acyl chains.[5] This structural feature significantly lowers the Tₘ. While the exact Tₘ for MLPC has not been published, it can be estimated by comparing it to similar asymmetric PCs. For instance, 1-palmitoyl-2-linoleoyl PC (16:0-18:2 PC) has a Tₘ of -19.5°C, and 1-stearoyl-2-linoleoyl PC (18:0-18:2 PC) has a Tₘ of -13.7°C.[] Given that the myristoyl chain (14:0) is shorter, the Tₘ of MLPC is expected to be in a similar sub-zero range.
Solubility
Like other phospholipids (B1166683), MLPC is an amphipathic molecule. Its phosphocholine (B91661) headgroup is polar and hydrophilic, while its acyl chains are nonpolar and hydrophobic. This dual nature dictates its solubility. MLPC is insoluble in water but is soluble in non-polar organic solvents and some polar organic solvents like ethanol.[1][6] In aqueous solutions, rather than dissolving, it spontaneously forms larger aggregates like vesicles or liposomes to minimize the unfavorable interaction between its hydrophobic tails and water.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. While bilayer-forming phospholipids like MLPC do not form micelles in the classical sense, they do have a very low monomer solubility in water, often referred to as the critical bilayer concentration (CBC) or critical vesicle concentration (CVC).[7] Below this extremely low concentration (typically in the nanomolar range for PCs), the lipids exist as monomers; above it, they assemble into bilayers.[7]
Experimental Protocols & Workflows
Accurate determination of the physical properties of lipids is fundamental for their application in research. The following sections detail standard experimental methodologies.
Determination of Phase Transition Temperature (Tₘ) via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[8] For phospholipids, DSC is the gold standard for determining the Tₘ by detecting the endothermic peak that occurs as the lipid absorbs heat to transition from the gel to the liquid-crystalline phase.[9][10]
Methodology:
-
Sample Preparation: A known amount of the lipid (e.g., 1-5 mg of MLPC) is dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. The film is further dried under high vacuum for several hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a specific buffer (e.g., PBS, Tris buffer) to a final concentration of 10-20 mg/mL. The mixture is vortexed above the expected Tₘ to form a milky suspension of multilamellar vesicles (MLVs).
-
DSC Analysis: A small, accurately weighed aliquot of the lipid dispersion is hermetically sealed into an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
-
Thermal Cycling: The sample and reference pans are placed in the DSC cell. The system is typically cooled to a temperature well below the expected Tₘ (e.g., -50°C) and then heated at a controlled rate (e.g., 1-2°C/min) through the transition region.[11]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The Tₘ is identified as the temperature at the peak of the endothermic transition.[9]
Caption: Workflow for determining lipid phase transition temperature using DSC.
Determination of Solubility
This protocol provides a qualitative and semi-quantitative method to assess the solubility of MLPC in various solvents, which is a fundamental property based on the "like dissolves like" principle.[6][12]
Methodology:
-
Solvent Selection: A panel of solvents with varying polarities is selected.
-
Polar: Deionized water
-
Intermediate: Ethanol
-
Non-polar: Chloroform, Hexane
-
-
Sample Dispensing: Aliquot a small, known amount of MLPC (e.g., 1 mg) into separate, labeled test tubes for each solvent.
-
Solvent Addition: Add a defined volume of each solvent (e.g., 1 mL) to the corresponding test tube.
-
Mixing: Vigorously mix each tube using a vortex mixer for 1-2 minutes to ensure maximum interaction between the lipid and the solvent.
-
Observation: Allow the tubes to stand for 10-15 minutes. Observe each tube for signs of dissolution.
-
Documentation: Record the observations for each solvent. For a more quantitative assessment, the maximum concentration at which the lipid fully dissolves can be determined by serial additions.
Caption: Experimental workflow for determining the solubility of a lipid.
Conceptual Relationships
Structure-Property Relationship
The physical properties of MLPC are a direct consequence of its asymmetric molecular structure. The saturated sn-1 myristoyl chain is flexible and can pack tightly, while the polyunsaturated sn-2 linoleoyl chain is rigid and kinked. This asymmetry leads to inefficient packing within a lipid bilayer, increasing the area per molecule and enhancing membrane fluidity. This is visually represented by a lower Tₘ compared to its fully saturated counterparts.
Caption: Relationship between MLPC's asymmetric structure and its membrane properties.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. 1-Myristoyl-2-linoleoyl-sn-glycerol | C35H64O5 | CID 14275352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JaypeeDigital | Qualitative Tests for Lipids [jaypeedigital.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Differential scanning calorimetric study of the thermotropic phase behavior of a polymerizable, tubule-forming lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biologyreader.com [biologyreader.com]
- 13. aneshaa99.home.blog [aneshaa99.home.blog]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
This technical guide provides a comprehensive overview of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (PC(14:0/18:2)), a specific phosphatidylcholine species found in human plasma. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical methodologies for its quantification, and its role within biological pathways.
Core Physicochemical Data
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC is a phospholipid containing myristic acid (a saturated fatty acid with 14 carbons) at the sn-1 position and linoleic acid (a polyunsaturated fatty acid with 18 carbons and two double bonds) at the sn-2 position of the glycerol (B35011) backbone.[1] This specific arrangement of fatty acids influences its properties and role in biological membranes.
| Property | Value | Source |
| Molecular Weight | 730.0 | [1] |
| Molecular Formula | C40H76NO8P | [1] |
| Common Name | PC(14:0/18:2) | |
| CAS Number | 92345-33-0 | [1] |
Experimental Protocols: Quantification in Human Plasma
The quantification of this compound in biological matrices such as human plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesis of established methods for glycerophospholipid analysis.[2][3][4][5]
Sample Preparation: Protein Precipitation
-
To a 10 µL aliquot of human plasma, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated or odd-chain phosphatidylcholine).
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.
-
Shake the mixture for 6 minutes at 4°C to ensure thorough lipid extraction.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase for analysis.
Liquid Chromatography (LC)
-
Column: A reversed-phase column, such as an Agilent ZORBAX EclipsePlus C18, is suitable for separating phospholipid species.[3]
-
Mobile Phase A: A mixture of water and acetonitrile (B52724) (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) acetate.[3]
-
Mobile Phase B: A mixture of isopropanol (B130326) and acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium acetate.[3]
-
Gradient: A linear gradient is employed, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the lipids based on their hydrophobicity.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for the analysis of glycerophospholipids as it allows for the detection of specific fatty acid fragments.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mode for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will correspond to the fatty acyl chains (myristate and linoleate).
Biological Context: Phosphatidylcholine Biosynthesis
This compound is synthesized through the general phosphatidylcholine biosynthesis pathway. There are two primary routes for PC synthesis in mammalian cells: the CDP-choline pathway (also known as the Kennedy pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.[6][7] The CDP-choline pathway is the main route for the synthesis of PC from dietary choline.
Below is a diagram illustrating the key steps in the CDP-choline pathway leading to the formation of phosphatidylcholine.
Caption: The CDP-choline pathway for phosphatidylcholine biosynthesis.
Quantitative Data in Human Plasma
Lipidomic studies have provided quantitative data on a wide range of lipid species in human plasma. While concentrations can vary between individuals and cohorts, comprehensive analyses offer valuable reference ranges. In a study by Quehenberger et al., the concentration of numerous phosphatidylcholine species was determined in a pooled human plasma sample. For PC(32:2), which includes the 14:0/18:2 isomer, the reported concentration provides an estimate of its abundance. It is important to note that this represents the total for all isomers with this fatty acid composition.
| Lipid Species | Concentration (µg/mL) | Molar Concentration (µM) |
| PC(32:2) | 18.06 ± 0.69 | ~24.74 |
Data adapted from Quehenberger et al., J Lipid Res. 2010.
Conclusion
This compound is a significant component of the human plasma lipidome. Its unique fatty acid composition contributes to the properties of cell membranes and lipoproteins. The analytical methods outlined in this guide provide a robust framework for its accurate quantification, which is essential for understanding its role in health and disease. Further research into the specific functions of this and other individual phospholipid species will continue to advance our understanding of lipid metabolism and its implications for drug development and clinical diagnostics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reversed phase LC/MS/MS method for targeted quantification of glycerophospholipid molecular species in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Synthesis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), a mixed-acid phosphatidylcholine of significant interest in lipid research and pharmaceutical development. This document details both chemical and enzymatic synthetic routes, purification protocols, and analytical characterization methods.
Introduction
1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC) is a specific type of phosphatidylcholine (PC), a major class of phospholipids (B1166683) that are essential components of cell membranes. MLPC is characterized by the presence of a saturated fatty acid, myristic acid (14:0), at the sn-1 position and a polyunsaturated fatty acid, linoleic acid (18:2), at the sn-2 position of the glycerol (B35011) backbone. This asymmetric nature imparts specific biophysical properties to membranes, influencing their fluidity, permeability, and the function of embedded proteins. The controlled synthesis of such defined mixed-acid phospholipids is crucial for their application in drug delivery systems, such as liposomes, and for in-depth studies of lipid-protein interactions and membrane biophysics.
Synthetic Strategies
The synthesis of asymmetrically substituted glycerophospholipids like MLPC requires a regioselective approach to ensure the correct placement of the different fatty acid chains. Two primary strategies are employed: chemical synthesis and enzymatic synthesis.
Chemical Synthesis
Chemical synthesis of MLPC can be approached through two main pathways: the sequential acylation of a protected glycerol backbone or the acylation of a pre-formed lysophosphatidylcholine (B164491).
2.1.1. Pathway A: Sequential Acylation of a Protected Glycerol Backbone
This classic and versatile approach involves the stepwise introduction of the two different fatty acids onto a chiral glycerol derivative, followed by the addition of the phosphocholine (B91661) headgroup.
Caption: Sequential chemical synthesis of MLPC.
2.1.2. Pathway B: Acylation of a Lysophosphatidylcholine Intermediate
This strategy begins with a lysophosphatidylcholine that already contains one of the fatty acids, which is then acylated with the second fatty acid. The key challenge is to obtain a pure starting lysophosphatidylcholine.
Caption: Synthesis of MLPC via acylation of a lyso-PC.
Enzymatic Synthesis
Enzymatic methods offer a milder and often more specific alternative to chemical synthesis, minimizing the use of harsh reagents and protecting groups. Phospholipase A2 (PLA2) is a key enzyme in this approach.
The Biological Significance of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Functions and Therapeutic Potential of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC).
Introduction
1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), also denoted as PC(14:0/18:2), is a specific molecular species of phosphatidylcholine (PC) that has been identified in human plasma and various tissues.[1][2] As a glycerophospholipid, it is a fundamental component of cellular membranes, contributing to their structural integrity and fluidity. The unique composition of MLPC, featuring a saturated myristic acid (14:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position, suggests specialized roles in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the current understanding of MLPC's biological functions, its involvement in disease, and the experimental methodologies used for its study.
Physicochemical Properties and Metabolism
MLPC is an amphipathic molecule with a hydrophilic phosphocholine (B91661) head group and a hydrophobic tail consisting of the two fatty acid chains. This structure allows it to integrate into lipid bilayers, influencing membrane properties.
The metabolism of MLPC is intricately linked to the general pathways of phosphatidylcholine synthesis and remodeling, primarily through the Lands cycle. This cycle involves the deacylation and reacylation of phospholipids, allowing for the modification of their fatty acid composition.
Synthesis: MLPC can be synthesized through the acylation of 1-myristoyl-sn-glycero-3-phosphocholine (B162887) with linoleoyl-CoA, a reaction catalyzed by lysophosphatidylcholine (B164491) acyltransferases (LPCATs). Specifically, LPCAT3 has shown a preference for lysophosphatidylcholines with a saturated fatty acid at the sn-1 position and an acyl donor preference for linoleoyl-CoA.[3][4][5]
Degradation: The degradation of MLPC can be initiated by phospholipase A2 (PLA2) enzymes, which hydrolyze the ester bond at the sn-2 position, releasing linoleic acid and forming 1-myristoyl-sn-glycero-3-phosphocholine (lyso-PC). Linoleic acid is a precursor for the synthesis of various signaling molecules, including eicosanoids.[6] In vitro studies have shown that Group V secreted PLA2 (sPLA2) and Group VIA calcium-independent PLA2 (iPLA2) exhibit a preference for linoleic acid-containing PCs.[6]
References
- 1. amsbio.com [amsbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deficiency in Lysophosphatidylcholine Acyltransferase 3 Reduces Plasma Levels of Lipids by Reducing Lipid Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence, analytical methodologies, and biological context of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (PC(14:0/18:2)). As a specific molecular species of phosphatidylcholine, PC(14:0/18:2) is a component of cellular membranes and has been identified in various biological matrices, suggesting its potential role in physiological and pathological processes. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways to support further research and development.
Natural Occurrence and Quantitative Data
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC has been identified in several biological systems, with its abundance varying depending on the tissue and physiological state. While comprehensive quantitative data across all tissues is still an area of active research, existing studies provide valuable insights into its distribution.
Table 1: Quantitative Data on the Occurrence of this compound
| Biological Matrix | Organism | Condition | Fold Change / Observation | Citation |
| Breast Tissue | Human | Invasive Ductal Carcinoma vs. Benign | 1.23 | [1] |
| Human Plasma | Human | Healthy | Identified as a component of human plasma phospholipids (B1166683).[2][3][4] | [2][3][4] |
| Hepatocytes (L-02 cells) | Human | Deoxynivalenol Exposure | Downregulated | [5] |
| Endotracheal Aspirates | Human | Neonatal Sepsis | Identified as a mono- and di-unsaturated PC species.[6] | [6] |
| Serum | Human | Early-Stage Cervical Cancer | Part of a promising biomarker panel.[7] | [7] |
| Liver | Mouse | Early-Stage Alcoholic Liver Disease | Log2(Fold Change) = -0.559 | [8] |
Experimental Protocols
Accurate detection and quantification of PC(14:0/18:2) are crucial for understanding its biological role. The following sections detail established methodologies for its analysis, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
The choice of sample preparation method is critical to ensure efficient extraction and minimize degradation of phospholipids.
a) From Plasma/Serum:
-
Protein Precipitation: A simple and rapid method.
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) (or acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract for LC-MS/MS analysis.[9][10]
-
-
Liquid-Liquid Extraction (Bligh-Dyer Method): A classic method for comprehensive lipid extraction.[11]
-
To 100 µL of plasma, add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex for 30 seconds.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): Offers cleaner extracts by removing interfering substances.[9]
-
Condition a phospholipid removal SPE cartridge according to the manufacturer's instructions.
-
Load the plasma or serum sample onto the cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the phospholipids using an appropriate solvent system.
-
Dry the eluate and reconstitute for analysis.
-
b) From Tissues:
-
Weigh a portion of the frozen tissue (e.g., 50 mg).
-
Add ice-cold phosphate-buffered saline (PBS) and homogenize using a tissue homogenizer.
-
Perform a liquid-liquid extraction using the Bligh-Dyer or Folch method as described for plasma.[11]
-
Collect the organic phase, dry it down, and reconstitute for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the specific and sensitive quantification of individual phospholipid species.
-
Chromatography:
-
Column: A C18 or C8 reversed-phase column is commonly used for separating phospholipid species.[10]
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic species.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for phosphatidylcholines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.[12]
-
Precursor Ion: For PC(14:0/18:2), the precursor ion will be the [M+H]⁺ adduct (m/z 730.5).
-
Product Ion: The characteristic product ion for all phosphatidylcholines is the phosphocholine (B91661) headgroup fragment at m/z 184.1.
-
-
Precursor Ion Scanning: A precursor ion scan for m/z 184.1 can be used to identify all PC species in a sample.[10]
-
Signaling and Metabolic Pathways
This compound is synthesized and metabolized within the broader framework of phosphatidylcholine metabolism. Understanding these pathways is essential for elucidating its specific biological functions.
Phosphatidylcholine Biosynthesis (Kennedy Pathway)
The primary route for de novo synthesis of phosphatidylcholines is the Kennedy pathway.[13][14] This pathway involves the sequential conversion of choline (B1196258) to phosphocholine, then to CDP-choline, which finally reacts with diacylglycerol to form phosphatidylcholine.
Caption: De novo biosynthesis of PC(14:0/18:2) via the Kennedy pathway.
Phosphatidylcholine Remodeling and Degradation
Phosphatidylcholines are dynamic molecules that can be remodeled by the action of phospholipases, which cleave specific ester bonds. Phospholipase A2 (PLA2) is a key enzyme that hydrolyzes the fatty acid at the sn-2 position, releasing a free fatty acid and generating a lysophosphatidylcholine.[15] This process can be a source of signaling molecules.
Caption: Enzymatic degradation of PC(14:0/18:2) by Phospholipase A2.
Experimental Workflow for PC(14:0/18:2) Analysis
The following diagram outlines a typical workflow for the analysis of PC(14:0/18:2) from biological samples.
Caption: A typical workflow for the analysis of PC(14:0/18:2).
This technical guide provides a foundational understanding of this compound. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug discovery, and biomedical research, facilitating further investigation into the role of this specific phospholipid in health and disease.
References
- 1. Lipidomics investigations into the tissue phospholipidomic landscape of invasive ductal carcinoma of the breast - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07368G [pubs.rsc.org]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CAS NO.:92345-33-0 | GlpBio [glpbio.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Increased surfactant protein‐D levels in the airways of preterm neonates with sepsis indicated responses to infectious challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absolute quantitative lipidomics reveals lipids profiling in liver of mice with early-stage alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Human Metabolome Database: Showing metabocard for PC(14:0/18:0) (HMDB0007871) [hmdb.ca]
- 15. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]
An In-depth Technical Guide to Myristoyl-Linoleoyl-Phosphatidylcholine (MLPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl-Linoleoyl-Phosphatidylcholine (MLPC), systematically named 1-myristoyl-2-linoleoyl-sn-glycero-3-phosphocholine, is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids (B1166683) that are essential components of eukaryotic cell membranes.[1] As a glycerophospholipid, MLPC is characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) head group, and two fatty acid side chains: myristic acid at the sn-1 position and linoleic acid at the sn-2 position.[2][3] This asymmetric distribution of a saturated fatty acid (myristic acid) and a polyunsaturated fatty acid (linoleic acid) confers specific physicochemical properties to MLPC, influencing membrane fluidity and potentially modulating cellular processes. This document provides a comprehensive overview of the classification, biochemical properties, potential biological roles, and relevant experimental protocols for the study of MLPC.
Lipid Classification and Physicochemical Properties
MLPC belongs to the category of glycerophospholipids.[1] Its structure consists of a hydrophilic head and a hydrophobic tail, rendering it an amphipathic molecule crucial for the formation of lipid bilayers in cell membranes.
Table 1: Physicochemical Properties of MLPC
| Property | Value | Reference |
| Systematic Name | 1-myristoyl-2-linoleoyl-sn-glycero-3-phosphocholine | [3] |
| Common Synonyms | PC(14:0/18:2) | [3] |
| Molecular Formula | C40H76NO8P | [3] |
| Molecular Weight | 730.02 g/mol | [3] |
| Fatty Acid at sn-1 | Myristic Acid (14:0) | [2] |
| Fatty Acid at sn-2 | Linoleic Acid (18:2) | [2] |
Biological Significance and Potential Signaling Pathways
While direct studies on the specific signaling pathways of MLPC are limited, the biological activities of its constituent fatty acids, myristic acid and linoleic acid, offer insights into its potential roles. MLPC has been identified in human plasma, suggesting its involvement in systemic lipid metabolism and transport.[2][3]
Role of Myristic Acid in Cellular Signaling
Myristic acid is known to be covalently attached to the N-terminal glycine (B1666218) of a variety of eukaryotic and viral proteins in a process called N-myristoylation.[4][5] This lipid modification is crucial for mediating protein-membrane interactions and subcellular targeting, thereby playing a significant role in various signaling pathways.[5][6]
Role of Linoleic Acid in Cellular Signaling
Linoleic acid, an essential omega-6 fatty acid, is a precursor for the synthesis of various signaling molecules and has been shown to induce proinflammatory events in vascular endothelial cells through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[7] This suggests that MLPC, by releasing linoleic acid through the action of phospholipases, could contribute to inflammatory responses.
Quantitative Data
MLPC is a detectable component of human plasma. The following table summarizes quantitative data from a lipidomic analysis of human plasma.
Table 2: Concentration of MLPC (PC(14:0/18:2)) in Human Plasma
| Cohort | Mean Concentration (µM) | Standard Deviation (µM) | Reference |
| Healthy Adults | 1.34 | 0.43 | [This data is derived from a study on the quantitative composition of phosphatidylcholines in human plasma and represents an approximate value for PC(14:0/18:2) as a component of the PC aa C32:2 sum. The exact proportion can vary.] |
Experimental Protocols
Enzymatic Synthesis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine
The synthesis of asymmetrically substituted phosphatidylcholines like MLPC can be achieved through a multi-step enzymatic process. This protocol is adapted from methods for synthesizing other structured phosphatidylcholines.[8]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Myristic acid
-
Linoleic acid
-
Immobilized lipase (B570770) from Candida antarctica (Novozym 435) (selective for the sn-1 position)
-
Phospholipase A2 from porcine pancreas (for sn-2 acylation)
-
Anhydrous organic solvents (e.g., 2-methyl-2-butanol, hexane)
-
Molecular sieves
-
Buffer solutions (e.g., Tris-HCl)
-
Silica (B1680970) gel for column chromatography
-
HPLC system for purification
Protocol:
-
Step 1: Synthesis of 1-Myristoyl-sn-glycero-3-phosphocholine (Lyso-PC) a. Dissolve GPC and a molar excess of myristic acid in an anhydrous organic solvent containing molecular sieves. b. Add Novozym 435 to the reaction mixture. c. Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. After the reaction, filter to remove the enzyme and evaporate the solvent. f. Purify the resulting lyso-PC using silica gel column chromatography.
-
Step 2: Synthesis of MLPC a. Dissolve the purified lyso-PC and a molar excess of linoleic acid in a suitable buffer/organic solvent mixture. b. Add phospholipase A2 to the reaction mixture. c. Incubate at a controlled temperature (e.g., 37-40°C) with gentle agitation. d. Monitor the formation of MLPC by TLC. e. Stop the reaction and extract the lipids using a Bligh-Dyer or Folch extraction. f. Purify the final MLPC product using HPLC.
Quantification of MLPC in Plasma by LC-MS/MS
This protocol outlines a general method for the quantification of specific phosphatidylcholine species from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
Internal standard (e.g., a non-endogenous PC species with known concentration)
-
Chloroform (B151607), Methanol (B129727), Water (for Bligh-Dyer extraction)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase LC column
Protocol:
-
Sample Preparation and Lipid Extraction: a. Thaw plasma samples on ice. b. Add a known amount of internal standard to each plasma sample. c. Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform and methanol to the plasma. d. After phase separation, collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen. f. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
LC-MS/MS Analysis: a. Inject the reconstituted lipid extract into the LC-MS/MS system. b. Separate the lipid species using a C18 reversed-phase column with a gradient elution program (e.g., using mobile phases containing acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate). c. Detect the eluting lipids using the mass spectrometer in positive ion mode. d. Use a targeted MS/MS method (Multiple Reaction Monitoring, MRM) to specifically detect and quantify MLPC. The precursor ion for MLPC will be its [M+H]+ adduct, and a characteristic fragment ion (e.g., the phosphocholine (B91661) head group at m/z 184.07) will be monitored as the product ion.
-
Data Analysis: a. Integrate the peak areas for MLPC and the internal standard. b. Calculate the concentration of MLPC in the original plasma sample by comparing its peak area to that of the internal standard and accounting for the initial sample volume.
Role in Drug Development
As a specific phosphatidylcholine, MLPC has potential applications in drug development, primarily in the formulation of liposomal drug delivery systems. The unique combination of a saturated and a polyunsaturated fatty acid can influence the physical properties of the liposome, such as membrane fluidity, stability, and drug release characteristics. Further research is needed to explore the specific advantages of incorporating MLPC into drug delivery vehicles.
Conclusion
Myristoyl-Linoleoyl-Phosphatidylcholine is a distinct molecular species of phosphatidylcholine with a defined structure and presence in human plasma. While its specific biological functions and signaling pathways are still under investigation, the known roles of its constituent fatty acids, myristic acid and linoleic acid, suggest its potential involvement in protein modification, membrane dynamics, and inflammatory signaling. The detailed experimental protocols provided herein offer a framework for the synthesis and quantitative analysis of MLPC, facilitating further research into its precise roles in health and disease. This knowledge will be invaluable for researchers and professionals in the fields of lipidomics, cell biology, and drug development.
References
- 1. Human Metabolome Database: Showing metabocard for PC(18:2(9Z,12Z)/14:0) (HMDB0008130) [hmdb.ca]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
CAS Number: 92345-33-0
This guide provides a comprehensive overview of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), a specific phosphatidylcholine species of significant interest to researchers in lipidomics, cell signaling, and drug development. This document details its physicochemical properties, analytical methodologies, and known biological roles, including its metabolic pathways.
Physicochemical Properties
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC is a phospholipid containing a myristic acid (14:0) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone. This asymmetric fatty acid composition influences its physical and biological properties.
| Property | Value | Reference |
| CAS Number | 92345-33-0 | [1] |
| Molecular Formula | C₄₀H₇₆NO₈P | [1] |
| Formula Weight | 730.0 g/mol | [1] |
| Purity | ≥95% | |
| Solubility | Soluble in ethanol.[1] | |
| Physical State | Solid | [2] |
| Storage | -20°C | [3] |
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A common method for the quantification of this compound in biological samples, such as plasma, is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] While a specific detailed protocol for this exact molecule is often part of a broader lipidomics workflow, a general approach is outlined below, based on established methods for glycerophospholipid analysis.[4][5][6]
1. Sample Preparation (Lipid Extraction)
-
To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated or odd-chain PC).
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for another 10 seconds.
-
Shake the mixture for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).
2. LC Separation
-
Column: A C18 reversed-phase column is typically used (e.g., Agilent ZORBAX EclipsePlus C18).
-
Mobile Phase A: Acetonitrile/water (60:40) with a suitable additive like 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium acetate.
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids based on their hydrophobicity.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. MS/MS Detection
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for phosphatidylcholines.
-
Precursor Ion: For this compound, the [M+H]⁺ ion at m/z 730.5 would be targeted.
-
Product Ion: A characteristic fragment ion for phosphocholine-containing lipids is the phosphocholine (B91661) headgroup at m/z 184.1. Monitoring this transition (730.5 -> 184.1) in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.
Chemical Synthesis
The synthesis of asymmetric phosphatidylcholines like this compound typically involves a multi-step process. A general strategy is the Steglich esterification of glycerophosphocholine (GPC) with the desired fatty acids.[7][8]
1. Protection of GPC: The hydroxyl group of sn-glycero-3-phosphocholine is protected.
2. Acylation at sn-1 position: The protected GPC is acylated with myristic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
3. Deprotection: The protecting group is removed.
4. Acylation at sn-2 position: The resulting lysophosphatidylcholine (B164491) is then acylated with linoleic acid.
5. Purification: The final product is purified using techniques like column chromatography to achieve high purity.
Signaling and Metabolic Pathways
Metabolic Pathway: Phosphatidylcholine Biosynthesis
This compound is an integral part of the glycerophospholipid metabolism. It is synthesized from 1-Myristoyl-2-Linoleoyl-sn-glycerol and CDP-choline, a reaction catalyzed by the enzyme choline (B1196258) phosphotransferase. This pathway is a key component of membrane biogenesis.
Caption: Biosynthesis of this compound via the Kennedy pathway.
General Role in Cell Signaling
While specific signaling pathways directly initiated by this compound are not yet fully elucidated, as a phosphatidylcholine, it can serve as a substrate for various phospholipases, leading to the generation of important second messengers.
-
Phospholipase C (PLC): Cleaves the phosphocholine headgroup to produce diacylglycerol (DAG) and phosphocholine. DAG is a well-known activator of Protein Kinase C (PKC).
-
Phospholipase D (PLD): Hydrolyzes the phosphodiester bond to generate phosphatidic acid (PA) and choline.
-
Phospholipase A₂ (PLA₂): Removes the fatty acid at the sn-2 position (linoleic acid), generating lysophosphatidylcholine and a free fatty acid. Both products can act as signaling molecules.
Caption: Generation of second messengers from phosphatidylcholine by phospholipases.
Conclusion
This compound is a specific molecular species of phosphatidylcholine with distinct properties and biological relevance. Its asymmetric nature makes it an important component of biological membranes and a potential player in various cellular processes. The methodologies outlined in this guide for its analysis and the understanding of its metabolic context provide a foundation for further research into its specific roles in health and disease. As analytical techniques become more sensitive, the precise signaling functions of individual phospholipid species like MLPC will likely be a key area of future investigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Myristoyl-2-linoleoyl-sn-glycerol | C35H64O5 | CID 14275352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]
- 8. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Core Role of Asymmetric Phospholipids in Membrane Fluidity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The asymmetric distribution of phospholipids (B1166683) across the two leaflets of the plasma membrane is a fundamental and actively maintained feature of eukaryotic cells. This asymmetry is not merely a structural curiosity but a critical determinant of the membrane's biophysical properties, most notably its fluidity. The outer leaflet is typically enriched in phosphatidylcholine and sphingomyelin (B164518), creating a more ordered and less fluid environment, while the inner leaflet's concentration of phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497), often with unsaturated acyl chains, results in a more dynamic and fluid state.[1][2] This guide provides an in-depth technical overview of how phospholipid asymmetry governs membrane fluidity, the intricate molecular machinery that regulates this state, and the profound implications for cellular signaling and therapeutic development. We will explore the quantitative biophysical changes associated with asymmetry, detail key experimental protocols for its study, and visualize the critical pathways and workflows involved.
The Molecular Basis of Phospholipid Asymmetry
The non-random distribution of phospholipids is established and maintained by a coordinated system of lipid transporters.[3] This process is energy-dependent, underscoring its physiological importance.[4]
-
Flippases (P4-type ATPases): These transporters actively move aminophospholipids, primarily phosphatidylserine (PS) and phosphatidylethanolamine (PE), from the exoplasmic (outer) leaflet to the cytosolic (inner) leaflet, consuming ATP in the process.[2][5] This is the primary mechanism for sequestering PS and PE to the inner membrane.
-
Floppases (ABC Transporters): These transporters mediate the movement of phospholipids, including phosphatidylcholine (PC) and sphingomyelin (SM), from the cytosolic to the exoplasmic leaflet.[5]
-
Scramblases: Unlike the unidirectional flippases and floppases, scramblases are ATP-independent and facilitate the rapid, bidirectional, and non-specific movement of phospholipids across the bilayer.[2] Their activation, often triggered by signals like elevated intracellular Ca2+ or caspase activation during apoptosis, leads to a collapse of lipid asymmetry.[5][6] The TMEM16 and XKR protein families are key players in phospholipid scrambling.[2]
The balance between the constitutive activity of flippases/floppases and the regulated activation of scramblases dictates the asymmetric state of the membrane.
The Biophysical Impact of Asymmetry on Membrane Fluidity
Phospholipid asymmetry creates a composite material where the two leaflets of the membrane possess distinct biophysical properties.[7] This functional division is critical for balancing the need for a stable barrier with the requirement for a dynamic signaling platform.
-
Exoplasmic (Outer) Leaflet: Rich in sphingomyelin and PC, which often contain saturated acyl chains, this leaflet is more tightly packed. This dense arrangement results in a more ordered, thicker, and less fluid (more viscous) bilayer, enhancing the membrane's barrier function.[1][6]
-
Cytosolic (Inner) Leaflet: Predominantly composed of PS and PE, which are enriched in (poly)unsaturated fatty acids, this leaflet has a looser lipid packing.[1][7] The kinks in unsaturated acyl chains prevent tight packing, leading to a more disordered, thinner, and significantly more fluid environment. This high fluidity is crucial for facilitating the lateral diffusion of membrane-associated proteins involved in intracellular signaling.[7][8]
The loss of this asymmetry, through scramblase activation, averages these properties. The outward movement of loosely packed inner leaflet lipids like PS and PE can lead to an overall decrease in lipid packing and an increase in membrane fluidity.[1][9] This change in the membrane's physical state is not just a byproduct of asymmetry collapse but a key signaling mechanism itself.
Quantitative Data on Phospholipid Composition and Fluidity
The precise quantification of lipid distribution and its effect on fluidity is essential for understanding membrane dynamics. The following tables summarize key data from studies on human erythrocytes, a model system for plasma membrane asymmetry, and the biophysical properties of key phospholipids.
Table 1: Asymmetric Phospholipid Distribution in Human Erythrocyte Plasma Membrane
| Lipid Class | Mol % of Total PM Lipids | Distribution |
|---|---|---|
| Phospholipids (Total) | ~50% | ~35% Exoplasmic / ~65% Cytoplasmic[10] |
| Phosphatidylcholine (PC) | ~15% | Mostly Exoplasmic[3] |
| Sphingomyelin (SM) | ~15% | Exclusively Exoplasmic[3] |
| Phosphatidylethanolamine (PE) | ~15% | Mostly Cytoplasmic[3] |
| Phosphatidylserine (PS) | ~5% | Exclusively Cytoplasmic[3] |
| Sterols | ||
| Cholesterol | ~40% | ~75% Exoplasmic / ~25% Cytoplasmic[10] |
| Glycolipids | ~5% | Exclusively Exoplasmic[10] |
Data synthesized from shotgun mass spectrometry and lipidomics analyses.[10]
Table 2: Influence of Phospholipid Headgroup and Acyl Chains on Fluidity (Melting Temperature)
| Phospholipid | Acyl Chains | Melting Temperature (Tm) | Implied Fluidity at 37°C |
|---|---|---|---|
| DPPC (PC) | 16:0 / 16:0 (Saturated) | 41 °C | Low (Gel-like) |
| DPPE (PE) | 16:0 / 16:0 (Saturated) | 63 °C | Very Low (More Viscous than PC)[11] |
| DOPC (PC) | 18:1 / 18:1 (Unsaturated) | -20 °C | Very High (Fluid)[11] |
| DOPE (PE) | 18:1 / 18:1 (Unsaturated) | -16 °C | High (More Viscous than PC)[11] |
Data from differential scanning calorimetry on pure lipid systems. Lower Tm corresponds to higher fluidity.
Signaling Pathways Modulated by Phospholipid Asymmetry and Fluidity
The controlled disruption of phospholipid asymmetry is a critical step in various signaling cascades, where changes in membrane fluidity and the exposure of specific lipid headgroups initiate downstream events.
Apoptosis and Phagocytic Recognition
One of the most well-characterized roles for asymmetry loss is in apoptosis.
-
Apoptotic Stimulus: An internal or external signal initiates the apoptotic program.
-
Caspase Activation: Effector caspases, such as caspase-3, are activated.
-
Transporter Modulation: Caspases cleave and inactivate aminophospholipid flippases (e.g., ATP11C) and simultaneously cleave and activate the scramblase XKR8.[2][5][6]
-
PS Exposure: The coordinated action of inhibiting flippases and activating scramblases leads to the rapid appearance of PS on the outer leaflet of the plasma membrane.
-
Phagocyte Recognition: Exposed PS acts as an "eat-me" signal, recognized by receptors on phagocytic cells (e.g., macrophages), leading to the swift and efficient clearance of the apoptotic cell.[3]
Blood Coagulation
In platelets, activation by agonists like thrombin leads to a massive influx of Ca2+. This activates Ca2+-dependent scramblases, exposing PS on the platelet surface. This newly created negatively charged surface acts as a catalytic platform for the assembly of the prothrombinase and tenase complexes, dramatically accelerating the generation of thrombin and the formation of a fibrin (B1330869) clot.[3][5]
Experimental Methodologies
Studying the interplay between phospholipid asymmetry and membrane fluidity requires a suite of specialized biophysical techniques.
Experimental Workflow: Measuring Membrane Fluidity with Laurdan GP
Laurdan is a fluorescent probe that is highly sensitive to the polarity of its environment within the lipid bilayer. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is directly related to lipid packing. This shift is quantified by the Generalized Polarization (GP) value, where higher GP values correspond to more ordered, less fluid membranes.[12][13][14]
Protocol: Detection of PS Exposure using Annexin V Staining
This protocol details a standard method for detecting the loss of PS asymmetry, a hallmark of apoptosis, using flow cytometry.
Objective: To quantify the percentage of cells in a population that have externalized PS.
Principle: Annexin V is a protein that has a high affinity for PS in the presence of Ca2+. When conjugated to a fluorophore (e.g., FITC), it can be used to label cells with exposed PS. A viability dye (e.g., Propidium Iodide, PI) is used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Cell culture of interest
-
Inducing agent for apoptosis (e.g., staurosporine)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired apoptotic stimulus for the appropriate duration. Include an untreated control population.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use FITC signal (e.g., FL1 channel) to detect Annexin V binding and PI signal (e.g., FL2 or FL3 channel) for viability.
-
Data Interpretation:
-
Live Cells: Annexin V negative / PI negative
-
Early Apoptotic Cells: Annexin V positive / PI negative
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive
Protocol: Measurement of Membrane Fluidity using Laurdan GP Spectroscopy
This protocol describes how to measure bulk membrane fluidity in a cell or vesicle suspension using a fluorometer.
Objective: To obtain an average Generalized Polarization (GP) value for a population of membranes.
Materials:
-
Cell or vesicle suspension
-
Laurdan stock solution (e.g., 1 mM in ethanol)
-
Buffer (e.g., PBS or HEPES-buffered saline)
-
Spectrofluorometer with polarization filters and temperature control.
Procedure:
-
Sample Preparation: Dilute the cell or vesicle suspension to a final concentration that minimizes light scattering (e.g., OD600 < 0.1).
-
Laurdan Labeling: Add Laurdan stock solution to the suspension to a final concentration of 1-5 µM. Incubate for 30-60 minutes at the desired temperature, protected from light.
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to 350 nm.
-
Set the emission scan range from 400 nm to 550 nm, or set fixed emission wavelengths at 440 nm and 490 nm.
-
Equilibrate the cuvette holder to the desired experimental temperature (e.g., 37°C).
-
-
Measurement:
-
Place the labeled sample in the cuvette.
-
Measure the emission intensity at 440 nm (I440) and 490 nm (I490).
-
Measure a blank sample (buffer with Laurdan but no cells/vesicles) and subtract its background fluorescence from the sample readings.
-
-
Calculation:
-
Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490) .
-
Data Interpretation:
-
GP values range from +1 (highly ordered) to -1 (highly fluid).
-
A decrease in the GP value indicates an increase in membrane fluidity.
-
An increase in the GP value indicates a decrease in membrane fluidity (increased order).
Implications for Drug Development
A thorough understanding of phospholipid asymmetry and its influence on membrane fluidity is paramount for modern drug development.
-
Rational Drug Design: The efficacy and toxicity of many drugs that target membrane proteins or partition into the lipid bilayer can be influenced by membrane fluidity.[15] For instance, the differential fluidity of the two leaflets can affect the partitioning and orientation of drug molecules, potentially leading to asymmetric effects.[15] Designing drugs that selectively interact with one leaflet or are sensitive to the fluidity state could lead to more targeted therapies.
-
Biomimetic Drug Delivery: Asymmetric liposomes and lipid nanoparticles (LNPs) are emerging as sophisticated drug delivery vehicles.[16][17] By mimicking the natural asymmetry of cell membranes, these carriers can be engineered for enhanced stability, improved drug loading capacity, and specific cell targeting. For example, creating a vesicle with a neutral outer leaflet can improve circulation time and biocompatibility, while a charged inner leaflet can be optimized for encapsulating anionic (e.g., nucleic acids) or cationic drugs.[17]
-
Targeting Asymmetry in Disease: Numerous pathologies, including cancer, neurodegenerative diseases, and infections, are associated with altered membrane lipid asymmetry. Therapies aimed at restoring normal asymmetry or, conversely, exploiting the aberrant asymmetry of diseased cells (e.g., targeting exposed PS on cancer cells) represent promising therapeutic avenues.
Conclusion
The asymmetric arrangement of phospholipids is a cornerstone of plasma membrane architecture and function. This carefully regulated imbalance creates a bilayer with two distinct faces: a robust, ordered outer leaflet that serves as a protective barrier and a fluid, dynamic inner leaflet that acts as a crucible for cellular signaling. The interplay between flippases, floppases, and scramblases that governs this state is not static but is dynamically modulated to control fundamental cellular processes from apoptosis to cell fusion. For researchers and drug developers, appreciating the profound link between phospholipid asymmetry and membrane fluidity is essential. It provides a framework for understanding disease pathology, for designing more effective membrane-active drugs, and for engineering the next generation of intelligent, biomimetic drug delivery systems.
References
- 1. Lipid asymmetry and membrane trafficking: Transbilayer distribution of structural phospholipids as regulators of exocytosis and endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flippases and scramblases in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. colorado.edu [colorado.edu]
- 5. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional consequences of reversible lipid asymmetry in living membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The asymmetric plasma membrane—A composite material combining different functionalities? Balancing Barrier Function and Fluidity for Effective Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. pnas.org [pnas.org]
- 10. Cell membranes sustain phospholipid imbalance via cholesterol asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 12. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innovative Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Thermal Behavior of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to MLPC and Phase Transitions
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC is an asymmetric phosphatidylcholine, a class of phospholipids (B1166683) that are fundamental components of biological membranes.[1][2] Its structure, featuring a saturated myristoyl chain (14:0) at the sn-1 position and a polyunsaturated linoleoyl chain (18:2) at the sn-2 position, results in unique packing properties within a lipid bilayer. This structural asymmetry significantly influences the temperature at which the lipid assembly transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This phase transition temperature is a critical parameter in drug delivery systems, as it affects the stability, permeability, and release characteristics of liposomal formulations.
The introduction of unsaturation in one of the acyl chains, as seen in MLPC, generally lowers the phase transition temperature, leading to increased membrane fluidity.[]
Comparative Phase Transition Data
To provide a predictive context for the thermal behavior of MLPC, the following table summarizes the experimentally determined phase transition temperatures of structurally similar phosphatidylcholines. The data highlights the influence of acyl chain length and saturation on the Tm.
| Phospholipid | sn-1 Acyl Chain | sn-2 Acyl Chain | Phase Transition Temperature (Tm) (°C) |
| 1,2-Dimyristoyl-sn-glycero-3-PC (DMPC) | Myristoyl (14:0) | Myristoyl (14:0) | 24 |
| 1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC) | Palmitoyl (16:0) | Palmitoyl (16:0) | 41 |
| 1,2-Distearoyl-sn-glycero-3-PC (DSPC) | Stearoyl (18:0) | Stearoyl (18:0) | 55 |
| 1-Palmitoyl-2-Linoleoyl-sn-glycero-3-PC (PLPC) | Palmitoyl (16:0) | Linoleoyl (18:2) | -19.5[] |
| 1-Stearoyl-2-Linoleoyl-sn-glycero-3-PC (SLPC) | Stearoyl (18:0) | Linoleoyl (18:2) | -13.7[] |
| 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC (POPC) | Palmitoyl (16:0) | Oleoyl (18:1) | -2 |
Data compiled from various sources.[][4][5]
Based on the trend of decreasing Tm with the introduction of a polyunsaturated linoleoyl chain, it is anticipated that the phase transition temperature of this compound will be significantly below 0°C, likely in a range similar to or slightly lower than that of PLPC and SLPC.
Experimental Determination of Phase Transition Temperature
The primary technique for determining the phase transition temperature of lipid bilayers is Differential Scanning Calorimetry (DSC).[6][7][8] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.
Detailed Differential Scanning Calorimetry (DSC) Protocol for Liposome (B1194612) Analysis
This protocol outlines the steps for determining the phase transition temperature of liposomes composed of this compound.
1. Materials and Reagents:
- This compound (MLPC) powder
- Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
- Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
- Nitrogen gas source
- High-purity water
2. Liposome Preparation (Thin-Film Hydration Method):
- Dissolution: Dissolve a known quantity of MLPC in the organic solvent in a round-bottom flask.
- Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, rotating the flask to form a thin, uniform lipid film on the inner surface.
- Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration: Add the buffer solution to the flask and hydrate (B1144303) the lipid film by gentle agitation at a temperature above the expected phase transition temperature of the lipid. This process results in the formation of multilamellar vesicles (MLVs).
- (Optional) Size Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size.
3. DSC Analysis:
- Sample Preparation: Accurately transfer a known amount of the liposome suspension into a DSC sample pan. An equal volume of the buffer solution is placed in a reference pan.
- Instrument Setup:
- Equilibrate the DSC instrument at the starting temperature.
- Set the desired heating and cooling rates (e.g., 1-5°C/min).
- Define the temperature range for the scan, ensuring it encompasses the expected phase transition.
- Thermal Scanning:
- Perform an initial heating and cooling cycle to ensure thermal history consistency.
- Record the heat flow as a function of temperature during a controlled heating scan. The phase transition will appear as an endothermic peak on the thermogram.
- Data Analysis:
- The peak temperature of the endotherm corresponds to the main phase transition temperature (Tm).
- The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. amsbio.com [amsbio.com]
- 2. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 8. ucm.es [ucm.es]
Biophysical Characteristics of Lipid Bilayers Containing 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (MLPC): An In-depth Technical Guide
This technical guide provides a comprehensive overview of the biophysical characteristics of lipid bilayers incorporating 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (MLPC), a lysophospholipid of significant interest in cell biology and drug delivery research. The inclusion of MLPC, with its single acyl chain, imparts unique properties to phospholipid bilayers, influencing their structure, dynamics, and function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these effects.
Core Biophysical Characteristics
The introduction of MLPC into a host lipid bilayer, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), significantly perturbs the bilayer's organization. These effects are primarily due to the conical shape of the MLPC molecule, which contrasts with the cylindrical shape of diacyl phospholipids. This molecular geometry mismatch influences several key biophysical parameters.
Data Presentation: Quantitative Effects of Lysophosphatidylcholine (B164491)
The following tables summarize the quantitative effects of lysophosphatidylcholine on the biophysical properties of phosphatidylcholine bilayers. It is important to note that while the focus of this guide is MLPC (14:0 lyso-PC), much of the detailed quantitative data available in the literature pertains to the closely related 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 LPC). Given their structural similarity, the data for 16:0 LPC provides a strong inferential basis for the behavior of MLPC.
| Host Lipid | LPC Concentration (mol%) | Bilayer Thickness (nm) | Experimental Technique |
| DPPC | 0 | 7.30 | Small-Angle X-ray Diffraction |
| DPPC | 14.1 | 6.79 | Small-Angle X-ray Diffraction |
| DPPC | 27.0 | 5.52 | Small-Angle X-ray Diffraction |
Table 1: Effect of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 LPC) on the thickness of dipalmitoylphosphatidylcholine (DPPC) bilayers at 25°C. Data extracted from X-ray diffraction studies.[1]
| Host Lipid | LPC Concentration (mol%) | Phase Transition Temperature (Tm) | Effect on Transition |
| DPPC | 0 | 41°C | Sharp transition |
| DPPC | Up to 27 | Broadened | Decreased enthalpy |
Table 2: Qualitative and semi-quantitative effects of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 LPC) on the main phase transition of dipalmitoylphosphatidylcholine (DPPC) bilayers. Increasing LPC concentration leads to a broadening of the phase transition peak and a decrease in the transition enthalpy, eventually leading to the disappearance of the transition at high concentrations.[1]
Experimental Protocols
The characterization of MLPC-containing bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the thermotropic phase behavior of lipid bilayers.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired lipid mixture (e.g., DMPC with varying mol% of MLPC) in chloroform. The solvent is evaporated under a stream of nitrogen to form a thin lipid film, which is then dried under vacuum for at least 2 hours to remove any residual solvent. The lipid film is hydrated with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the phase transition temperature of the host lipid.
-
DSC Measurement: An aliquot of the lipid dispersion (typically 10-20 µL) is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference. The sample and reference pans are placed in the calorimeter, and the system is subjected to a controlled heating and cooling cycle (e.g., 1°C/min) over a temperature range that encompasses the phase transitions of the lipid components.
-
Data Analysis: The differential heat flow between the sample and reference is recorded as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature, the peak temperature (Tm), and the enthalpy of the phase transition (ΔH).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ³¹P-NMR is a powerful technique to probe the phase behavior and dynamics of phospholipid headgroups.
Methodology:
-
Sample Preparation: Lipid samples are prepared as described for DSC. The hydrated lipid dispersion is then transferred to a solid-state NMR rotor.
-
NMR Measurement: ³¹P-NMR spectra are acquired on a solid-state NMR spectrometer. For static samples, the lineshape of the ³¹P spectrum is indicative of the lipid phase. A broad, asymmetric powder pattern is characteristic of a lamellar phase, while an isotropic peak suggests the presence of smaller, rapidly tumbling structures like micelles.
-
Data Analysis: Changes in the chemical shift anisotropy (CSA) of the ³¹P signal can provide information on the motional properties of the phospholipid headgroups. A decrease in the effective CSA with increasing MLPC concentration can indicate a change in the conformation or dynamics of the headgroups.[2]
X-ray and Neutron Diffraction
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are used to determine the structure of lipid bilayers, including their thickness.
Methodology:
-
Sample Preparation: For SAXS and SANS, oriented multilamellar stacks or unilamellar vesicles can be used. Oriented samples are prepared by depositing the lipid solution onto a flat substrate and allowing the solvent to evaporate slowly. Vesicle suspensions are prepared by hydration and extrusion.
-
Scattering Measurement: The sample is exposed to a collimated beam of X-rays or neutrons, and the scattered radiation is detected at various angles.
-
Data Analysis: The scattering pattern provides information about the electron density profile (for X-rays) or scattering length density profile (for neutrons) perpendicular to the bilayer plane. From this profile, the bilayer thickness can be determined with high precision.
Fluorescence Quenching for Permeability Studies
Fluorescence-based assays are commonly used to assess the permeability of lipid bilayers.
Methodology:
-
Vesicle Preparation: Unilamellar vesicles are prepared containing a fluorescent dye (e.g., calcein) at a self-quenching concentration in their aqueous core. The external, unencapsulated dye is removed by size-exclusion chromatography.
-
Permeability Assay: The vesicles are suspended in a buffer, and the baseline fluorescence is measured. The addition of MLPC to the external solution can induce leakage of the encapsulated dye. As the dye leaks out and is diluted in the external medium, its self-quenching is relieved, resulting in an increase in fluorescence intensity.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of dye leakage and thus provides a measure of the bilayer's permeability.
Signaling Pathways and Experimental Workflows
The presence of lysophospholipids such as MLPC in biological membranes can trigger specific signaling cascades.
LPC-Gαq-PKC Signaling Pathway
Lysophosphatidylcholine can act as an extracellular signaling molecule by binding to G-protein coupled receptors (GPCRs), such as G2A, which can lead to the activation of downstream signaling pathways. One such pathway involves the activation of Protein Kinase C (PKC).
Experimental Workflow for Characterizing MLPC-Containing Bilayers
The following diagram illustrates a typical experimental workflow for investigating the biophysical properties of lipid bilayers containing MLPC.
Conclusion
The incorporation of MLPC into phospholipid bilayers induces significant changes in their biophysical properties. These include a reduction in bilayer thickness, a disruption of the main phase transition, and an increase in permeability. These effects are concentration-dependent and are critical for understanding the role of lysophospholipids in biological membranes and for the rational design of lipid-based drug delivery systems. The experimental protocols and signaling pathway outlined in this guide provide a framework for the detailed investigation of these phenomena.
References
An In-depth Technical Guide to the Detection of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the detection and quantification of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC), also commonly notated as PC(14:0/18:2), in human plasma. This document outlines quantitative data, detailed experimental protocols, and potential signaling pathway involvement, serving as a critical resource for researchers in lipidomics and related fields.
Introduction
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids (B1166683) found in biological membranes and lipoproteins.[1] The precise fatty acid composition at the sn-1 and sn-2 positions of the glycerol (B35011) backbone dictates the physicochemical properties of the PC molecule and its potential biological functions. MLPC, with myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position and linoleic acid (a polyunsaturated 18-carbon fatty acid with two double bonds) at the sn-2 position, is a constituent of the complex lipid profile of human plasma.[2][3] Accurate and robust quantification of individual PC species like MLPC is crucial for understanding lipid metabolism and its dysregulation in various disease states.
Quantitative Data
Comprehensive lipidomic analyses of human plasma have begun to elucidate the concentrations of individual phosphatidylcholine species. While data for every single PC species is not always individually reported, studies analyzing PC "sums" based on the total number of carbons and double bonds in the fatty acyl chains provide valuable insights.
One such study by Kien et al. (2019) characterized the composition of phosphatidylcholine sums in the plasma of 223 healthy individuals.[4][5] In this study, MLPC (PC 14:0/18:2) is a component of the PC aa C32:2 sum, where "aa" indicates two acyl-bound fatty acids, "32" is the total number of carbons in the fatty acid chains, and "2" is the total number of double bonds.[4][5]
| Lipid Species | Mean Concentration of Sum (µmol/L) | Proportion of MLPC in Sum | Estimated Mean Concentration of MLPC (µmol/L) | Reference |
| PC aa C32:2 | 1.87 | 0.908 | 1.70 | [4][5] |
Note: The estimated mean concentration of MLPC is calculated by multiplying the mean concentration of the PC aa C32:2 sum by the proportion of MLPC within that sum, as determined by side-chain resolving lipidomics.
Experimental Protocols
The accurate quantification of MLPC in human plasma necessitates a multi-step workflow involving sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection.
Plasma Sample Collection and Preparation
-
Anticoagulant: Human whole blood should be collected in tubes containing a suitable anticoagulant, typically ethylenediaminetetraacetic acid (EDTA).
-
Centrifugation: Plasma is separated from blood cells by centrifugation at approximately 2000 x g for 15 minutes at 4°C.
-
Storage: The resulting plasma should be stored at -80°C until analysis to prevent lipid degradation.
Lipid Extraction
The goal of lipid extraction is to efficiently isolate lipids from the complex plasma matrix while minimizing the co-extraction of interfering substances. The Folch and Bligh & Dyer methods are classic approaches, though more modern variations exist.
Modified Folch Method:
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture thoroughly for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 (v/v) methanol:toluene).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed to separate different PC species based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acyl chains.
-
Column: A C18 column (e.g., Agilent ZORBAX EclipsePlus C18) is a suitable choice.
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipids.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used for the detection of phosphatidylcholines.
-
MRM Transition: For MLPC (PC 14:0/18:2), the precursor ion will be its [M+H]⁺ adduct (m/z 730.5). The characteristic product ion for all PCs is the phosphocholine (B91661) head group fragment at m/z 184.1. Therefore, the MRM transition to monitor is 730.5 -> 184.1 .
-
-
Internal Standard: To correct for variations in extraction efficiency and instrument response, a non-endogenous phosphatidylcholine species, such as PC(17:0/17:0), should be spiked into the samples before extraction.
Experimental Workflow Diagram
Caption: Workflow for MLPC detection in human plasma.
Potential Signaling Pathways
While direct signaling roles for MLPC are not extensively characterized, its constituent fatty acids and its potential to be remodeled into signaling lipids suggest plausible pathways. One significant pathway involves the generation of diacylglycerol (DAG), a critical second messenger.
Phospholipase C (PLC) can hydrolyze phosphatidylcholines to produce DAG. The resulting 1-myristoyl-2-linoleoyl-glycerol can then participate in signaling cascades. DAG is a key activator of Protein Kinase C (PKC). Furthermore, studies have shown that unsaturated fatty acids, such as linoleic acid, can act synergistically with DAG to enhance the activation of PKC.[6] This suggests that the specific DAG species generated from MLPC could have distinct effects on PKC-mediated signaling events, which are involved in a myriad of cellular processes including cell growth, differentiation, and apoptosis.
Caption: Potential signaling pathway involving MLPC.
Conclusion
The detection and quantification of this compound in human plasma is achievable through robust lipidomic workflows centered around LC-MS/MS. While present in relatively low concentrations compared to other major PC species, its unique fatty acid composition may impart specific biological roles, particularly in the realm of diacylglycerol-mediated signaling. This guide provides the foundational knowledge for researchers to accurately measure MLPC and further investigate its physiological and pathophysiological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Bulk Phosphatidylcholine Compositions in Human Plasma Using Side-Chain Resolving Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) is a phospholipid containing a saturated myristic acid chain at the sn-1 position and an unsaturated linoleic acid chain at the sn-2 position. This combination of a saturated and a polyunsaturated fatty acid chain imparts unique physicochemical properties to the resulting liposomal membrane, influencing its fluidity, stability, and interaction with cells. These application notes provide a detailed protocol for the preparation and characterization of MLPC liposomes.
The phase transition temperature (Tm) of a phospholipid is a critical parameter in liposome (B1194612) preparation, particularly during the hydration step. For phospholipids (B1166683) with a Tm above room temperature, the hydration buffer must be heated to ensure proper formation of the lipid bilayers. Based on structurally similar phospholipids, the Tm of MLPC is expected to be below 0°C. For instance, the Tm of 1-palmitoyl-2-linoleoyl PC is -19.5°C and that of 1-stearoyl-2-linoleoyl PC is -13.7°C. Therefore, all procedural steps for the preparation of MLPC liposomes can be performed at room temperature.
Data Presentation
The following tables summarize the expected quantitative data for MLPC liposomes prepared using the described protocols. These values are representative and may vary depending on the specific experimental conditions and instrumentation.
Table 1: Expected Physicochemical Properties of MLPC Liposomes
| Parameter | Expected Value/Range | Method of Analysis |
| Mean Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to -20 mV (in PBS) | Zeta Potential Analysis |
| Encapsulation Efficiency (Hydrophilic marker) | 10 - 30% | Spectrophotometry/Fluorometry |
Table 2: Influence of Extrusion Pore Size on Liposome Diameter
| Extruder Membrane Pore Size (nm) | Expected Mean Liposome Diameter (nm) |
| 400 | 300 - 400 |
| 200 | 180 - 250 |
| 100 | 90 - 130 |
Experimental Protocols
Protocol 1: Preparation of MLPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar MLPC liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound (MLPC)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Vacuum pump
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of MLPC in chloroform in a round-bottom flask. A typical starting concentration is 10-20 mg/mL.
-
Thin-Film Formation: Remove the chloroform using a rotary evaporator. The water bath temperature should be set to 25-30°C. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
-
Drying: Dry the lipid film under a gentle stream of nitrogen gas for 15-30 minutes to remove the bulk of the solvent. Subsequently, place the flask under high vacuum for at least 2 hours to remove any residual chloroform.
-
Hydration: Add the desired volume of hydration buffer to the dried lipid film. The hydration should be performed at room temperature. Gently swirl the flask to facilitate the hydration of the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This process can be aided by occasional gentle vortexing. Allow the lipid film to hydrate (B1144303) for at least 1 hour.
-
Extrusion: a. Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and connect it to one end of the extruder. Connect an empty syringe to the other end. c. Push the MLV suspension through the membrane from one syringe to the other. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final liposome suspension is in the receiving syringe. This process will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Storage: Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.
Caption: Workflow for the preparation of MLPC liposomes.
Protocol 2: Characterization of MLPC Liposomes
2.1 Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution profile of small particles in suspension.
Procedure:
-
Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
Record the mean hydrodynamic diameter and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a monodisperse and homogeneous population of liposomes.
2.2 Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.
Procedure:
-
Dilute the liposome suspension with an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Transfer the diluted sample to a specialized zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement to determine the zeta potential of the liposomes.
2.3 Morphological Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the liposomes, allowing for the assessment of their size, shape, and lamellarity.
Procedure (Negative Staining):
-
Place a drop of the liposome suspension onto a carbon-coated copper grid.
-
Allow the liposomes to adsorb for 1-2 minutes.
-
Blot off the excess suspension with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 1-2 minutes.
-
Blot off the excess stain.
-
Allow the grid to air-dry completely.
-
Image the grid using a transmission electron microscope.
Caption: Workflow for the characterization of MLPC liposomes.
Protocol 3: Determination of Encapsulation Efficiency
This protocol describes a general method to determine the encapsulation efficiency of a hydrophilic fluorescent marker (e.g., carboxyfluorescein).
Materials:
-
MLPC liposomes prepared with an encapsulated fluorescent marker.
-
Size exclusion chromatography column (e.g., Sephadex G-50).
-
Hydration buffer.
-
Fluorometer.
Procedure:
-
Separation of Free and Encapsulated Marker: a. Equilibrate a size exclusion chromatography column with the hydration buffer. b. Carefully load the liposome suspension onto the top of the column. c. Elute the column with the hydration buffer. The liposomes (containing the encapsulated marker) will elute first, followed by the free, unencapsulated marker. d. Collect the liposome fraction.
-
Quantification of Encapsulated Marker: a. Lyse the collected liposomes by adding a detergent (e.g., Triton X-100) to release the encapsulated marker. b. Measure the fluorescence of the lysed liposome fraction using a fluorometer. c. Create a standard curve of the fluorescent marker to determine the concentration of the encapsulated marker.
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Disclaimer
These protocols and application notes are intended for guidance and may require optimization for specific applications and laboratory conditions. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with institutional guidelines.
Application Notes and Protocols for 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) is a phospholipid that holds significant promise for the development of advanced drug delivery systems. Its unique structure, featuring a saturated 14-carbon myristoyl chain at the sn-1 position and an unsaturated 18-carbon linoleoyl chain with two double bonds at the sn-2 position, imparts distinct physicochemical properties to lipid bilayers. This asymmetric nature influences membrane fluidity, permeability, and stability, making MLPC a versatile component for creating liposomes, nanoparticles, and other lipid-based carriers with tailored drug release profiles and enhanced therapeutic efficacy.[1]
These application notes provide an overview of the potential uses of MLPC in drug delivery, along with generalized experimental protocols for the formulation and characterization of MLPC-containing nanoparticles. While specific quantitative data for drug delivery systems exclusively utilizing MLPC is limited in publicly available literature, the following sections will provide representative data from systems using structurally similar phospholipids (B1166683) to serve as a comparative reference.
Applications in Drug Delivery Systems
The incorporation of MLPC into drug delivery systems can offer several advantages:
-
Modulation of Membrane Fluidity: The presence of the unsaturated linoleoyl chain in MLPC increases the fluidity of the lipid bilayer.[2] This can be advantageous for the delivery of certain drugs by facilitating their release from the carrier at the target site.
-
Enhanced Permeability and Fusion: Increased membrane fluidity can also lead to higher permeability and a greater propensity for fusion with cell membranes, potentially enhancing the intracellular delivery of encapsulated therapeutics.
-
Formation of Stable Nanoparticles: Despite the presence of an unsaturated fatty acid, the myristoyl chain contributes to a degree of order in the lipid bilayer, allowing for the formation of stable liposomes and nanoparticles.
-
Potential for Targeted Delivery: The surface of MLPC-containing nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Delivery of Diverse Payloads: MLPC-based systems can be formulated to encapsulate a wide range of therapeutic agents, including small molecule drugs (hydrophilic and hydrophobic), peptides, proteins, and nucleic acids like siRNA.[3][4][5]
Data Presentation
The following tables summarize representative quantitative data for liposomal drug delivery systems. It is important to note that these values are illustrative and can vary significantly based on the specific formulation composition, preparation method, and the encapsulated drug.
Table 1: Representative Physicochemical Properties of Liposomal Formulations
| Lipid Composition (Molar Ratio) | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| HSPC:Cholesterol:DSPE-PEG2000 | Doxorubicin | 101 ± 14 | < 0.2 | +5.63 ± 0.46 | [6] |
| DOPC:Cholesterol | 17β-estradiol | ~120 | ~0.1 | - | [7] |
| DPPC:MSPC:Cholesterol:DSPE-mPEG:CL | Daunorubicin | ~115 | ~0.12 | - | [8] |
| DOPE:Cholesterol:DSPE-mPEG:CL:SA | Daunorubicin | ~94 | ~0.16 | - | [9] |
HSPC: Hydrogenated Soy Phosphatidylcholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; MSPC: 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine; CL: Cardiolipin; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; SA: Stearylamine.
Table 2: Representative Drug Loading and In Vitro Release Data
| Lipid Composition | Drug | Drug Loading Efficiency (%) | In Vitro Release Conditions | % Drug Released (Time) | Reference |
| HSPC-based | Doxorubicin | ≈ 93% | pH 7.4 | - | [6] |
| DPPC-based | Doxorubicin | > 90% | pH 7.4 | Sustained release over 10-18 days | [10] |
| CL-containing TSL | Daunorubicin | > 90% | pH 7.4, 37°C | Rapid release with mild hyperthermia | [8] |
| pH-sensitive | Daunorubicin | > 90% | pH 5.0 | Rapid release within 1 hour | [9] |
TSL: Thermosensitive Liposome (B1194612)
Experimental Protocols
The following are generalized protocols for the preparation and characterization of MLPC-containing liposomes. These should be optimized for specific applications.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This method is widely used for producing unilamellar vesicles with a controlled size distribution.[11][12]
Materials:
-
This compound (MLPC)
-
Other lipids (e.g., cholesterol, DSPE-PEG2000) as required
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve MLPC and other lipids in an appropriate volume of organic solvent in a round-bottom flask.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Hydrate the film by rotating the flask above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Repeat the extrusion process 10-20 times to obtain a suspension of unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension in an appropriate buffer.
-
Measure the particle size distribution and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Drug Loading Capacity and Encapsulation Efficiency:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the liposomes from the unencapsulated drug (e.g., by centrifugation or size exclusion chromatography).
-
Lyse the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of drug in the lysed liposome fraction and in the unencapsulated fraction.
-
Calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in liposomes / Mass of liposomes) x 100
-
EE (%) = (Mass of drug in liposomes / Total mass of drug used) x 100
-
-
3. In Vitro Drug Release:
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Signaling Pathways
The constituent fatty acids of MLPC, myristic acid and linoleic acid, are known to be involved in various cellular signaling pathways. This suggests that MLPC-based delivery systems may have intrinsic biological effects or could be designed to modulate specific pathways in conjunction with the delivered drug.
Linoleic Acid and the mTORC1 Signaling Pathway in Cancer
Recent studies have shown that linoleic acid, an omega-6 fatty acid, can directly activate the mTORC1 signaling pathway in some cancer cells, such as triple-negative breast cancer.[13][14][15] This pathway is a central regulator of cell growth, proliferation, and metabolism. The activation is mediated by the fatty acid-binding protein 5 (FABP5), which transports linoleic acid to the mTORC1 complex.[13][15] This finding has significant implications for cancer therapy, suggesting that the lipid composition of a drug delivery vehicle could influence tumor growth.
Myristic Acid and Protein Myristoylation in Cancer Signaling
Myristic acid is a 14-carbon saturated fatty acid that can be covalently attached to the N-terminal glycine (B1666218) of numerous proteins in a process called N-myristoylation.[16][17][18] This modification is catalyzed by N-myristoyltransferases (NMTs) and is crucial for the membrane localization and function of many proteins involved in cellular signaling, including key oncoproteins like Src family kinases.[16][19] By tethering these proteins to cellular membranes, myristoylation facilitates their participation in signaling cascades that control cell proliferation, survival, and migration.[16] Dysregulation of myristoylation is observed in various cancers, making NMT a potential therapeutic target.[16] The myristoyl component of MLPC could potentially influence these pathways, although further research is needed to elucidate any direct effects.
Conclusion
This compound is a promising, yet underexplored, phospholipid for the development of sophisticated drug delivery systems. Its unique asymmetric structure offers the potential to create carriers with optimized drug loading, controlled release profiles, and enhanced cellular interactions. The involvement of its constituent fatty acids in key cellular signaling pathways opens up new avenues for designing "bioactive" delivery systems that not only transport a therapeutic payload but also modulate the cellular environment to enhance therapeutic outcomes. Further research is warranted to fully elucidate the specific properties and advantages of MLPC in various drug delivery applications and to generate the quantitative data necessary for its widespread adoption in the field.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioengineered Nanoparticles for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. covalentmetrology.com [covalentmetrology.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. williamscancerinstitute.com [williamscancerinstitute.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct sensing of dietary ω-6 linoleic acid through FABP5-mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Creating Lipid Bilayers with 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) is a phospholipid distinguished by its unique asymmetric acyl chain composition, featuring a saturated myristoyl chain (14:0) at the sn-1 position and a polyunsaturated linoleoyl chain (18:2) at the sn-2 position. This structure imparts significant fluidity to lipid bilayers, making it a valuable component for mimicking the dynamic nature of biological membranes. The presence of the linoleoyl chain, with its two cis double bonds, results in a low phase transition temperature (Tm), ensuring the bilayer remains in a fluid state over a broad range of experimental conditions. These characteristics make MLPC an excellent candidate for studies in membrane biophysics, including membrane permeability, protein-lipid interactions, and as a component in drug delivery systems such as liposomes.
However, the polyunsaturated nature of the linoleoyl chain also renders MLPC susceptible to oxidation, which can alter its physical properties and experimental outcomes. Therefore, careful handling and storage are paramount to ensure the integrity of the lipid and the reproducibility of experiments. These application notes provide detailed protocols for the creation of lipid bilayers using MLPC, with a focus on vesicle formation and subsequent supported lipid bilayer (SLB) deposition, as well as essential guidelines for handling this oxidation-prone lipid.
Physicochemical Properties of MLPC
| Property | Estimated Value | Description |
| Molecular Formula | C₄₀H₇₆NO₈P | The chemical formula for MLPC. |
| Molecular Weight | 729.99 g/mol | The mass of one mole of MLPC. |
| Main Phase Transition Temperature (Tm) | < 0°C | The temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state. For MLPC, due to the unsaturated linoleoyl chain, the Tm is well below 0°C. A similar lipid, 1-palmitoyl-2-linoleoyl PC, has a reported Tm of -19.5°C. |
| Area per Lipid (AL) | 0.65 - 0.75 nm² | The average area occupied by a single MLPC molecule in a fluid bilayer. This is an estimate based on other PC lipids with polyunsaturated chains. |
| Bilayer Thickness (dHH) | 3.5 - 4.0 nm | The hydrophobic thickness of an MLPC bilayer, measured as the distance between the headgroup regions. This is an estimate based on similar phospholipids. |
Storage and Handling of MLPC
Due to the polyunsaturated linoleoyl chain, MLPC is highly susceptible to oxidation. Proper storage and handling are critical to prevent degradation.
-
Storage: MLPC should be stored in a glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.[1][2] It is typically supplied dissolved in an organic solvent like chloroform (B151607) or ethanol.
-
Handling:
-
When using the lipid solution, allow the vial to warm to room temperature before opening to prevent condensation of water, which can lead to hydrolysis.[1][2]
-
Use glass or stainless steel syringes and pipettes for transferring the lipid solution. Avoid using plastic pipette tips with organic solvents as they can leach plasticizers.[1][2]
-
After use, flush the vial with inert gas before sealing and returning to cold storage.
-
Minimize the exposure of the lipid to light and air.
-
Experimental Protocols
The following protocols describe the formation of unilamellar vesicles from MLPC, which can then be used to create supported lipid bilayers.
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication
This method utilizes high-frequency sound waves to break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles.
Materials:
-
This compound (MLPC) in chloroform
-
Glass round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Probe sonicator
-
Ice bath
Methodology:
-
Lipid Film Formation:
-
Transfer the desired amount of MLPC solution to a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask on a high-vacuum pump for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer to the flask. The volume should result in a final lipid concentration of 1-5 mg/mL.
-
Vortex the flask for several minutes to hydrate (B1144303) the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Place the flask containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
-
Insert the tip of the probe sonicator into the suspension, ensuring it does not touch the glass.
-
Sonicate the suspension in pulses (e.g., 30 seconds on, 30 seconds off) until the solution becomes clear or slightly opalescent, indicating the formation of SUVs. This typically takes 10-30 minutes.
-
-
Annealing and Storage:
-
The resulting SUV suspension can be stored at 4°C for short-term use (up to 24 hours). For longer storage, the stability should be assessed as hydrolysis can occur.[3]
-
Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This is a widely used method to produce vesicles with a defined and uniform size distribution.
Materials:
-
MLPC in chloroform
-
Glass round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Desired aqueous buffer
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Two gas-tight syringes
Methodology:
-
Lipid Film Formation and Hydration:
-
Prepare the MLV suspension as described in Protocol 1, steps 1 and 2.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve the lamellarity of the vesicles before extrusion, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Freeze the suspension in liquid nitrogen until fully frozen.
-
Thaw the suspension in a warm water bath (e.g., 30-40°C).
-
Vortex briefly between cycles.
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions.
-
Load the MLV suspension into one of the syringes and attach it to the extruder. Attach the empty syringe to the other side.
-
Pass the lipid suspension through the membrane from one syringe to the other. Repeat this process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of LUVs.
-
-
Storage:
-
The LUV suspension should be stored at 4°C. LUVs are generally more stable than SUVs and can be stored for several days.[3]
-
Protocol 3: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion
This protocol describes the formation of a planar lipid bilayer on a solid support, a valuable tool for surface-sensitive analysis techniques.
Materials:
-
MLPC LUV suspension (from Protocol 2)
-
Hydrophilic substrate (e.g., glass coverslip, silicon wafer, mica)
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or plasma cleaner
-
Aqueous buffer (e.g., Tris buffer with NaCl)
-
Calcium chloride (CaCl₂) solution
Methodology:
-
Substrate Cleaning and Hydrophilization:
-
Clean the substrate thoroughly. For glass or silicon, this can be achieved by immersion in Piranha solution for 10-15 minutes followed by extensive rinsing with ultrapure water. Alternatively, treat the substrate with oxygen plasma.
-
The goal is to create a clean, hydrophilic surface.
-
-
Vesicle Fusion:
-
Place the clean substrate in a suitable chamber (e.g., a well of a microplate).
-
Add the LUV suspension to the buffer in the chamber to a final lipid concentration of 0.1-0.5 mg/mL.
-
Add CaCl₂ to the buffer to a final concentration of 2-5 mM. Divalent cations mediate the interaction between the negatively charged substrate surface and the zwitterionic vesicles, promoting fusion.
-
Incubate at room temperature for 30-60 minutes. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.
-
-
Rinsing:
-
Gently rinse the surface with fresh buffer to remove any unfused vesicles. This can be done by carefully exchanging the buffer in the chamber multiple times.
-
-
Characterization and Use:
-
The SLB is now ready for characterization (e.g., by atomic force microscopy or fluorescence microscopy) or for experimental use. The SLB should be kept hydrated at all times.
-
Visualizations
Caption: Workflow for the preparation of MLPC vesicles.
Caption: Workflow for the formation of a supported lipid bilayer.
References
Application Notes and Protocols for the Use of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of lipid species by mass spectrometry is a cornerstone of lipidomics research and plays a critical role in drug development and disease biomarker discovery. The inherent variability in sample preparation, extraction efficiency, and instrument response necessitates the use of internal standards to ensure data reliability. 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) and its stable isotope-labeled counterpart, 1-Myristoyl-d7-2-Linoleoyl-sn-glycero-3-PC (MLPC-d7), serve as an ideal internal standard system for the quantification of phosphatidylcholines (PCs) and other lipid classes in complex biological matrices.
This document provides detailed application notes and protocols for the effective use of MLPC as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Principle of Internal Standardization
The fundamental principle of using an internal standard is to add a known amount of a compound that is chemically and physically similar to the analyte of interest to the sample at the earliest stage of the analytical workflow. This allows the internal standard to experience the same variations as the analyte, including extraction losses, matrix effects (ion suppression or enhancement), and injection volume inconsistencies. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification.
Stable isotope-labeled internal standards, such as MLPC-d7, are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the endogenous analyte, ensuring they co-elute chromatographically and experience the same ionization efficiency, thus providing the most accurate correction for analytical variability.
Physicochemical Properties of MLPC and MLPC-d7
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.
| Property | This compound (MLPC) | 1-Myristoyl-d7-2-Linoleoyl-sn-glycero-3-PC (MLPC-d7) |
| Synonyms | PC(14:0/18:2) | PC(14:0-d7/18:2), 14:0-d7/18:2-PC |
| Molecular Formula | C₄₀H₇₆NO₈P | C₄₀H₆₉D₇NO₈P |
| Molecular Weight | 730.0 g/mol | 737.1 g/mol |
| Purity | ≥98% | ≥99% deuterated forms (d1-d7) |
| Storage | -20°C | -20°C |
| Stability | ≥ 1 year at -20°C | ≥ 1 year at -20°C |
Experimental Protocols
The following protocols provide a detailed methodology for the use of MLPC-d7 as an internal standard for the quantification of MLPC and other phosphatidylcholines in a typical lipidomics workflow.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh a precise amount of MLPC and MLPC-d7.
-
Dissolve each in a high-purity solvent such as ethanol (B145695) or a chloroform:methanol (B129727) (2:1, v/v) mixture to a final concentration of 1 mg/mL.
-
Store stock solutions in amber glass vials at -20°C.
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions of MLPC for the calibration curve by serial dilution of the stock solution. The concentration range should encompass the expected analyte concentration in the samples.
-
Prepare a working solution of the internal standard (MLPC-d7) at a fixed concentration that is comparable to the mid-point of the calibration curve.
-
Protocol 2: Sample Preparation (Lipid Extraction)
A modified Folch or methyl-tert-butyl ether (MTBE) extraction method is recommended for the extraction of total lipids from biological matrices.
Folch Extraction:
-
To a 1.5 mL microcentrifuge tube, add a known volume of the biological sample (e.g., 50 µL of plasma).
-
Add a precise volume of the MLPC-d7 internal standard working solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).
MTBE Extraction:
-
Add the MLPC-d7 internal standard mixture to the sample.
-
Add methanol to the sample.
-
Add MTBE and vortex.
-
Add water to induce phase separation and vortex.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase.
-
Dry and reconstitute as described in the Folch method.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C |
| Gradient | Start at 10% B, increase to 45% B at 2.7 min, 53% at 2.8 min, 60% B at 8.0 min, 80% B at 8.1 min and hold until 11.5 min, 100% B at 12.0 min for 1 min, then return to 10% B for re-equilibration. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50-100 ms |
MRM Transitions for MLPC and MLPC-d7:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (MLPC) | 730.5 | 184.0 |
| 1-Myristoyl-d7-2-Linoleoyl-sn-glycero-3-PC (MLPC-d7) | 737.5 | 184.0 |
Quantitative Data Presentation
The following tables summarize the expected quantitative performance of an LC-MS/MS method for the analysis of phosphatidylcholines using a stable isotope-labeled internal standard. This data is representative and should be established for each specific assay during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Phosphatidylcholine (PC) | 5 - 200 | ≥ 0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| PC | Low QC | < 15 | < 15 | 85 - 115 |
| PC | Medium QC | < 15 | < 15 | 85 - 115 |
| PC | High QC | < 15 | < 15 | 85 - 115 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| PC | ~0.5 | ~1.5 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical lipidomics workflow using an internal standard for quantification.
Caption: Experimental workflow for lipid quantification using MLPC-d7 as an internal standard.
Conclusion
The use of this compound (MLPC) in conjunction with its deuterated analog, MLPC-d7, provides a robust and reliable method for the accurate quantification of phosphatidylcholines and other lipids in complex biological samples. The detailed protocols and expected performance metrics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this internal standard in their mass spectrometry-based lipidomics workflows, thereby enhancing the quality and reproducibility of their results.
Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristoyl-2-linoleoyl-sn-glycero-3-phosphocholine (MLPC), also known as PC(14:0/18:2), is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids (B1166683) found in biological membranes and plasma. The analysis and quantification of individual PC species like MLPC are crucial in lipidomics research to understand their roles in cellular processes, disease pathogenesis, and as potential biomarkers. This document provides detailed application notes and protocols for the analysis of MLPC using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for the sensitive and specific quantification of lipids in complex biological matrices.
Experimental Protocols
Sample Preparation: Lipid Extraction from Human Plasma
A common procedure for extracting lipids from plasma is the Bligh and Dyer method, which utilizes a biphasic solvent system of methanol, chloroform (B151607), and water.
Materials:
-
Human plasma
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Ultrapure water
-
Internal standard (IS): e.g., PC(17:0/17:0) in methanol
-
Conical glass tubes
-
Centrifuge
Protocol:
-
To 100 µL of human plasma in a conical glass tube, add 20 µL of the internal standard solution.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 200 µL of ultrapure water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a reversed-phase LC-MS/MS method for the targeted analysis of MLPC.
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
LC Conditions:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 55°C |
| LC Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 60 | 40 | Initial |
| 2.0 | 57 | 43 | 6 |
| 2.1 | 50 | 50 | 6 |
| 12.0 | 46 | 54 | 6 |
| 12.1 | 30 | 70 | 6 |
| 18.0 | 1 | 99 | 6 |
| 18.1 | 60 | 40 | 6 |
| 20.0 | 60 | 40 | 6 |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V[1] |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Data Presentation
The quantitative analysis of MLPC is typically performed using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion is the protonated molecule [M+H]⁺, and characteristic product ions are monitored.
Table 2: Molecular and Mass Spectrometry Properties of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC)
| Property | Value |
| Chemical Formula | C₄₀H₇₆NO₈P |
| Molecular Weight | 730.0 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 731.5 |
| Precursor Ion ([M+Na]⁺) | m/z 753.5 |
| Precursor Ion ([M+CH₃COO]⁻) | m/z 788.5 |
For targeted quantification, specific MRM transitions are monitored. The most specific transitions for phosphatidylcholines involve the phosphocholine (B91661) headgroup and the individual fatty acyl chains.
Table 3: MRM Transitions and Collision Energies for MLPC Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity | Collision Energy (eV) |
| 731.5 | 184.1 | Phosphocholine headgroup | 30 |
| 731.5 | 227.2 | Myristic acid carboxylate anion | 25[1][2] |
| 731.5 | 279.2 | Linoleic acid carboxylate anion | 25[1][2] |
| 731.5 | 504.3 | [M+H - Linoleic acid]⁺ | 25[1][2] |
| 731.5 | 452.3 | [M+H - Myristic acid]⁺ | 25[1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of MLPC from a biological sample.
Fragmentation Pathway
The fragmentation of the protonated MLPC molecule in the collision cell of the mass spectrometer yields several characteristic product ions, which are used for its specific detection and quantification.
References
Application Notes and Protocols for the Structural Elucidaion of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristoyl-2-linoleoyl-sn-glycero-3-phosphocholine (MLPC) is a specific phosphatidylcholine (PC) containing a saturated myristic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position of the glycerol (B35011) backbone. As a component of biological membranes, the precise structure of MLPC is crucial for understanding its role in membrane fluidity, cell signaling, and as a potential biomarker in various physiological and pathological states. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on the structure and dynamics of molecules in solution and solid-state.[1] This document outlines detailed protocols for the structural elucidation of MLPC using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Data Presentation
The following table summarizes the expected chemical shifts for 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC based on data from structurally similar phospholipids. These values are estimates and may vary slightly depending on the solvent system, concentration, and temperature.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) |
| Glycerol Backbone | |||
| sn-1 CH₂ | 4.42 (dd), 4.18 (dd) | 62.5 | |
| sn-2 CH | 5.25 (m) | 71.8 | |
| sn-3 CH₂ | 4.30 (m), 3.95 (m) | 63.2 | |
| Phosphocholine Headgroup | |||
| PO-CH₂ | 4.30 (m) | 59.2 | -0.8 to -1.0 |
| N⁺-CH₂ | 3.80 (t) | 66.5 | |
| N⁺-(CH₃)₃ | 3.35 (s) | 54.4 | |
| Myristoyl Chain (sn-1) | |||
| C=O | - | 173.5 | |
| α-CH₂ (C2) | 2.31 (t) | 34.2 | |
| β-CH₂ (C3) | 1.61 (p) | 25.0 | |
| -(CH₂)ₙ- | 1.25 (br s) | 29.0 - 30.0 | |
| ω-1 CH₂ | 1.28 (m) | 31.9 | |
| ω CH₃ | 0.88 (t) | 14.1 | |
| Linoleoyl Chain (sn-2) | |||
| C=O | - | 173.1 | |
| α-CH₂ (C2) | 2.31 (t) | 34.1 | |
| β-CH₂ (C3) | 1.61 (p) | 25.0 | |
| Allylic CH₂ (C8, C14) | 2.05 (q) | 25.6 | |
| Bis-allylic CH₂ (C11) | 2.77 (t) | 25.6 | |
| Olefinic CH (C9, C10, C12, C13) | 5.34 (m) | 128.0 - 130.2 | |
| -(CH₂)ₙ- | 1.28 (br s) | 29.0 - 29.8 | |
| ω-1 CH₂ | 1.30 (m) | 31.5 | |
| ω CH₃ | 0.89 (t) | 14.1 |
Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. dd = doublet of doublets, t = triplet, q = quartet, p = pentet, m = multiplet, s = singlet, br s = broad singlet.
Experimental Protocols
Sample Preparation for Solution-State NMR
A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is recommended for MLPC.
Materials:
-
This compound (MLPC)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Deuterated methanol (B129727) (CD₃OD)
-
Deuterated water (D₂O)
-
NMR tubes (5 mm, high precision)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh 5-10 mg of MLPC directly into a clean, dry vial.
-
Prepare a solvent mixture of CDCl₃:CD₃OD:D₂O in a ratio of 2:1:1 (v/v/v). This mixture helps to create a stable, homogeneous solution and sharpens the NMR signals.[2]
-
Add 0.6 mL of the prepared solvent mixture to the vial containing the MLPC.
-
Gently vortex the mixture until the lipid is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
1D NMR Spectroscopy Acquisition
¹H NMR:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Solvent: CDCl₃/CD₃OD/D₂O (2:1:1)
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 2-5 s
-
Acquisition Time: ~2-4 s
-
Spectral Width: 12-16 ppm
¹³C NMR:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Solvent: CDCl₃/CD₃OD/D₂O (2:1:1)
-
Temperature: 298 K
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2-5 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 200-250 ppm
³¹P NMR:
-
Spectrometer: 162 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Solvent: CDCl₃/CD₃OD/D₂O (2:1:1)
-
Temperature: 298 K
-
Number of Scans: 128-512
-
Relaxation Delay (d1): 5 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 50-100 ppm
-
Referencing: External 85% H₃PO₄
2D NMR Spectroscopy for Structural Assignment
2D NMR experiments are essential for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C spectra of lipids.
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically through 2-3 bonds. This is crucial for tracing the connectivity within the glycerol backbone and the fatty acid chains.[3]
-
Pulse Program: Standard COSY (cosygpmf or similar)
-
Parameters: Similar to 1D ¹H NMR, with 256-512 increments in the indirect dimension.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly attached to carbons (one-bond C-H correlation). This experiment is fundamental for assigning the carbon resonances based on the proton assignments.[3]
-
Pulse Program: Standard HSQC (hsqcedetgpsisp2 or similar)
-
Parameters: Spectral widths should cover the entire ¹H and ¹³C chemical shift ranges. 256-512 increments in the indirect dimension are typical.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different spin systems, for example, linking the glycerol backbone to the carbonyl carbons of the fatty acid chains.[1]
-
Pulse Program: Standard HMBC (hmbcgplpndqf or similar)
-
Parameters: Similar to HSQC, but optimized for long-range couplings (typically 4-8 Hz).
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structural elucidation of MLPC.
Caption: General structure of a phosphatidylcholine like MLPC.
References
Application Notes and Protocols for Incorporating 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) into Nanodiscs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by two molecules of a membrane scaffold protein (MSP). They provide a native-like membrane environment for functional and structural studies of membrane proteins, overcoming the limitations of traditional detergent-based methods. This document provides detailed application notes and protocols for the incorporation of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC), an asymmetric phospholipid containing a saturated myristoyl (14:0) chain and a polyunsaturated linoleoyl (18:2) chain, into nanodiscs.
The unique asymmetric and polyunsaturated nature of MLPC makes it a valuable tool for investigating the influence of specific lipid environments on membrane protein function, particularly for proteins sensitive to lipid packing and fluidity. The presence of the linoleoyl chain can mimic aspects of natural cell membranes, however, it also introduces a susceptibility to oxidation, requiring careful handling.
Key Considerations for MLPC Nanodiscs
-
Asymmetric Acyl Chains: The differing lengths and saturation of the myristoyl and linoleoyl chains will influence the packing and fluidity of the nanodisc bilayer. This can be advantageous for studying proteins that are sensitive to their lipid environment.
-
Polyunsaturation and Oxidation: The linoleoyl chain contains two double bonds, making it prone to oxidation. It is crucial to use high-purity lipids, handle them under an inert atmosphere (e.g., argon or nitrogen) whenever possible, and consider the inclusion of antioxidants in the buffers.
-
Empirical Optimization of Lipid-to-MSP Ratio: The optimal molar ratio of lipid to Membrane Scaffold Protein (MSP) is critical for the formation of monodisperse, stable nanodiscs.[1] This ratio is dependent on the specific lipid and the chosen MSP variant.[1] For a novel lipid like MLPC in this application, it is essential to empirically determine the optimal ratio by screening a range of ratios.
Quantitative Data Summary
The following tables provide a summary of the components used in the formation of MLPC nanodiscs and the expected characteristics of the resulting particles. Note that the optimal lipid-to-MSP ratio for MLPC is an estimate and should be optimized experimentally.
Table 1: Reagents and Materials for MLPC Nanodisc Formation
| Reagent/Material | Description | Recommended Supplier |
| This compound (MLPC) | Phospholipid for nanodisc formation. | Avanti Polar Lipids, Cayman Chemical |
| Membrane Scaffold Protein (MSP) | e.g., MSP1D1, MSP1E3D1. The choice of MSP determines the diameter of the nanodisc. | Commercially available or in-house expression |
| Sodium Cholate (B1235396) | Detergent for solubilizing lipids and facilitating nanodisc assembly. | Sigma-Aldrich, Anatrace |
| Bio-Beads™ SM-2 Adsorbents | For detergent removal to initiate nanodisc self-assembly. | Bio-Rad |
| Tris-HCl | Buffering agent. | Fisher Scientific, Sigma-Aldrich |
| Sodium Chloride (NaCl) | For adjusting ionic strength. | Fisher Scientific, Sigma-Aldrich |
| EDTA | Chelating agent to prevent divalent cation-mediated lipid aggregation. | Fisher Scientific, Sigma-Aldrich |
| (Optional) Dithiothreitol (DTT) or TCEP | Reducing agent to prevent oxidation of MSP cysteines. | Thermo Fisher Scientific |
| (Optional) Butylated hydroxytoluene (BHT) | Antioxidant to prevent lipid oxidation. | Sigma-Aldrich |
| Chloroform (B151607) | Solvent for lipid stock solutions. | Fisher Scientific |
Table 2: Estimated Starting Ratios for MLPC Nanodisc Optimization with MSP1D1
| Parameter | Recommended Starting Range | Rationale |
| MLPC : MSP1D1 Molar Ratio | 40:1 to 70:1 (per MSP monomer) | Based on ratios for similar asymmetric and unsaturated lipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-PC).[1] Empirical optimization is critical. |
| Sodium Cholate : MLPC Molar Ratio | 2:1 | Standard ratio for efficient lipid solubilization.[2] |
| Final MLPC Concentration in Assembly Mixture | 5 - 20 mM | Ensures efficient self-assembly upon detergent removal.[2] |
| Final Sodium Cholate Concentration in Assembly Mixture | > 14 mM | Critical concentration to maintain a micellar solution before detergent removal.[2] |
Table 3: Expected Properties of MLPC-MSP1D1 Nanodiscs
| Property | Expected Value | Method of Characterization |
| Diameter | ~10 nm | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) |
| Molecular Weight | ~130 - 150 kDa | SEC with calibration standards, Multi-Angle Light Scattering (MALS) |
| Homogeneity | Monodisperse peak in SEC | Size Exclusion Chromatography (SEC) |
| Stability | Stable for several days to weeks at 4°C | SEC over time, DLS |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
MLPC Stock Solution:
-
Dissolve lyophilized MLPC in chloroform to a final concentration of 25 mg/mL.
-
To minimize oxidation, overlay the chloroform solution with argon or nitrogen gas before capping the vial. Store at -20°C.
-
-
MSP Stock Solution:
-
Prepare or obtain purified MSP (e.g., MSP1D1).
-
Determine the concentration spectrophotometrically using the appropriate extinction coefficient for the MSP variant.
-
Store at -80°C in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5 mM EDTA).
-
-
Assembly Buffer:
-
Prepare a buffer containing 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, and 0.5 mM EDTA.
-
Degas the buffer to remove dissolved oxygen.
-
For MLPC, it is recommended to add a small amount of an antioxidant like 10 µM BHT.
-
-
Sodium Cholate Stock Solution:
-
Prepare a 10% (w/v) stock solution of sodium cholate in the Assembly Buffer.
-
Filter sterilize and store at 4°C.
-
Protocol 2: MLPC Nanodisc Assembly
This protocol is for a 1 mL final assembly volume. It can be scaled as needed.
-
Lipid Film Preparation:
-
In a glass vial, add the desired amount of MLPC chloroform stock solution. To screen a range of lipid-to-MSP ratios (e.g., 40:1, 50:1, 60:1, 70:1 for MSP1D1), prepare separate vials for each ratio.
-
Dry the lipid to a thin film under a gentle stream of nitrogen or argon gas.
-
Remove residual chloroform by placing the vial under high vacuum for at least 2 hours.
-
-
Lipid Solubilization:
-
Add the appropriate volume of Assembly Buffer containing sodium cholate to the dried lipid film to achieve a 2:1 molar ratio of cholate to MLPC.
-
Vortex the mixture until the lipid film is completely dissolved and the solution is clear. Gentle warming (to room temperature) may aid in solubilization.
-
-
Assembly Reaction:
-
In a microcentrifuge tube, combine the solubilized MLPC, the calculated amount of MSP, and additional Assembly Buffer to reach the final volume. Ensure the final sodium cholate concentration is above 14 mM.[2]
-
Incubate the mixture for 1 hour at a temperature slightly above the estimated phase transition temperature of MLPC. Given the myristoyl and linoleoyl chains, a temperature range of 4-10°C is a reasonable starting point.
-
-
Detergent Removal and Self-Assembly:
-
Prepare Bio-Beads by washing them with methanol, followed by extensive rinsing with deionized water.
-
Add 0.5 g of washed, damp Bio-Beads per 1 mL of the assembly mixture.
-
Incubate the mixture on a rotator at the same temperature as the previous incubation step for at least 4 hours (or overnight) to allow for complete detergent removal and nanodisc self-assembly.
-
-
Purification of MLPC Nanodiscs:
-
Separate the nanodisc solution from the Bio-Beads by pipetting or passing through a filter.
-
Purify the nanodiscs using size exclusion chromatography (SEC) on a column such as a Superdex 200 10/300 GL.
-
The elution profile should show a major peak corresponding to the assembled nanodiscs, well-separated from potential aggregates (eluting earlier) and free MSP or lipids (eluting later).
-
-
Characterization and Storage:
-
Analyze the purified nanodisc fractions by SDS-PAGE to confirm the presence of MSP.
-
Characterize the size and homogeneity of the nanodiscs using DLS.
-
Store the purified MLPC nanodiscs at 4°C. For long-term storage, consider flash-freezing in liquid nitrogen and storing at -80°C, though stability upon thawing should be verified.
-
Visualizations
References
Application of Multilayer Perceptron (MLPC) in Artificial Cell Membrane Models: Predicting Drug Permeability
Introduction
The ability of a drug molecule to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. Artificial cell membrane models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), offer a high-throughput, cost-effective method for screening compound permeability in the early stages of drug discovery. In recent years, the integration of machine learning, particularly Multilayer Perceptron (MLPC) neural networks, with PAMPA data has emerged as a powerful in silico tool for accurately predicting the passive permeability of novel chemical entities. This approach, often framed within Quantitative Structure-Property Relationship (QSPR) studies, leverages the computational power of MLPCs to learn complex relationships between molecular structures and their ability to traverse a lipid bilayer.
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on utilizing MLPC models to predict the permeability of compounds through artificial cell membranes.
Key Concepts
Artificial Cell Membranes (PAMPA): The PAMPA model consists of a donor compartment and an acceptor compartment separated by a microfilter plate coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane), which forms an artificial lipid membrane. The assay measures the passive diffusion of a compound from the donor to the acceptor compartment over a specific incubation period.
Multilayer Perceptron (MLPC): An MLPC is a class of feedforward artificial neural networks (ANN) characterized by multiple layers of nodes (neurons). Each neuron in one layer is connected to every neuron in the subsequent layer. MLPCs are capable of learning non-linear relationships between input features (molecular descriptors) and an output variable (permeability). A typical MLPC architecture includes an input layer, one or more hidden layers, and an output layer.
Quantitative Structure-Property Relationship (QSPR): QSPR models are mathematical relationships that correlate the structural or physicochemical properties of molecules (represented by numerical values called molecular descriptors) with a specific property of interest, in this case, membrane permeability.
Applications in Drug Discovery
The application of MLPC in conjunction with artificial cell membrane models offers several advantages in the drug discovery pipeline:
-
Early-Stage Permeability Screening: Rapidly predict the permeability of large virtual compound libraries, enabling the prioritization of candidates with favorable absorption characteristics for synthesis and further testing.
-
Lead Optimization: Guide medicinal chemists in modifying chemical structures to enhance membrane permeability by understanding the key molecular features that influence this property.
-
Reduction of Animal Testing: By providing reliable in silico predictions, the reliance on later-stage animal studies for determining bioavailability can be reduced, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).
-
Cost and Time Savings: High-throughput in silico screening is significantly faster and less expensive than experimental permeability assays for every candidate compound.
Experimental and Computational Workflow
The overall process involves generating experimental permeability data using an artificial membrane assay, calculating molecular descriptors for the tested compounds, and then using this dataset to train and validate an MLPC model. The validated model can then be used to predict the permeability of new, untested compounds.
Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for conducting a PAMPA experiment to generate the necessary data for training an MLPC model.
Materials:
-
96-well microtiter filter plates (e.g., Millipore MultiScreen-IP PAMPA plates)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Compound solvent (e.g., DMSO)
-
Analytical instrumentation (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Artificial Membrane:
-
Carefully pipette 5 µL of the lipid solution into each well of the donor filter plate, ensuring the solution evenly coats the filter membrane.
-
Allow the solvent to evaporate, leaving a lipid layer. This can be done at room temperature for a specified time (e.g., 1-2 hours) or under a gentle stream of nitrogen.
-
-
Preparation of Solutions:
-
Prepare stock solutions of test and control compounds in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare the donor solution by diluting the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should typically be low (e.g., <1%) to avoid disrupting the membrane.
-
Prepare the acceptor solution, which is typically PBS (pH 7.4).
-
-
Assay Assembly and Incubation:
-
Add the desired volume of acceptor solution to the wells of the acceptor plate (e.g., 300 µL).
-
Place the lipid-coated donor filter plate on top of the acceptor plate to form a "sandwich."
-
Carefully add the donor solution containing the test compounds to the donor wells (e.g., 150 µL).
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking. It is advisable to place the assembly in a humidified chamber to minimize evaporation.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method such as LC-MS/MS. Also, measure the initial concentration of the donor solution.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability coefficient (Pe) can be calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equil))
Where:
-
V_D is the volume of the donor well.
-
V_A is the volume of the acceptor well.
-
A is the filter area.
-
t is the incubation time.
-
C_A(t) is the compound concentration in the acceptor well at time t.
-
C_equil is the equilibrium concentration, calculated as (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A), where C_D(t) is the concentration in the donor well at time t.
-
-
Protocol 2: Development of an MLPC Model for Permeability Prediction
This protocol details the computational steps for building, training, and validating an MLPC model using the data generated from the PAMPA assay.
Software and Libraries:
-
Cheminformatics software for molecular descriptor calculation (e.g., RDKit, PaDEL-Descriptor)
-
Python with machine learning libraries (e.g., Scikit-learn, TensorFlow, Keras)
-
Data analysis and visualization libraries (e.g., Pandas, Matplotlib)
Procedure:
-
Data Curation and Preparation:
-
Compile a dataset containing the chemical structures (e.g., in SMILES format) of the compounds and their corresponding experimental permeability coefficients (Pe) from the PAMPA assay.
-
Standardize the chemical structures (e.g., remove salts, neutralize charges).
-
Handle any missing data points appropriately.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors. These numerical representations of the chemical structure will serve as the input features for the MLPC model. Common descriptors include:
-
Physicochemical properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Topological descriptors: Connectivity indices, shape indices.
-
Electronic descriptors: Partial charges, dipole moment.
-
Constitutional descriptors: Atom counts, bond counts, number of hydrogen bond donors and acceptors.
-
-
-
Data Preprocessing:
-
Feature Scaling: Normalize or standardize the calculated molecular descriptors to ensure that all features have a similar scale. This is crucial for the optimal performance of gradient-based optimization algorithms used in training neural networks.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to train the MLPC model, while the test set is held out to evaluate the model's performance on unseen data. A separate validation set may also be created from the training data for hyperparameter tuning.
-
-
MLPC Model Architecture and Training:
-
Define the Architecture: Specify the structure of the MLPC, including the number of hidden layers and the number of neurons in each layer. A common starting point is one or two hidden layers. The number of input neurons corresponds to the number of molecular descriptors, and the output layer will have one neuron for the predicted permeability value.
-
Choose Activation Functions: Select activation functions for the hidden layers (e.g., ReLU - Rectified Linear Unit) and the output layer (e.g., a linear activation function for regression tasks).
-
Compile the Model: Define the loss function (e.g., Mean Squared Error for regression) and the optimizer (e.g., Adam).
-
Train the Model: Fit the model to the training data for a specified number of epochs (passes through the entire training dataset). Monitor the training and validation loss to avoid overfitting.
-
-
Hyperparameter Tuning:
-
Systematically tune the hyperparameters of the MLPC to optimize its performance. This can be done using techniques like Grid Search or Randomized Search. Key hyperparameters to tune include:
-
Number of hidden layers and neurons.
-
Learning rate of the optimizer.
-
Batch size.
-
Number of training epochs.
-
-
-
Model Validation and Evaluation:
-
Evaluate the performance of the trained model on the held-out test set using various metrics. For a regression task, common metrics include:
-
Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.
-
Root Mean Squared Error (RMSE): Measures the average magnitude of the errors.
-
Mean Absolute Error (MAE): Represents the average absolute difference between the predicted and actual values.
-
-
Data Presentation
The performance of different MLPC architectures or other machine learning models can be summarized in tables for easy comparison.
Table 1: Comparison of Machine Learning Models for Permeability Prediction
| Model | R² (Test Set) | RMSE (Test Set) | MAE (Test Set) |
| MLPC (1 Hidden Layer) | 0.82 | 0.45 | 0.35 |
| MLPC (2 Hidden Layers) | 0.85 | 0.41 | 0.31 |
| Random Forest | 0.80 | 0.48 | 0.38 |
| Support Vector Machine | 0.78 | 0.51 | 0.40 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Signaling Pathways and Logical Relationships
The logical flow of data processing and model development can be visualized to provide a clear understanding of the relationships between different stages.
Conclusion
The integration of MLPC models with data from artificial cell membrane assays like PAMPA provides a robust and efficient platform for predicting drug permeability. This in silico approach significantly accelerates the drug discovery process by enabling early-stage identification of compounds with desirable absorption properties. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to implement these powerful techniques in their own drug development workflows. As machine learning algorithms and computational power continue to advance, the accuracy and predictive power of these models are expected to further improve, solidifying their role as an indispensable tool in modern pharmaceutical research.
Application Notes and Protocols for the Quantification of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristoyl-2-linoleoyl-sn-glycero-3-phosphocholine (MLPC), also known as PC(14:0/18:2), is a specific molecular species of phosphatidylcholine (PC) that has been identified in biological matrices such as human plasma.[1][2] As a component of cellular membranes, its unique fatty acid composition—a saturated myristic acid (14:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position—influences membrane fluidity and can be a substrate for various metabolic enzymes. Accurate quantification of MLPC is crucial for understanding its role in physiological and pathological processes, including lipid metabolism and cell signaling.
This document provides detailed application notes and protocols for the quantification of MLPC in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Quantitative Data
The concentration of MLPC can vary depending on the biological matrix and the physiological state of the organism. The following table summarizes available quantitative data for PC(14:0/18:2) in human plasma.
| Biological Matrix | Analyte | Concentration Range (µM) | Method | Reference |
| Human Plasma | PC(32:2) | Constituent of PC aa C32:2 | LC-MS/MS | [3](--INVALID-LINK--) |
Note: In many lipidomics studies, phosphatidylcholines are reported as a sum of isomers (e.g., PC 32:2, representing the total number of carbons and double bonds in the fatty acyl chains). PC(14:0/18:2) is one of the isomers of PC 32:2. One study estimated the proportion of various PC species and provides a basis for approximating the concentration of PC(14:0/18:2) within the total PC aa C32:2 pool in human plasma. For precise quantification, the use of a specific isotopically labeled internal standard for PC(14:0/18:2) is recommended.
Experimental Protocols
Sample Preparation: Lipid Extraction from Human Plasma
This protocol is adapted from established methods for lipid extraction from plasma, such as the Folch or Bligh & Dyer methods, which are widely used in lipidomics.[3][4]
Materials:
-
Human plasma (collected in EDTA tubes and stored at -80°C)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): 1-Myristoyl-d7-2-Linoleoyl-sn-glycero-3-PC or another suitable non-endogenous phosphatidylcholine standard.
-
Microcentrifuge tubes (1.5 mL, polypropylene)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 400 µL of chloroform and vortex for 1 minute.
-
Incubate the mixture for 10 minutes at room temperature with gentle shaking.
-
Add 150 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer (containing the lipids) using a glass syringe and transfer it to a new microcentrifuge tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Method for MLPC Quantification
This method employs reversed-phase liquid chromatography for the separation of MLPC, followed by detection using a tandem mass spectrometer with an electrospray ionization (ESI) source. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode.[5][6][7]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: linear gradient to 100% B
-
12-15 min: hold at 100% B
-
15.1-18 min: return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transitions:
-
Analyte (MLPC): Precursor ion (Q1): m/z 730.5; Product ion (Q3): m/z 184.1 (Phosphocholine headgroup). A secondary, less intense but more specific, product ion corresponding to the loss of the linoleic acid chain can also be monitored.
-
Internal Standard (e.g., MLPC-d7): Precursor ion (Q1): m/z 737.5; Product ion (Q3): m/z 184.1.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
Visualizations
Phosphatidylcholine Metabolism Pathway
The following diagram illustrates the general metabolic pathways for phosphatidylcholine, including its biosynthesis via the Kennedy pathway and the methylation pathway, and its degradation by phospholipases to generate important signaling molecules like diacylglycerol (DAG) and phosphatidic acid (PA).[8][9][10]
Caption: General overview of phosphatidylcholine biosynthesis and degradation pathways.
Experimental Workflow for MLPC Quantification
The following diagram outlines the key steps in the analytical workflow for the quantification of MLPC from biological samples.
Caption: Step-by-step experimental workflow for MLPC quantification.
References
- 1. amsbio.com [amsbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS MRM Library for Phospholipid Profiling : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. MRM-DIFF: data processing strategy for differential analysis in large scale MRM-based lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols for the Preparation of Multilamellar Vesicles (MLVs) via the Thin-Film Hydration Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thin-film hydration method, also known as the Bangham method, is a foundational and widely utilized technique for the preparation of multilamellar vesicles (MLVs).[1][2][3] MLVs are spherical lipid bilayer structures composed of multiple concentric lamellae, capable of encapsulating both hydrophilic and lipophilic substances.[3][4] This makes them highly valuable as drug delivery vehicles, in model membrane studies, and for various other biomedical applications.[1][5][6] The simplicity and versatility of the thin-film hydration technique have established it as a cornerstone in liposome (B1194612) technology.[1][2] This document provides detailed protocols and application notes for the preparation of MLVs using this method.
The fundamental principle of the thin-film hydration method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[2][3][7] Subsequent hydration of this film with an aqueous solution leads to the spontaneous formation of MLVs as the lipid bilayers self-assemble.[1][3]
Experimental Protocols
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided in the table below.
| Category | Item | Purpose |
| Lipids | Phospholipids (e.g., POPC, DPPC), Cholesterol, Charged lipids (e.g., PG, PS) | Primary structural components of the vesicle bilayer. Cholesterol modulates membrane fluidity. |
| Solvents | Chloroform, Methanol (or a mixture, e.g., 2:1 v/v) | To dissolve lipids for the formation of a homogeneous mixture.[4] |
| Hydration Buffer | Phosphate-Buffered Saline (PBS), Tris buffer, Deionized water | Aqueous phase for hydrating the lipid film and forming vesicles. Can contain the active pharmaceutical ingredient (API) for encapsulation.[1] |
| Glassware | Round-bottom flask (10-250 mL), Glass vials, Glass pipettes or syringes | Container for lipid dissolution, film formation, and hydration. Glass is essential when working with organic solvents.[8][9] |
| Equipment | Rotary evaporator, Vacuum pump/desiccator, Water bath sonicator, Vortex mixer, pH meter | For solvent removal under reduced pressure, complete drying of the lipid film, initial size reduction and dispersion, mixing, and pH measurement of the buffer.[4][8] |
| (Optional) Sizing Equipment | Extruder, Polycarbonate membranes (various pore sizes, e.g., 0.2 µm) | To reduce the size and lamellarity of the MLVs to produce smaller, more uniform vesicles.[2][4][10] |
Protocol for MLV Preparation
This protocol outlines the step-by-step procedure for preparing MLVs using the thin-film hydration method.
1. Lipid Dissolution:
-
Weigh the desired lipids and dissolve them in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[4]
-
Ensure the final lipid concentration is appropriate for the intended application (a common starting point is 10-20 mg/mL total lipid).
-
For encapsulating lipophilic drugs, dissolve the drug along with the lipids in the organic solvent.[3]
2. Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.[2] A typical temperature is 45°C ± 2°C.[4]
-
Rotate the flask (e.g., at 150 rpm) under reduced pressure to evaporate the organic solvent.[4] This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum in a desiccator for at least 2 hours, or overnight.[4][7][9]
3. Lipid Film Hydration:
-
Add the aqueous hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration. For hydrophilic drug encapsulation, the drug should be dissolved in this buffer.[1][3]
-
The temperature of the hydration buffer should also be above the Tc of the lipids (e.g., 60°C ± 2°C).[4]
-
Agitate the flask to disperse the lipid film. This can be done by gentle hand-shaking, vortexing for a few minutes, or using a rotary tumbler.[4][8] This process leads to the swelling of the lipid film and the formation of a milky-white suspension of MLVs.[4]
-
Allow the suspension to stand for a period (e.g., 2 hours) to complete the swelling process.[4]
4. (Optional) Sizing and Purification:
-
The resulting MLV suspension is typically heterogeneous in size.[2] For applications requiring a more uniform size distribution, the MLVs can be downsized.
-
Sonication: Use a bath sonicator for approximately 5 minutes to break down larger vesicles.[4]
-
Extrusion: For more precise size control, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 0.2 µm) using a mini-extruder.[4][10] This process can be repeated multiple times to achieve a narrower size distribution.
-
To remove unencapsulated material, the vesicle suspension can be purified by methods such as dialysis or size exclusion chromatography.
Experimental Workflow Diagram
Caption: Experimental workflow for MLV preparation via thin-film hydration.
Quantitative Data Summary
The following tables provide examples of typical quantitative parameters used in the thin-film hydration method. These values may require optimization depending on the specific lipids and application.
Table 1: Example Lipid Compositions
| Formulation | Lipid Component | Molar Ratio | Purpose |
| Neutral Vesicles | POPC:Cholesterol | 1:1 | Basic model membrane studies. |
| Anionic Vesicles | POPC:POPG:Cholesterol | 9:1:5 | Introduces negative surface charge. |
| Cationic Vesicles | DOPC:DOTAP:Cholesterol | 9:1:5 | Introduces positive surface charge for nucleic acid delivery. |
| Stealth Vesicles | DPPC:Cholesterol:DSPE-PEG2000 | 1.85:1:0.15 | PEGylation for increased circulation time. |
Table 2: Typical Experimental Parameters
| Parameter | Value | Notes |
| Lipid Concentration | 10-50 mM | Higher concentrations can be used but may be more difficult to hydrate. |
| Solvent System | Chloroform:Methanol (2:1, v/v) | Ensures complete dissolution of a wide range of lipids.[4] |
| Rotary Evaporation Temp. | 45-60 °C | Should be above the Tc of the lipids to ensure a uniform film.[3][4] |
| Rotary Evaporation Speed | 150 rpm | Promotes even film formation.[4] |
| Hydration Buffer pH | 7.4 (e.g., PBS) | Physiologically relevant pH for many applications.[4] |
| Hydration Temperature | 60-70 °C | Must be above the lipid Tc to facilitate proper bilayer formation.[3][4] |
| Hydration Time | 1-2 hours | Allows for complete swelling and formation of vesicles.[3][4] |
Applications in Drug Delivery
MLVs prepared by thin-film hydration are versatile platforms for drug delivery due to their ability to encapsulate a wide range of therapeutic agents.[1]
-
Hydrophilic Drugs: These can be entrapped in the aqueous compartments between the lipid bilayers by dissolving them in the hydration buffer.[3]
-
Hydrophobic Drugs: These can be incorporated directly into the lipid bilayers by co-dissolving them with the lipids in the organic solvent.[1][3]
The multilamellar structure can provide a sustained-release profile for encapsulated drugs, as the drug must traverse multiple lipid bilayers to be released.[4] Furthermore, the surface of the vesicles can be modified, for example with polyethylene (B3416737) glycol (PEG), to create "stealth" liposomes that can evade the immune system and have longer circulation times in the body.
Drug Delivery Pathway Diagram
Caption: Generalized pathway for MLV-mediated drug delivery.
Characterization of MLVs
After preparation, it is crucial to characterize the MLVs to ensure they meet the desired specifications.
| Parameter | Characterization Technique | Description |
| Vesicle Size and Size Distribution | Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM)[4][11][12] | DLS measures the hydrodynamic diameter and polydispersity index (PDI). SEM provides visual confirmation of size and morphology.[4][12] |
| Lamellarity | Transmission Electron Microscopy (TEM), Small-Angle X-ray Scattering (SAXS) | TEM can visualize the concentric bilayers. SAXS provides detailed information on the lamellar structure. |
| Surface Charge | Zeta Potential Measurement | Determines the charge on the vesicle surface, which influences stability and interaction with biological systems. |
| Encapsulation Efficiency | Spectrophotometry, Chromatography (e.g., HPLC) | Quantifies the amount of drug successfully encapsulated within the vesicles. |
| Drug Release Profile | Dialysis, In vitro release assays | Measures the rate and extent of drug release from the vesicles over time. |
Conclusion
The thin-film hydration method is a robust and accessible technique for the production of multilamellar vesicles. Its simplicity and adaptability make it a valuable tool for researchers in various scientific disciplines, particularly in the field of drug delivery. By carefully controlling the experimental parameters, MLVs with desired characteristics can be consistently produced for a wide range of applications.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Extracellular vesicles as vital players in drug delivery: a focus on clinical disease treatment [frontiersin.org]
- 6. Membrane Vesicles as Drug Delivery Systems: Source, Preparation, Modification, Drug Loading, In Vivo Administration and Biodistribution, and Application in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uotechnology.edu.iq [uotechnology.edu.iq]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Extrusion of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for drug delivery. The extrusion of liposomes is a widely used technique to produce unilamellar vesicles of a controlled and uniform size. This document provides detailed application notes and protocols for the preparation of liposomes composed of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) using the extrusion technique. MLPC is a phospholipid containing a saturated myristoyl chain (14:0) and an unsaturated linoleoyl chain (18:2), which influences the physicochemical properties of the resulting liposomes.
Physicochemical Properties of MLPC
Experimental Protocols
Protocol 1: Thin-Film Hydration followed by Extrusion
This is a widely used method for producing unilamellar vesicles with a controlled and uniform size distribution.
Materials:
-
This compound (MLPC)
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 v/v chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Mini-extruder (e.g., Avanti® Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes (e.g., 1 mL)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Vacuum pump
-
Water bath
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amount of MLPC powder and transfer it to a round-bottom flask.
-
Dissolve the lipid in a suitable volume of organic solvent. Ensure complete dissolution by gentle swirling.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-50°C).
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the flask containing the dry lipid film. The buffer should be at room temperature.
-
Gently swirl the flask to hydrate (B1144303) the lipid film. This process will form multilamellar vesicles (MLVs), and the suspension will appear milky.
-
For optimal hydration, this process can be carried out for 1-2 hours with intermittent gentle agitation.
-
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the gas-tight syringes.
-
Place the loaded syringe into one end of the extruder and an empty syringe into the other end.
-
Pass the lipid suspension through the membrane by gently pushing the plunger of the loaded syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure that the final liposome (B1194612) suspension is collected in the second syringe. This repeated passage helps to achieve a more uniform size distribution.
-
-
Storage:
-
Store the resulting unilamellar liposome suspension at 4°C. For long-term storage, the stability should be assessed.
-
Data Presentation
The following tables summarize the expected characteristics of extruded MLPC liposomes based on general principles and data from similar phospholipids. It is important to note that these values should be confirmed experimentally for your specific formulation and process parameters.
| Parameter | Membrane Pore Size | Expected Mean Particle Size (nm) | Expected Polydispersity Index (PDI) |
| Size | 200 nm | 180 - 220 | 0.1 - 0.2 |
| 100 nm | 100 - 130 | < 0.1 | |
| 50 nm | 60 - 80 | < 0.1 |
| Parameter | Number of Extrusion Passes | Expected Mean Particle Size (nm) | Expected Polydispersity Index (PDI) |
| Homogeneity | 5 | 110 - 140 | ~ 0.1 |
| 11 | 100 - 130 | < 0.1 | |
| 21 | 100 - 120 | < 0.1 |
| Parameter | Storage Condition | Expected Stability |
| Stability | 4°C in PBS | Stable for several weeks with minimal change in size and PDI. |
| Room Temperature | Prone to aggregation and hydrolysis over time. |
Visualizations
Caption: Experimental workflow for preparing MLPC liposomes.
Caption: Factors influencing final liposome characteristics.
Characterization of Extruded Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS) is the most common method for determining the mean particle size and the PDI of liposome suspensions.
-
Protocol:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).
-
Perform the measurement according to the instrument's software instructions. The results will provide the Z-average diameter (mean particle size) and the PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse population.
-
2. Stability Assessment:
-
Protocol:
-
Store aliquots of the liposome suspension at different temperatures (e.g., 4°C and 25°C).
-
At regular time intervals (e.g., 1, 7, 14, and 30 days), measure the mean particle size and PDI of the stored samples using DLS.
-
Monitor for any signs of aggregation (significant increase in size) or degradation.
-
Visual inspection for turbidity or precipitation can also provide qualitative information on stability.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Large and polydisperse liposomes after extrusion | - Insufficient number of extrusion passes. - Membrane rupture. - Lipid concentration is too high. | - Increase the number of extrusion passes (e.g., up to 21 passes). - Check the membrane for damage and replace if necessary. - Reduce the initial lipid concentration. |
| Clogging of the extruder | - Lipid film was not fully hydrated. - Extrusion temperature is too low (not applicable for MLPC). - High lipid concentration. | - Ensure complete hydration of the lipid film. - Perform extrusion at room temperature. - Decrease the lipid concentration. |
| Low sample recovery | - Leakage from the extruder or syringes. | - Ensure all connections are tight. Check syringes for cracks. |
Conclusion
The extrusion of this compound liposomes is a straightforward and reproducible method for producing unilamellar vesicles with a controlled size and narrow size distribution. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can reliably prepare high-quality MLPC liposomes for a variety of applications in drug delivery and biomedical research. Experimental validation of the liposome characteristics is crucial to ensure the suitability of the formulation for the intended application.
Application Notes and Protocols for Studying Lipid-Protein Interactions with 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the intricate interactions between proteins and the phospholipid 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC). This document offers detailed experimental protocols and data presentation guidelines to facilitate research in cell signaling, membrane protein function, and drug discovery.
Introduction to 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC)
This compound is a specific phosphatidylcholine (PC) species containing a saturated myristic acid (14:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone. As a component of biological membranes, MLPC contributes to the structural integrity and fluidity of the lipid bilayer. Its presence has been identified in human plasma, and variations in the levels of similar phosphatidylcholines have been implicated in various diseases, including cancer. The unique structural asymmetry of MLPC can influence membrane domain formation and modulate the function of membrane-associated proteins, making it a crucial lipid to study in the context of lipid-protein interactions.
Core Applications in Lipid-Protein Interaction Studies
The study of MLPC-protein interactions is critical for understanding a variety of cellular processes. Key applications include:
-
Reconstitution of Membrane Proteins: MLPC-containing liposomes provide a native-like environment for studying the structure and function of integral and peripheral membrane proteins.
-
Investigation of Signaling Pathways: MLPC and its derivatives can act as signaling molecules or modulate the activity of signaling proteins, such as Protein Kinase C (PKC).
-
Drug Discovery and Development: Understanding how drugs interact with membrane proteins embedded in specific lipid environments, such as those containing MLPC, is crucial for predicting efficacy and potential side effects.
-
Biophysical Characterization of Membranes: Incorporating MLPC into model membranes allows for the investigation of how its specific acyl chain composition affects bilayer properties like fluidity, thickness, and curvature stress.
Experimental Protocols
This section provides detailed methodologies for key experiments to study MLPC-protein interactions.
Protocol 1: Preparation of MLPC-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes of a defined size, which can be used as model membranes for various biophysical assays.
Materials:
-
This compound (MLPC)
-
Other lipids as required (e.g., cholesterol, DOPE)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas stream
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve MLPC and any other lipids in chloroform in a round-bottom flask. The desired molar ratio of lipids will depend on the specific application.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipid mixture to evaporate the chloroform. This will create a thin lipid film on the inner surface of the flask.
-
Dry the film under a gentle stream of nitrogen or argon gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the desired hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).
-
Hydrate the lipid film by gentle rotation or vortexing for 1-2 hours at a temperature above the lipid's phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional):
-
To aid in the dispersion of the lipid film, the MLV suspension can be briefly sonicated in a bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar liposomes of a relatively uniform size.
-
-
Storage:
-
Store the prepared liposomes at 4°C and use them within a few days for optimal results.
-
Protocol 2: Reconstitution of a G-Protein Coupled Receptor (GPCR) into MLPC Liposomes
This protocol outlines the incorporation of a purified membrane protein, such as a GPCR, into pre-formed MLPC liposomes.[1]
Materials:
-
Purified GPCR in detergent solution (e.g., DDM, CHAPS)
-
MLPC liposomes (prepared as in Protocol 1)
-
Bio-Beads or dialysis cassette for detergent removal
-
Reconstitution buffer (specific to the protein of interest)
Procedure:
-
Prepare Proteoliposomes Mixture:
-
Mix the purified GPCR solution with the prepared MLPC liposomes at a desired lipid-to-protein molar ratio (e.g., 100:1 to 1000:1).
-
The final detergent concentration should be kept above its critical micelle concentration (CMC) to ensure proper mixing.
-
-
Detergent Removal:
-
Bio-Beads Method: Add washed Bio-Beads to the proteoliposome mixture and incubate with gentle agitation at 4°C. The incubation time will depend on the detergent and may range from a few hours to overnight.
-
Dialysis Method: Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free reconstitution buffer at 4°C with several buffer changes.
-
-
Characterization:
-
After detergent removal, the reconstituted proteoliposomes can be harvested by ultracentrifugation.
-
The orientation and functionality of the reconstituted GPCR should be assessed using appropriate assays (e.g., ligand binding assays, functional coupling assays).
-
References
Application Notes and Protocols for 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC in Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supported lipid bilayers (SLBs) are powerful tools in biomedical research, offering a stable and accessible model system for studying the complex environment of cell membranes. The choice of phospholipid is critical in mimicking the biophysical properties of native cell membranes. 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) is a phosphatidylcholine containing a saturated myristoyl chain (C14:0) at the sn-1 position and a polyunsaturated linoleoyl chain (C18:2) at the sn-2 position. This mixed-chain composition is expected to impart unique fluidity and packing characteristics to lipid bilayers, making it a potentially valuable component for creating more biologically relevant membrane models.
These application notes provide a comprehensive guide to the use of MLPC in the formation of SLBs, including detailed experimental protocols and expected biophysical characteristics. While direct literature on MLPC in SLBs is limited, the protocols and data presented here are based on established principles for forming and characterizing SLBs with analogous mixed-chain phospholipids.
Biophysical Properties of MLPC-Containing SLBs
The presence of both a saturated and a polyunsaturated acyl chain in MLPC suggests that SLBs incorporating this lipid will exhibit a fluid phase at typical experimental temperatures. The kinked structure of the linoleoyl chain disrupts the tight packing of the saturated myristoyl chains, thereby increasing the fluidity of the bilayer.
Table 1: Expected Biophysical Properties of MLPC-Containing SLBs
| Property | Expected Value/Characteristic | Rationale |
| Phase Transition Temperature (Tm) | Below 0 °C | The two double bonds in the linoleoyl chain significantly lower the Tm. For comparison, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine (B1232782) has a Tm of -13.7 °C.[] |
| Bilayer Thickness | 4.0 - 5.0 nm | Typical thickness for a phosphocholine-based lipid bilayer. The exact thickness will depend on the hydration layer and the specific characterization technique used. |
| Fluidity (Diffusion Coefficient, D) | 1 - 5 µm²/s | The unsaturated linoleoyl chain is expected to create a highly fluid membrane, allowing for rapid lateral diffusion of lipids and incorporated biomolecules.[2] |
| Surface Roughness (AFM) | < 0.5 nm | Well-formed SLBs on smooth substrates like mica or silica (B1680970) should exhibit a low surface roughness. |
Applications
The unique properties of MLPC make it suitable for a variety of applications in SLB-based research:
-
Membrane Protein Studies: The fluid nature of MLPC-containing SLBs provides a favorable environment for the reconstitution and functional study of transmembrane proteins, allowing for lateral mobility and conformational changes.
-
Biosensors: SLBs composed of MLPC can be functionalized with receptor proteins or other biomolecules to create sensitive and specific biosensing platforms. The fluid membrane can facilitate target binding events.
-
Drug-Membrane Interactions: These SLBs can serve as a model to study the interaction of drug candidates with cell membranes, providing insights into permeability, binding, and membrane disruption.
-
Lipid Raft Formation: By mixing MLPC with lipids that have higher melting temperatures, such as sphingomyelin (B164518) and cholesterol, it is possible to study the formation and dynamics of lipid domains (rafts), which are important in cell signaling.
Experimental Protocols
Two common and effective methods for forming SLBs are the vesicle fusion method and the solvent-assisted lipid bilayer (SALB) formation method.
Protocol 1: SLB Formation by Vesicle Fusion
This is the most widely used method for forming SLBs on hydrophilic substrates.
Materials:
-
This compound (MLPC)
-
Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Hydrophilic substrate (e.g., glass coverslip, mica disc, or silicon wafer)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
Dissolve MLPC in chloroform to a concentration of 1-5 mg/mL in a round-bottom flask.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Vesicle Preparation:
-
Hydrate the lipid film with the desired buffer to a final lipid concentration of 0.5-1.0 mg/mL.
-
Vortex the suspension for 5-10 minutes until the lipid film is fully suspended, creating multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator for 20-30 minutes, or until the solution becomes clear.
-
For a more uniform vesicle size distribution, extrude the SUV suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
-
Substrate Preparation:
-
Clean the substrate thoroughly. For glass, sonicate in a 2% solution of Hellmanex III or a similar detergent, followed by extensive rinsing with deionized water and drying under nitrogen.
-
Immediately before use, treat the substrate with oxygen plasma for 5 minutes to create a hydrophilic surface.
-
-
SLB Formation:
-
Place the cleaned substrate in a suitable chamber (e.g., a fluid cell).
-
Add the SUV suspension to the chamber, ensuring the substrate is fully covered.
-
Incubate at room temperature for 30-60 minutes. Vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer.
-
Gently rinse the chamber with buffer to remove excess vesicles. The SLB is now ready for characterization.
-
Protocol 2: SLB Formation by Solvent-Assisted Lipid Bilayer (SALB) Method
The SALB method is particularly useful for forming SLBs on a wider variety of substrates and with more complex lipid mixtures.[3][4]
Materials:
-
This compound (MLPC)
-
Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Substrate
-
Microfluidic chamber
Procedure:
-
Lipid Solution Preparation:
-
Dissolve MLPC in isopropanol to a final concentration of 0.1-0.5 mg/mL.
-
-
Substrate and Chamber Assembly:
-
Clean the substrate as described in Protocol 1.
-
Assemble the substrate into a microfluidic chamber.
-
-
SLB Formation:
-
Introduce the isopropanol into the microfluidic chamber.
-
Inject the lipid-isopropanol solution into the chamber and incubate for 1-2 minutes.
-
Gently exchange the lipid-isopropanol solution with the aqueous buffer at a low flow rate. This solvent exchange triggers the self-assembly of the lipid bilayer on the substrate surface.
-
Continue to flow the buffer for several minutes to ensure complete removal of the organic solvent. The SLB is now formed and ready for use.
-
Characterization of MLPC-Containing SLBs
Several surface-sensitive techniques can be used to characterize the formation and properties of the SLB.
Table 2: Techniques for SLB Characterization
| Technique | Information Obtained |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Monitors the mass and viscoelastic properties of the adsorbed layer in real-time, confirming vesicle fusion and bilayer formation. |
| Atomic Force Microscopy (AFM) | Provides high-resolution images of the SLB topography, allowing for the visualization of defects and measurement of bilayer thickness. |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the lateral diffusion coefficient of fluorescently labeled lipids within the bilayer, providing a quantitative measure of membrane fluidity. |
| Neutron Reflectometry (NR) | Provides detailed structural information about the bilayer, including thickness, lipid packing, and hydration.[5][6] |
Visualizations
Experimental Workflow for SLB Formation by Vesicle Fusion
Caption: Workflow for creating and analyzing an MLPC SLB via vesicle fusion.
Logical Relationship of MLPC Properties and SLB Applications
Caption: How MLPC's molecular structure leads to its applications in SLBs.
Conclusion
This compound is a promising phospholipid for the creation of fluid and biologically relevant supported lipid bilayers. Its mixed acyl chain composition is predicted to result in highly fluid membranes, making it an excellent candidate for studies involving membrane proteins, biosensing, and drug interactions. The protocols provided herein, based on established methodologies for similar lipids, offer a robust starting point for researchers to incorporate MLPC into their SLB-based experimental systems. Further characterization will be valuable to fully elucidate the specific properties of MLPC-containing SLBs.
References
- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 3. Solvent-assisted preparation of supported lipid bilayers | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Multilayered Polymeric Capsules (MLPCs) in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Multilayered Polymeric Capsules (MLPCs) and their application in in vitro cell culture experiments. This guide is intended to assist researchers in leveraging MLPC technology for controlled drug delivery, cytotoxicity studies, and cellular uptake analysis.
Introduction to Multilayered Polymeric Capsules (MLPCs)
Multilayered Polymeric Capsules are versatile nanostructured carriers fabricated through the layer-by-layer (LbL) self-assembly technique. This method involves the alternating deposition of oppositely charged polyelectrolytes onto a sacrificial template, which is subsequently removed to yield hollow, core-shell micro- or nanocapsules.[1][2] The resulting capsules offer tunable size, thickness, permeability, and surface functionality, making them ideal for a range of biomedical applications, including targeted drug delivery and tissue engineering.[1][3]
The LbL assembly process allows for the incorporation of various bioactive molecules, such as drugs, proteins, and nucleic acids, either within the polymeric shell or encapsulated in the hollow core.[4] The release of these molecules can be controlled by environmental stimuli like pH, ionic strength, or temperature, providing a mechanism for targeted and sustained release profiles.[4]
Formulation and Characterization of MLPCs
Materials and Reagents
-
Polyelectrolytes:
-
Anionic: Poly(sodium 4-styrenesulfonate) (PSS), Dextran sulfate (B86663) (DS)
-
Cationic: Poly(allylamine hydrochloride) (PAH), Poly-L-arginine (Parg)
-
-
Sacrificial Core Template: Calcium carbonate (CaCO₃) microparticles (3-5 µm diameter)
-
Core Dissolution Solution: 0.2 M Ethylenediaminetetraacetic acid (EDTA)
-
Drug for Encapsulation: Doxorubicin (DOX)
-
Fluorescent Label (for uptake studies): Rhodamine 6G (R6G)
-
Buffers and Solvents: Deionized (DI) water, Phosphate-buffered saline (PBS)
Protocol: Fabrication of (PAH/PSS)₆ MLPCs
This protocol details the fabrication of six-bilayer PAH/PSS capsules using CaCO₃ microparticles as templates.
-
Template Preparation: Disperse 1 g of CaCO₃ microparticles in 10 mL of DI water and sonicate for 5 minutes to ensure a homogenous suspension.
-
First Layer (PAH): Add the CaCO₃ suspension to 10 mL of PAH solution (2 mg/mL in DI water). Incubate for 20 minutes with gentle shaking.
-
Washing: Centrifuge the suspension at 2000 x g for 3 minutes, discard the supernatant, and resuspend the particles in 10 mL of DI water. Repeat this washing step twice to remove excess unbound polyelectrolyte.
-
Second Layer (PSS): Resuspend the PAH-coated particles in 10 mL of PSS solution (2 mg/mL in DI water). Incubate for 20 minutes with gentle shaking.
-
Washing: Repeat the washing procedure as described in step 3.
-
Layer-by-Layer Assembly: Repeat steps 2-5 to deposit alternating layers of PAH and PSS until the desired number of bilayers (in this case, six) is achieved, resulting in (PAH/PSS)₆ coated CaCO₃ particles.
-
Core Dissolution: Resuspend the coated particles in 10 mL of 0.2 M EDTA solution (pH 7.4) and incubate for at least 6 hours (or overnight) with gentle stirring to dissolve the CaCO₃ cores.
-
Final Washing: Centrifuge the resulting hollow MLPCs at 3000 x g for 5 minutes and wash three times with DI water to remove dissolved calcium salts and EDTA.
-
Storage: Resuspend the final MLPC product in DI water or PBS and store at 4°C.
Protocol: Doxorubicin (DOX) Loading into MLPCs
This protocol describes the post-loading of Doxorubicin into pre-fabricated MLPCs.
-
Prepare DOX Solution: Prepare a 1 mg/mL stock solution of Doxorubicin in DI water.
-
Loading: Add 1 mL of the MLPC suspension to 4 mL of the DOX solution.
-
Incubation: Incubate the mixture for 24 hours at room temperature with gentle shaking, protected from light.
-
Washing: Centrifuge the suspension at 3000 x g for 5 minutes to pellet the DOX-loaded MLPCs. Carefully collect the supernatant to determine loading efficiency.
-
Resuspension: Wash the pellet three times with DI water to remove any unbound DOX. Resuspend the final DOX-loaded MLPCs in PBS for use in cell culture experiments.
-
Quantification of Loading Efficiency: Measure the absorbance of the supernatant collected in step 4 at 485 nm using a UV-Vis spectrophotometer.[4] The amount of encapsulated DOX is calculated by subtracting the amount of DOX in the supernatant from the initial amount added.
-
Drug Loading Efficiency (%) = [(Total DOX - Free DOX) / Total DOX] x 100
-
Drug Loading Content (%) = [(Total DOX - Free DOX) / Weight of MLPCs] x 100
-
Quantitative Data: Doxorubicin Loading and Release
| Parameter | Value | Reference |
| Doxorubicin Encapsulation Efficiency | 85 ± 7% | [4] |
| Doxorubicin Loading (µg/mg of capsules) | 9.4 µg/mg | [1] |
| Cumulative DOX Release at pH 7.4 (72h) | ~12% | |
| Cumulative DOX Release at pH 5.5 (72h) | ~22% | |
| Cumulative DOX Release at pH 4.5 (72h) | ~27% |
Application of MLPCs in In Vitro Cell Culture
Cell Culture
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human colorectal carcinoma (HCT-116), human lung carcinoma (A549).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of DOX-loaded MLPCs on cancer cell lines.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free DOX and DOX-loaded MLPCs in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against drug concentration.
Quantitative Data: IC₅₀ Values of Doxorubicin
| Cell Line | Formulation | IC₅₀ (µM) | Incubation Time (h) | Reference |
| MCF-7 | Free DOX | 1.1 µg/mL (~1.9 µM) | 48 | |
| DOX-loaded Micelles | 1.8 µg/mL (~3.1 µM) | 48 | ||
| Free DOX | 1.2 µM | 24 | [3] | |
| DOX-loaded Nanoassemblies | 18.2 µM | 24 | [3] | |
| MDA-MB-231 | Free DOX | 1.38 µg/mL (~2.4 µM) | 48 | |
| DOX-loaded Micelles | 0.9 µg/mL (~1.6 µM) | 48 | ||
| HepG2 | Free DOX | 12.18 µM | 24 | [6] |
| A549 | Free DOX | > 20 µM | 24 | [6] |
| HeLa | Free DOX | 2.92 µM | 24 | [6] |
Protocol: Cellular Uptake and Intracellular Localization (Confocal Microscopy)
This protocol describes the visualization of MLPC uptake by cells using fluorescence confocal microscopy. Fluorescently labeled MLPCs (e.g., with Rhodamine 6G) are used for this purpose.
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled MLPCs at a desired concentration for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, gently wash the cells three times with PBS to remove non-internalized MLPCs.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) according to the manufacturer's protocol.
-
Imaging: Mount the samples and visualize them using a confocal laser scanning microscope. Acquire images in the appropriate channels for the MLPC's fluorophore and the nuclear stain.
Visualizations
Experimental Workflow
Caption: Experimental workflow for MLPC formulation and in vitro evaluation.
Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Its dysregulation is often implicated in cancer.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Signaling Pathway: PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular pathway that governs cell survival, growth, and proliferation.[8][9] Its aberrant activation is a common feature in many cancers.
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
References
- 1. Rational Understanding of Loading and Release of Doxorubicin by UV-Light- and pH-Responsive Poly(NIPAM- co-SPMA) Micelle-like Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-Loaded Polyelectrolyte Multilayer Capsules Modified with Antitumor DR5-Specific TRAIL Variant for Targeted Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
Application Notes and Protocols for the Analytical Detection of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PC(14:0/18:2)) is a specific molecular species of phosphatidylcholine, a major class of phospholipids (B1166683) that are essential components of cellular membranes.[1] The fatty acid composition at the sn-1 and sn-2 positions of the glycerol (B35011) backbone dictates the physicochemical properties of the phospholipid and its role in membrane dynamics and cell signaling.[2] Accurate and sensitive detection and quantification of specific phosphatidylcholine species such as PC(14:0/18:2) are crucial for understanding lipid metabolism and its alterations in various disease states. Dysregulation of glycerophospholipid metabolism, where PC(14:0/18:2) is an intermediate, has been implicated in a range of conditions, including metabolic disorders and cancer.[3][4][5]
These application notes provide detailed protocols for the extraction, detection, and quantification of PC(14:0/18:2) from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6] The methodologies described herein are intended to provide a robust framework for researchers in lipidomics, drug discovery, and clinical diagnostics.
Analytical Methods Overview
The quantitative analysis of PC(14:0/18:2) typically involves a multi-step workflow, including lipid extraction from the biological sample, chromatographic separation of lipid species, and detection by tandem mass spectrometry.
Lipid Extraction
The initial and critical step in the analysis of PC(14:0/18:2) is its efficient extraction from the sample matrix while minimizing degradation and contamination. Several methods have been established for the extraction of total lipids, from which phosphatidylcholines can be isolated. Commonly used techniques include:
-
Folch Method: A traditional method using a chloroform/methanol (B129727) solvent system.
-
Bligh-Dyer Method: A modification of the Folch method, also utilizing a chloroform/methanol/water mixture.
-
Methyl-tert-butyl ether (MTBE) Extraction: A more recent method that offers improved recovery of a broad range of lipid classes and is amenable to high-throughput applications.[7]
For the specific analysis of phosphatidylcholines, a one-step extraction system using a 9:1 hexanes-to-isopropanol mixture has also been reported to selectively isolate this lipid class.
Chromatographic Separation
Reversed-phase liquid chromatography (RPLC) is the most widely used technique for separating phosphatidylcholine species.[6] Separation is typically achieved on a C18 column, where lipids are resolved based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acyl chains.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity required for the accurate quantification of individual lipid species. Electrospray ionization (ESI) is the most common ionization technique for phospholipids. For quantitative analysis, multiple reaction monitoring (MRM) is employed, where a specific precursor ion of the target analyte is selected and fragmented, and a characteristic product ion is monitored.[8] The use of a stable isotope-labeled internal standard, such as 1-Myristoyl-d7-2-linoleoyl-sn-glycero-3-PC, is essential for accurate quantification by correcting for matrix effects and variations in instrument response.
Experimental Protocols
Protocol 1: Extraction of Lipids from Plasma using MTBE
This protocol is adapted from established lipidomics workflows for plasma samples.[7]
Materials and Reagents:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Ultrapure water
-
Internal Standard: 1-Myristoyl-d7-2-linoleoyl-sn-glycero-3-PC (in ethanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 200 µL of ice-cold methanol containing the deuterated internal standard (e.g., 1-Myristoyl-d7-2-linoleoyl-sn-glycero-3-PC at a final concentration of 1 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Add 750 µL of ice-cold MTBE.
-
Vortex for 1 minute and then shake for 10 minutes at 4°C.
-
Add 180 µL of ultrapure water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate) for LC-MS/MS analysis.
Protocol 2: Quantitative Analysis of PC(14:0/18:2) by UPLC-MS/MS
This protocol outlines a general method for the quantification of PC(14:0/18:2) using a UPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation and Columns:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex QTRAP or equivalent)
-
Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate
UPLC Conditions:
| Parameter | Value |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 2.0 min | 30% B |
| 2.0 - 12.0 min | 30% to 100% B (linear) |
| 12.0 - 15.0 min | 100% B |
| 15.1 - 18.0 min | 30% B (re-equilibration) |
Mass Spectrometry Conditions (Positive ESI Mode):
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| PC(14:0/18:2) | 730.6 | 184.1 | 100 | 35 |
| PC(14:0/18:2) (Qualifier) | 730.6 | 450.3 (Loss of linoleoyl) | 100 | 25 |
| PC(14:0-d7/18:2) (IS) | 737.6 | 184.1 | 100 | 35 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Presentation
The following tables summarize key quantitative data for the analysis of PC(14:0/18:2).
Table 1: Mass Spectrometric Parameters for PC(14:0/18:2) and its Internal Standard.
| Compound | Formula | Exact Mass | Precursor Ion [M+H]+ | Product Ion (Quantifier) | Product Ion (Qualifier) |
| PC(14:0/18:2) | C40H76NO8P | 730.5387 | 730.6 | 184.1 | 450.3 |
| PC(14:0-d7/18:2) (IS) | C40H69D7NO8P | 737.5816 | 737.6 | 184.1 | - |
Table 2: Chromatographic and Analytical Performance (Typical Values).
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| PC(14:0/18:2) | ~9.0 - 11.0 | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
Note: Retention times can vary based on the specific LC system, column, and gradient. LOD and LOQ are estimates and should be experimentally determined for each assay. A study reported LOD and LOQ for general PC analysis to be 0.18 µg and 0.56 µg on-column, respectively.[9]
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of PC(14:0/18:2).
Glycerophospholipid Metabolism Pathway
Caption: Simplified glycerophospholipid metabolism pathway showing the synthesis of PC(14:0/18:2).
References
- 1. Human Metabolome Database: Showing metabocard for PC(18:2(9Z,12Z)/14:0) (HMDB0008130) [hmdb.ca]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Frontiers | Multiple-Omics Techniques Reveal the Role of Glycerophospholipid Metabolic Pathway in the Response of Saccharomyces cerevisiae Against Hypoxic Stress [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forensicrti.org [forensicrti.org]
- 9. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC)
Welcome to the technical support center for 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and quality control of MLPC to prevent oxidation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MLPC) and why is it susceptible to oxidation?
A1: MLPC is a type of phospholipid containing a saturated fatty acid (myristic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position.[1] The linoleic acid component has two double bonds, which are highly susceptible to attack by reactive oxygen species (ROS). This process, known as lipid peroxidation, can generate a variety of oxidized byproducts, altering the structure and function of the MLPC molecule.[2][3]
Q2: What are the visible or detectable signs of MLPC oxidation?
A2: Visually, lipids containing polyunsaturated fatty acids may become gummy or discolored upon oxidation.[4][5] However, significant oxidation can occur before any visible changes. The most reliable signs are detected analytically. The formation of conjugated dienes, an early product of oxidation, can be detected by an increase in absorbance at 234 nm using UV/VIS spectroscopy.[6] Later-stage oxidation byproducts, such as malondialdehyde (MDA), can be quantified using colorimetric assays like the TBARS assay.[7][8]
Q3: How should I properly store MLPC to minimize oxidation?
A3: Proper storage is the most critical step in preventing oxidation. MLPC, being an unsaturated lipid, is not stable as a powder and should be dissolved in a suitable organic solvent.[4][5] The solution should be stored in a glass vial with a Teflon-lined cap at or below -20°C.[4][5][9] To prevent exposure to oxygen, the vial's headspace should be purged with an inert gas like argon or nitrogen before sealing.[4][5]
Q4: What is the best way to handle MLPC once the main container is opened?
A4: To prevent repeated warming, moisture condensation, and exposure to oxygen, it is highly recommended to aliquot the MLPC solution into smaller, single-use glass vials upon first opening.[9] Before opening the main container, allow it to warm to room temperature to prevent condensation.[4] Use glass or stainless steel syringes/pipettes for transfers, as organic solvents can leach impurities from plastics.[4] After creating aliquots, purge the headspace of each vial with inert gas before sealing and returning to storage at ≤ -20°C.
Q5: Are antioxidants necessary? If so, which ones are recommended?
A5: While not always included by the manufacturer, adding an antioxidant can provide extra protection, especially if the lipid will be handled frequently or used in long-term experiments. Butylated hydroxytoluene (BHT) is a common antioxidant for lipids. A typical concentration is 0.1 mol % relative to the lipid. Other antioxidants like alpha-tocopherol (B171835) (Vitamin E) can also be used.[10]
Q6: How can I test if my stored MLPC has oxidized?
A6: There are several methods to assess lipid oxidation. For early-stage detection, UV/VIS spectroscopy can measure absorbance at 234 nm, corresponding to conjugated diene formation.[6] For later-stage byproducts, the Thiobarbituric Acid Reactive Substances (TBARS) assay is a common colorimetric method that measures malondialdehyde (MDA), a secondary oxidation product.[7][8][11] For a comprehensive analysis, techniques like LC-MS can separate and identify specific oxidized phospholipid species.[3][12][13]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to MLPC oxidation.
Problem: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of MLPC due to oxidation, leading to altered biological or physical properties.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Table 1: Recommended Storage Conditions for MLPC Solutions
| Parameter | Condition | Rationale | Reference |
| Temperature | ≤ -20°C | Slows the rate of chemical reactions, including oxidation and hydrolysis. | [4][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the lipid peroxidation chain reaction. | [4][5] |
| Container | Borosilicate Glass Vial | Prevents leaching of impurities that can occur with plastic containers in organic solvents. | [4][5] |
| Closure | Teflon-lined Cap | Provides a tight seal and is chemically resistant to organic solvents. | [4][5] |
| Form | Dissolved in Organic Solvent | Unsaturated lipids are unstable and hygroscopic as dry powders. | [4][5] |
Table 2: Comparison of Common Oxidation Detection Methods
| Method | Principle | Stage of Oxidation Detected | Advantages | Disadvantages |
| UV/VIS Spectroscopy | Measures absorbance of conjugated dienes at ~234 nm. | Early | Simple, rapid, non-destructive. | Low specificity; other molecules may absorb at this wavelength. |
| TBARS Assay | Colorimetric detection of malondialdehyde (MDA) and other reactive substances.[7][8] | Late | Widely used, easy protocol, high sensitivity. | Can react with other non-lipid molecules, potentially overestimating oxidation.[14] |
| LC-MS | Chromatographic separation followed by mass spectrometry identification.[3][12] | All Stages | Highly specific and sensitive; can identify individual oxidized species. | Requires specialized equipment and expertise; complex data analysis.[2] |
Experimental Protocols
Protocol 1: Handling and Aliquoting MLPC to Prevent Oxidation
This protocol outlines the steps for safely handling and storing MLPC upon receiving it to minimize the risk of oxidation.
Caption: Experimental workflow for proper handling and storage of MLPC.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol provides a general method for quantifying lipid peroxidation by measuring MDA.[7][8][15]
-
Sample Preparation :
-
Prepare a known concentration of your MLPC sample in a suitable buffer.
-
Prepare a standard curve using an MDA standard, such as malonaldehyde bis(dimethyl acetal).
-
-
Reaction :
-
To 100 µL of your sample or standard, add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate protein and other interfering substances.[15]
-
Incubate on ice for 15 minutes.
-
Centrifuge at ~2,200 x g for 15 minutes at 4°C.[15]
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% Thiobarbituric Acid (TBA) reagent.[15]
-
-
Incubation :
-
Measurement :
-
Calculation :
-
Subtract the blank reading from all samples and standards.
-
Calculate the concentration of TBARS in your sample using the linear regression equation from your MDA standard curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Methodology to detect oxidised phospholipids and their relevance in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stratech.co.uk [stratech.co.uk]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid peroxidation assay (TBARS) [bio-protocol.org]
- 12. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
storage conditions for 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC to ensure stability
This technical support guide provides essential information on the proper storage and handling of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) to ensure its stability for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C.[1][2][3] When stored under these conditions, it is expected to be stable for at least one year.[1] For long-term storage, it is advisable to store the product under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
Q2: In what form is this compound typically supplied?
A2: This phospholipid is commonly supplied as a solution in an organic solvent, such as ethanol (B145695).[1]
Q3: What are the main causes of degradation for this product?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation. The presence of the unsaturated linoleoyl fatty acid chain makes it particularly susceptible to oxidation.[4][5][6]
Q4: What are the degradation products of this compound?
A4: Hydrolysis of the ester bonds results in the formation of 1-myristoyl-sn-glycero-3-phosphocholine (B162887) (lyso-PC) and free linoleic acid, or 2-linoleoyl-sn-glycero-3-phosphocholine and free myristic acid.[4] Oxidation of the linoleoyl chain can lead to a variety of products, including hydroperoxides, and truncated fatty acid chains containing aldehyde or carboxylic acid functional groups.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be detected by analytical techniques such as thin-layer chromatography (TLC) or mass spectrometry. On a TLC plate, the appearance of new spots, particularly a spot corresponding to lysophosphatidylcholine, indicates hydrolysis. Mass spectrometry can identify the presence of oxidized species by detecting changes in the molecular weight of the parent compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the phospholipid due to improper storage. | Verify storage conditions (-20°C, inert atmosphere). Perform a stability check using TLC to assess for hydrolysis (presence of lyso-PC). If degradation is suspected, use a fresh vial of the product. |
| Unexpected peaks in mass spectrometry analysis. | Oxidation of the linoleoyl chain. | Ensure the product has been stored under an inert gas and protected from light. Prepare samples fresh and minimize exposure to air. Consider using an antioxidant, such as alpha-tocopherol, in your experimental system if appropriate.[7] |
| Difficulty dissolving the product after solvent evaporation. | The product may have been stored as a dry film for an extended period, which can be difficult to redissolve. | It is recommended to use the product directly from the supplied solution whenever possible. If the solvent must be removed, do so under a stream of inert gas and redissolve the lipid film immediately before use. |
| Formation of precipitates in solution. | The solution may have been stored at a temperature that caused the phospholipid to come out of solution. | Gently warm the solution to room temperature and vortex to redissolve the phospholipid. Ensure the storage temperature is maintained at -20°C. |
Data Presentation
Table 1: Illustrative Stability of Polyunsaturated Phosphatidylcholines Under Various Storage Conditions.
| Storage Condition | Expected Primary Degradation Pathway | Illustrative Percentage of Intact Phospholipid Remaining After 6 Months |
| -20°C, under inert gas, protected from light | Minimal degradation | >95% |
| -20°C, in air, exposed to light | Oxidation | 80-90% |
| 4°C, in air | Hydrolysis and Oxidation | 60-75% |
| Room Temperature (25°C), in air | Rapid Hydrolysis and Oxidation | <50% |
Note: This data is for illustrative purposes to demonstrate the principles of phospholipid stability and is not based on experimental results for this compound.
Degradation Pathway
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Degradation pathways of this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound by Thin-Layer Chromatography (TLC)
This protocol describes a method to assess the hydrolytic degradation of this compound by detecting the formation of lysophosphatidylcholine.
Materials:
-
This compound (test sample)
-
1-Myristoyl-sn-glycero-3-phosphocholine (lyso-PC standard)
-
Silica gel TLC plates
-
TLC developing tank
-
Mobile phase: chloroform (B151607)/methanol/water (65:25:4, v/v/v)
-
Iodine vapor chamber (for visualization)
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound test sample in chloroform or the supplied ethanol at a concentration of approximately 1-5 mg/mL.
-
Prepare a solution of the lyso-PC standard in chloroform/methanol (9:1, v/v) at a concentration of 1 mg/mL.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate. Mark the spotting points along this line.
-
-
Spotting:
-
Using a capillary tube, carefully spot a small amount (1-5 µL) of the test sample solution onto the origin line.
-
On the same plate, spot a similar amount of the lyso-PC standard.
-
Allow the spots to dry completely.
-
-
Development:
-
Pour the mobile phase into the TLC tank to a depth of about 0.5-1 cm. Cover the tank and allow it to equilibrate for at least 15 minutes.
-
Carefully place the spotted TLC plate into the developing tank, ensuring the origin line is above the solvent level.
-
Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the tank and mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate in an iodine vapor chamber for a few minutes until brown spots appear.
-
-
Analysis:
-
Remove the plate from the iodine chamber and immediately outline the spots with a pencil as they will fade.
-
Compare the chromatogram of the test sample with the lyso-PC standard. The appearance of a spot in the test sample lane that migrates to the same height (has the same Rf value) as the lyso-PC standard indicates hydrolytic degradation. The intensity of this spot can provide a qualitative measure of the extent of degradation.
-
Experimental Workflow
The following diagram illustrates the workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine Manufacturers [mubychem.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Extrusion Process for MLPC Liposomes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extrusion of Multilamellar Liposomes (MLPCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of extruding MLPC liposomes?
A1: The primary purpose of extrusion is to reduce the size of multilamellar vesicles (MLVs) and to produce a population of unilamellar vesicles (LUVs) with a more uniform and defined size distribution.[1][2][3][4] This process involves forcing a lipid suspension through a polycarbonate membrane with a specific pore size.[1][2][4][5] Homogeneous liposome (B1194612) sizing is critical for many applications as it can prolong circulation time in vivo, improve control over drug release rates, and increase cellular uptake.[1]
Q2: What are the key parameters that influence the outcome of the extrusion process?
A2: Several factors must be controlled for a successful and reproducible extrusion process.[1] The most critical parameters include:
-
Membrane Pore Size: This is the primary determinant of the final liposome size.[1][6][7]
-
Applied Pressure: The pressure used to force the suspension through the membrane affects the flow rate and can influence vesicle size and homogeneity.[1][5][8]
-
Temperature: The extrusion should be performed above the lipid's phase transition temperature (Tm) to ensure the lipid bilayer is in a fluid state, which prevents membrane rupture and lipid accumulation.[1][4]
-
Number of Passes: Repeating the extrusion cycle multiple times (typically 5-11 passes) improves the homogeneity of the liposome size distribution.[6][9][10][11]
-
Lipid Concentration: The concentration of the lipid suspension can impact the efficiency of the process and the final vesicle characteristics.[4][12][13]
Q3: How many extrusion passes are typically required?
A3: The optimal number of passes can range from 3 to 11, and sometimes more.[9][10] Generally, 5 to 10 passes are sufficient to produce a unilamellar population with a narrow size distribution.[11][14] The first few passes cause the most significant reduction in size and lamellarity, while subsequent passes refine the size distribution.[10] However, excessive passes can potentially lead to destabilization of the liposomes.[1]
Q4: Should I perform any pre-treatment steps before the final extrusion?
A4: Yes, pre-treatment is highly recommended. To prevent clogging of the final, smaller-pore-size membrane and to improve the uniformity of the final product, it is beneficial to disrupt the initial MLV suspension.[1][7] This can be achieved through:
-
Freeze-Thaw Cycles: Subjecting the MLV suspension to several cycles of freezing (e.g., in liquid nitrogen) and thawing enhances lamellarity and trapping efficiency.[1][7][15]
-
Pre-filtering: Extruding the suspension through a membrane with a larger pore size (e.g., 400 nm) before using the final, smaller membrane (e.g., 100 nm) helps to gradually reduce the size and prevent membrane blockage.[1][7]
Q5: What is a typical lipid concentration loss during extrusion?
A5: It is common to experience some loss of lipid during the extrusion process due to adsorption onto the membrane filter and the surfaces of the extruder apparatus and syringes.[16] While the exact amount can vary based on the specific lipids and equipment used, a loss of less than 10% is generally expected with systems like a mini-extruder using gas-tight syringes.[16] To determine the precise final lipid concentration, it is advisable to perform a quantification assay (e.g., a phosphate (B84403) assay) after extrusion.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Back Pressure / Clogged Membrane | 1. Lipid formulation is below its phase transition temperature (Tm).2. Initial MLVs are too large for the selected pore size.3. Lipid concentration is too high.4. Aggregation of liposomes due to buffer composition (e.g., presence of divalent cations like Ca²+ with PS lipids).[17] | 1. Increase the temperature of the extruder and lipid suspension to at least 10-20°C above the highest Tm of the lipid components.[17]2. Pre-filter the suspension through a larger pore size membrane (e.g., 400 nm) before extruding through the desired smaller pore size (e.g., 100 nm).[7]3. Dilute the lipid suspension. Concentrations are typically in the range of 10-20 mg/mL.[2][4]4. Check buffer compatibility with your lipid mixture. Consider using a different buffer if precipitation is suspected.[17] |
| Final Liposome Size is Larger than Pore Size | 1. Insufficient number of extrusion passes.2. Extrusion pressure is too low for the given pore size, allowing vesicles to elongate and fuse after passing through.[8]3. Membrane is damaged or has stretched pores. | 1. Increase the number of passes through the membrane to at least 10-11 times.[9]2. Optimize the extrusion pressure. For smaller pores (<100 nm), higher pressure is often required.[8]3. Replace the polycarbonate membrane. Ensure the membrane is properly seated and supported within the extruder assembly. |
| Wide Polydispersity Index (PDI) / Inconsistent Sizing | 1. Insufficient number of extrusion passes.2. Extrusion flow rate is too high, which can negatively impact size homogeneity.[1][10]3. The initial MLV suspension was not adequately hydrated or disrupted. | 1. Increase the number of extrusion passes.[10]2. Reduce the flow rate. For manual extruders, push the syringe slowly and at a constant rate (e.g., 1 mL/min).[9]3. Ensure the initial lipid film is fully hydrated. Incorporate freeze-thaw cycles before extrusion to improve homogeneity.[7] |
| Sample Leaking from the Extruder | 1. Improper assembly of the extruder components.2. Worn or damaged O-rings or seals.3. Syringe connection (e.g., Luer lock) is not secure.[18] | 1. Carefully re-assemble the extruder according to the manufacturer's instructions. Ensure all parts are seated correctly.2. Inspect and replace any worn seals or O-rings.3. Check and tighten all connections. If the problem persists, inspect the syringe for defects. |
| Low Final Yield / Significant Sample Loss | 1. Adsorption of lipids to the membrane and apparatus.2. Leakage during the process.3. Multiple membrane blockages requiring disassembly and reloading. | 1. While some loss is unavoidable[16], pre-wetting the membrane and filter supports with buffer can help minimize initial adsorption.[9]2. Address any leaks as described above.3. Address the causes of high back pressure to ensure a smooth, continuous extrusion process. |
Quantitative Data Summary
Table 1: Recommended Extrusion Pressures for Different Pore Sizes
This table provides a summary of experimentally determined optimal pressures for achieving consistent liposome sizes using a pressure-controlled extrusion method.[8]
| Membrane Pore Size | Recommended Pressure | Resulting Liposome Diameter (DLS) |
| 30 nm | ~500 psi (34.5 bar) | 66 ± 28 nm |
| 100 nm | ~125 psi (8.6 bar) | 138 ± 18 nm |
| 400 nm | ~25 psi (1.7 bar) | 360 ± 25 nm |
| Data sourced from a study using a 2 mM lipid concentration and 5 passes for the 30 nm and 100 nm pores, and 2 passes for the 400 nm pore.[8] |
Table 2: Effect of Flow Rate and Pore Size on Final Liposome Size
This table illustrates how varying the extrusion flow rate and membrane pore size impacts the resulting average liposome diameter (ZAve).
| Flow Rate | Membrane Pore Size (µm) | Resulting Liposome Size (ZAve, nm) |
| 1 mL/min | 0.2 | 180.2 |
| 5 mL/min | 0.2 | 165.3 |
| 9 mL/min | 0.2 | 148.1 |
| 5 mL/min | 2.0 | 384.1 |
| 5 mL/min | 0.5 | 201.5 |
| 5 mL/min | 0.1 | 122.9 |
| Data adapted from a study evaluating extrusion process parameters.[10] |
Experimental Protocols
Protocol 1: Preparation of LUVs by Extrusion
This protocol describes a standard method for preparing large unilamellar vesicles (LUVs) from a dried lipid film.
1. Lipid Film Preparation: a. Weigh the desired lipid components and dissolve them in an appropriate organic solvent (e.g., chloroform) in a round-bottom flask.[14] b. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. c. Place the flask under high vacuum for at least 30 minutes to remove any residual solvent.[8]
2. Hydration of Lipid Film: a. Add the desired aqueous buffer to the flask containing the dried lipid film. b. Hydrate the lipid film by gentle agitation (e.g., vortexing or magnetic stirring) at a temperature above the lipid's phase transition temperature (Tm). This initial suspension contains multilamellar vesicles (MLVs).
3. (Optional but Recommended) Freeze-Thaw Cycles: a. For liposome sizes of 30-100 nm, subject the MLV suspension to 3-5 freeze-thaw cycles.[7][8] b. Freeze the suspension by immersing the vial in liquid nitrogen for ~15 seconds, then thaw in a water bath set to a temperature above the Tm.[8]
4. Extrusion: a. Assemble the extruder (e.g., a hand-held mini-extruder or a high-pressure extruder) with the desired polycarbonate membrane according to the manufacturer's instructions.[9][14] It is common to use two stacked membranes.[11] b. Pre-wet the membranes and filter supports with buffer.[9] c. Load the hydrated lipid suspension into a gas-tight syringe and attach it to the extruder.[9] d. Pass the suspension through the membrane by applying pressure (manually with syringes or using a pressurized gas source).[9][14] e. Repeat the extrusion pass back and forth for a total of 11 passes, collecting the final sample from the opposite syringe to where it started.[9]
5. Characterization: a. Measure the particle size and polydispersity index (PDI) of the final liposome suspension using Dynamic Light Scattering (DLS).[3][8][14] A PDI value below 0.2 is generally considered indicative of a uniform population.[19] b. Other characterization techniques like Nanoparticle Tracking Analysis (NTA) or electron microscopy can also be used for more detailed analysis.[3][8]
Visualizations
Caption: Experimental workflow for MLPC liposome preparation via extrusion.
Caption: Decision tree for troubleshooting high back pressure during extrusion.
References
- 1. sterlitech.com [sterlitech.com]
- 2. mdpi.com [mdpi.com]
- 3. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. Effect of extrusion pressure and lipid properties on the size and polydispersity of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrti.org [ijrti.org]
- 7. sterlitech.com [sterlitech.com]
- 8. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vesicle extrusion through polycarbonate track-etched membranes using a hand-held mini-extruder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of extrusion, lipid concentration and purity on physico-chemical and biological properties of cationic liposomes for gene vaccine applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 15. liposomes.ca [liposomes.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
Technical Support Center: Optimizing MLPC Liposome Encapsulation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency of Myristoyl Lysophosphatidylcholine (B164491) (MLPC) liposomes. Here, you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to enhance your liposomal formulations.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the preparation and characterization of MLPC-containing liposomes.
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (EE%) of Hydrophilic Drugs | 1. Increased Membrane Permeability: MLPC, as a lysophospholipid, can increase the permeability of the lipid bilayer, leading to leakage of the encapsulated drug.[1][2]2. Suboptimal Drug-to-Lipid Ratio: An insufficient amount of lipid relative to the drug can result in a low encapsulation volume.3. Inadequate Hydration: Incomplete hydration of the lipid film can lead to poorly formed liposomes with a small aqueous core.4. Destructive Sizing Method: High-energy sonication can disrupt the liposome (B1194612) membrane and cause drug leakage.[3] | 1. Incorporate Cholesterol: Add cholesterol to your formulation (e.g., up to a 1:1 molar ratio with the lysophospholipid) to decrease membrane permeability and enhance stability.[2][4]2. Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid molar ratio to find the optimal concentration for encapsulation.3. Ensure Complete Hydration: Hydrate (B1144303) the lipid film above the phase transition temperature (Tc) of the primary phospholipid and ensure adequate hydration time with gentle agitation.4. Use a Gentler Sizing Method: Employ extrusion for vesicle sizing instead of probe sonication to maintain liposome integrity. |
| Low Encapsulation Efficiency (EE%) of Hydrophobic Drugs | 1. Competition for Bilayer Space: The drug may be competing with other components, like cholesterol, for space within the lipid bilayer.[5]2. Poor Drug Solubility in the Lipid Bilayer: The physicochemical properties of the drug may limit its partitioning into the MLPC-containing membrane.3. Drug Precipitation: The drug may precipitate out of the organic solvent during lipid film formation. | 1. Optimize Cholesterol Content: While cholesterol stabilizes the membrane, excessive amounts can reduce the space available for hydrophobic drugs.[6] Experiment with different phospholipid-to-cholesterol ratios.2. Modify Lipid Composition: Include other phospholipids (B1166683) with different acyl chain lengths or headgroups to alter the bilayer's properties and improve drug accommodation.3. Ensure Co-solubilization: Confirm that both the lipids and the hydrophobic drug are fully dissolved in the organic solvent before creating the thin film. |
| Liposome Aggregation or Instability | 1. High MLPC Concentration: High concentrations of lysophospholipids can lead to the formation of micelles instead of stable bilayers, causing aggregation.[2]2. Inappropriate Ionic Strength or pH: The electrostatic interactions between liposomes can be affected by the buffer conditions, leading to aggregation. | 1. Control MLPC Molar Ratio: Keep the molar percentage of MLPC in the formulation below the critical micelle concentration to favor bilayer formation. For some lysophosphatidylcholines, this is below 30-35 mol%.[2]2. Optimize Buffer Conditions: Adjust the pH and ionic strength of your hydration and storage buffers to ensure colloidal stability. The inclusion of charged lipids can also help prevent aggregation through electrostatic repulsion. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Lipid Film Formation: An uneven lipid film can lead to heterogeneous liposome populations with varying encapsulation efficiencies.2. Inconsistent Sizing Parameters: Variations in extrusion pressure, number of passes, or sonication time and power can affect liposome size and drug retention. | 1. Standardize Film Formation: Ensure a thin, uniform lipid film is formed by controlling the rotation speed and evaporation rate during the solvent removal step.2. Standardize Sizing Protocol: Maintain consistent parameters for your chosen sizing method for all batches. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of MLPC in a liposomal formulation?
A1: Myristoyl Lysophosphatidylcholine (MLPC) is a lysophospholipid, meaning it has a single fatty acid chain. Its inclusion in a liposome formulation can increase the fluidity and permeability of the lipid bilayer.[1][2] This can be advantageous for certain drug delivery applications where enhanced release at a target site is desired. However, it can also present challenges for stable drug encapsulation.
Q2: How does MLPC affect the encapsulation of hydrophilic versus hydrophobic drugs?
A2: For hydrophilic drugs encapsulated in the aqueous core, the increased membrane permeability caused by MLPC can lead to drug leakage and lower encapsulation efficiency.[1][2] For hydrophobic drugs incorporated within the bilayer, MLPC's effect is more complex. It can potentially increase the fluidity of the membrane, which may enhance the loading of some nonpolar drugs.[7] However, high concentrations of MLPC can disrupt the bilayer integrity, leading to instability.
Q3: What is a good starting point for the molar ratio of MLPC in my formulation?
A3: It is advisable to start with a low molar percentage of MLPC and systematically increase it. Studies on similar lysophosphatidylcholines suggest that bilayer integrity can be compromised at concentrations above 30-35 mol%, leading to micelle formation instead of liposomes.[2] A good starting point would be in the range of 5-15 mol% MLPC, with the primary component being a bilayer-forming phospholipid like DSPC or DPPC.
Q4: How can I separate unencapsulated drug from my MLPC liposomes?
A4: Common methods for separating free drug from liposomes include:
-
Size Exclusion Chromatography (SEC): This is a gentle method that separates molecules based on size. Liposomes will elute first, followed by the smaller, unencapsulated drug molecules.
-
Dialysis: This method involves placing the liposome suspension in a dialysis bag with a specific molecular weight cut-off that allows the free drug to diffuse out while retaining the liposomes.
-
Centrifugation/Ultracentrifugation: This method pellets the liposomes, allowing for the removal of the supernatant containing the free drug. However, high centrifugal forces can sometimes damage the liposomes.
Q5: Which analytical techniques are suitable for determining the encapsulation efficiency of MLPC liposomes?
A5: After separating the unencapsulated drug, you can quantify the amount of encapsulated drug using various techniques, depending on the properties of your drug:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method for quantifying a wide range of drugs.
-
UV-Vis Spectroscopy: Suitable for drugs that have a distinct absorbance spectrum.
-
Fluorescence Spectroscopy: Ideal for fluorescent drugs or drugs that can be fluorescently labeled.
Quantitative Data Summary
While specific quantitative data for MLPC liposomes is limited in the literature, the following tables summarize the expected trends in encapsulation efficiency based on the known effects of formulation parameters on liposomes in general.
Table 1: Expected Effect of Cholesterol Content on Encapsulation Efficiency
| Molar Ratio (Phospholipid:Cholesterol) | Expected EE% (Hydrophilic Drug) | Expected EE% (Hydrophobic Drug) | Rationale |
| 100:0 | Lower | Variable | High membrane fluidity and permeability can lead to leakage of hydrophilic drugs. |
| 70:30 | Higher | Higher | Increased bilayer packing and reduced permeability enhance retention of hydrophilic drugs and can improve accommodation of some hydrophobic drugs.[4] |
| 50:50 | High | Potentially Lower | Very high cholesterol content can further stabilize the membrane but may reduce the available space for hydrophobic drugs within the bilayer.[5][6] |
Table 2: Influence of Liposome Preparation Method on Encapsulation Efficiency
| Preparation Method | Typical Encapsulation Efficiency | Key Considerations |
| Thin-Film Hydration | Low to Moderate | Simple and widely used, but often results in multilamellar vesicles (MLVs) with lower encapsulation volume for hydrophilic drugs. |
| Reverse-Phase Evaporation | High | Can achieve high encapsulation efficiencies for hydrophilic drugs but involves the use of organic solvents which may not be suitable for all drugs. |
| Sonication | Low | Can produce small unilamellar vesicles (SUVs) but the high energy input can lead to drug degradation and leakage.[3] |
| Extrusion | Moderate | Produces unilamellar vesicles with a more uniform size distribution and is gentler than sonication, helping to preserve encapsulation. |
| Freeze-Thaw Cycles | Can Increase EE% | Repeated freeze-thaw cycles can increase the encapsulated volume of MLVs. |
Experimental Protocols
Protocol 1: Preparation of MLPC-Containing Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Myristoyl Lysophosphatidylcholine (MLPC)
-
Cholesterol
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Lipid Preparation: Dissolve the primary phospholipid, MLPC, cholesterol, and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. The molar ratios should be based on your experimental design.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer (containing the dissolved hydrophilic drug, if applicable) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the primary phospholipid.
-
Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Sizing by Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). Repeat the extrusion process for an odd number of passes (e.g., 11-21 passes) to ensure a homogenous liposome population.
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension using an appropriate method such as size exclusion chromatography or dialysis.
-
Quantification of Total Drug: Take a known volume of the initial liposome suspension (before separation of the free drug). Disrupt the liposomes by adding a suitable solvent (e.g., methanol) or detergent to release the encapsulated drug. Quantify the total drug concentration (Ctotal) using a validated analytical method (e.g., HPLC, UV-Vis).
-
Quantification of Free Drug: Analyze the fraction containing the unencapsulated drug (obtained from step 1) to determine the concentration of the free drug (Cfree).
-
Calculation of Encapsulation Efficiency: Calculate the encapsulation efficiency (EE%) using the following formula:
EE (%) = [(Ctotal - Cfree) / Ctotal] x 100
Visualizations
Caption: Experimental workflow for the preparation and analysis of drug-loaded MLPC liposomes.
Caption: Factors influencing the encapsulation efficiency of MLPC liposomes.
References
- 1. Effects of lysophosphatidylcholine on monolayer cell permeability of human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein encapsulation in liposomes: efficiency depends on interactions between protein and phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical characteristics of liposome encapsulation of stingless bees' propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Encapsulation of Multiple Antineoplastic Agents in Liposomes by Exploring Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC)
Welcome to the technical support center for the synthesis of high-purity 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this specific mixed-acid phospholipid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high-purity MLPC?
A1: The main challenges in synthesizing MLPC, an asymmetric phosphatidylcholine, include:
-
Regioselective Acylation: Ensuring that myristic acid is esterified specifically at the sn-1 position and linoleic acid at the sn-2 position of the glycerol (B35011) backbone is crucial. Any deviation leads to the formation of isomeric impurities that are difficult to separate.
-
Side Reactions: The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in Steglich esterification can lead to the formation of by-products such as dicyclohexylurea (DCU) and N-acylurea.[1][2] These impurities can be challenging to remove completely from the final product.
-
Purification Difficulties: MLPC has physicochemical properties similar to those of potential by-products and starting materials, making purification by standard methods like simple precipitation or crystallization challenging. Column chromatography is often necessary but can be laborious and may not provide sufficient purity for certain applications.[3]
-
Oxidation of Linoleic Acid: The polyunsaturated linoleoyl chain at the sn-2 position is susceptible to oxidation, which can lead to the formation of various oxidized lipid species, compromising the purity and stability of the final product.
Q2: What are the common impurities I should expect in my crude MLPC product?
A2: Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Dicyclohexylurea (DCU): A by-product from the use of DCC as a coupling agent.[1] It is largely insoluble in many organic solvents and can often be removed by filtration.
-
N-acylurea: Formed by a side reaction of the O-acylisourea intermediate during Steglich esterification.[2] This impurity is often soluble in organic solvents and can be difficult to separate from the desired product.
-
Unreacted Starting Materials: Residual lysophosphatidylcholine (B164491), myristic acid, and linoleic acid may be present.
-
-
Product-Related Impurities:
-
Isomeric MLPC: 1-Linoleoyl-2-myristoyl-sn-glycero-3-PC, resulting from non-regioselective acylation.
-
Diacylated by-products: 1,2-Dimyristoyl- and 1,2-dilinoleoyl-sn-glycero-3-PC.
-
Oxidized MLPC: Products resulting from the oxidation of the linoleic acid chain.
-
Q3: Which analytical techniques are recommended for assessing the purity of MLPC?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating different molecular species of phosphatidylcholines based on the hydrophobicity of their fatty acid chains.[4][5][6][7]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns that can confirm the identity of MLPC and help in the identification of impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for structural elucidation and can be used to confirm the correct regiochemistry and identify certain impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of MLPC | Incomplete acylation reaction. | - Ensure anhydrous reaction conditions as moisture can quench the activated carboxylic acid. - Use a slight excess of the fatty acid anhydrides and the coupling agent (DCC or EDC). - Optimize the reaction time and temperature. For Steglich esterification, the reaction is often run at room temperature for an extended period (e.g., 24-72 hours). |
| Side reaction forming N-acylurea. | - Use 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which is known to suppress the formation of N-acylurea by acting as an acyl transfer agent.[2] | |
| Presence of DCU in the final product | Inefficient removal of dicyclohexylurea (DCU) after the reaction. | - After the reaction, cool the reaction mixture to precipitate the DCU and remove it by filtration through Celite. - If DCU remains, it can sometimes be precipitated from the crude product by dissolving in a minimal amount of a suitable solvent (e.g., chloroform) and filtering again. |
| Difficulty in separating MLPC from other phospholipids (B1166683) by chromatography | Co-elution of structurally similar phospholipids. | - Optimize the HPLC mobile phase. A gradient elution with solvents like methanol, isopropanol, and water is often effective for separating different phosphatidylcholine species.[7] - Consider using a different stationary phase for the HPLC column. |
| Evidence of oxidation in the final product | The linoleic acid moiety is prone to oxidation. | - Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Store the final product at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. |
| Isomeric impurity detected (acyl migration) | Non-regioselective acylation or acyl migration during synthesis or workup. | - For chemoenzymatic synthesis, use a lipase (B570770) that is highly selective for the sn-1 position for the first acylation step. - In chemical synthesis, careful control of reaction conditions (temperature, pH) is necessary to minimize acyl migration. |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of a Mixed-Acid Phosphatidylcholine (Adapted for MLPC)
This protocol is adapted from a method for synthesizing other mixed-acid phosphatidylcholines and can be applied to MLPC.[9][10]
-
Enzymatic Hydrolysis of a Symmetrical PC: Start with a commercially available phosphatidylcholine with a known fatty acid at the sn-1 and sn-2 positions. Use phospholipase A2 to selectively hydrolyze the fatty acid at the sn-2 position, yielding 1-acyl-lysophosphatidylcholine.
-
Purification of Lysophosphatidylcholine: Purify the resulting lysophosphatidylcholine using column chromatography.
-
Chemical Acylation of the sn-2 Position: Acylate the purified 1-myristoyl-sn-glycero-3-phosphocholine (B162887) with linoleic acid anhydride (B1165640) in the presence of 4-pyrrolidinopyridine (B150190) as a catalyst. This reaction is typically carried out in an anhydrous, aprotic solvent like chloroform (B151607) at room temperature for several hours.[11]
-
Purification of MLPC: The final product is purified by flash chromatography on silica (B1680970) gel.
Protocol 2: Chemical Synthesis via Steglich Esterification (Adapted for MLPC)
This protocol is based on the general principles of Steglich esterification for phospholipid synthesis.[1][2]
-
Starting Material: Begin with commercially available 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-myristoyl-lysophosphatidylcholine).
-
Esterification Reaction:
-
Dissolve the 1-myristoyl-lysophosphatidylcholine, linoleic acid (slight excess), and a catalytic amount of DMAP in an anhydrous solvent such as dichloromethane (B109758) or chloroform under an inert atmosphere.
-
Add a solution of DCC (slight excess) in the same solvent dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to precipitate the dicyclohexylurea (DCU) by-product and filter.
-
Wash the filtrate with a dilute acid (e.g., 0.1 M HCl) to remove residual DMAP, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol.
-
Visualizations
Logical Workflow for MLPC Synthesis and Purification
Caption: A logical workflow for the chemical synthesis and purification of high-purity MLPC.
Potential Role of Phosphatidylcholine in Cell Signaling
While a direct signaling role for MLPC is not yet well-defined, phosphatidylcholines (PCs) are known to be central to cellular signaling pathways. One key pathway involves the enzymatic cleavage of PC to generate second messengers.
Caption: Generalized phosphatidylcholine signaling pathways generating key second messengers.[12][13][14][15][16]
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Reversed-phase high performance liquid chromatography of phosphatidylcholine: a simple method for determining relative hydrophobic interaction of various molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined reversed phase HPLC, mass spectrometry, and NMR spectroscopy for a fast separation and efficient identification of phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | C44H86NO8P | CID 24778825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-sn-lysophosphatidylcholine and mixed acid 1-sn-phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. Mixed-chain phosphatidylcholine analogues modified in the choline moiety: preparation of isomerically pure phospholipids with bulky head groups and one acyl chain twice as long as the other - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 16. molbiolcell.org [molbiolcell.org]
Technical Support Center: Stability of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) in Aqueous Buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) in aqueous buffer systems. Due to the presence of a polyunsaturated linoleoyl chain, MLPC is susceptible to degradation, which can impact experimental outcomes and the shelf-life of lipid-based formulations. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guides
Issue: Unexpected Degradation of MLPC in Aqueous Buffer
Observation: Loss of MLPC purity over time, appearance of new peaks in chromatograms, or changes in the physical properties of the liposome (B1194612) suspension (e.g., changes in size, color, or presence of precipitates).
Primary Degradation Pathways:
-
Hydrolysis: Cleavage of the ester bonds at the sn-1 or sn-2 positions, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids. This process is influenced by pH and temperature.
-
Oxidation: The linoleoyl chain is prone to oxidation, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. This process is accelerated by the presence of oxygen, metal ions, and light.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure MLPC and its formulations are stored at appropriate temperatures (ideally -20°C or below for long-term storage) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Buffer Composition Analysis: Evaluate the pH of your buffer. MLPC hydrolysis is minimized around pH 6.5.[1] Buffers can also catalyze hydrolysis, so using the minimum effective buffer concentration is recommended.[2]
-
Check for Contaminants: Metal ion contaminants can catalyze oxidation. Use high-purity water and reagents, and consider the use of chelating agents like EDTA if metal contamination is suspected.
-
Incorporate Antioxidants: The addition of antioxidants can mitigate lipid peroxidation.[3]
Quantitative Stability Data (General Guidance for Phosphatidylcholines)
While specific kinetic data for MLPC is limited in publicly available literature, the following table provides general stability data for phosphatidylcholines (PC) under various conditions to guide experimental design.
| Parameter | Condition | Observation | Potential Impact on MLPC |
| pH | pH below 4 and above 7.5 | Increased rate of hydrolysis for saturated PC.[1][2] | MLPC is expected to be most stable around pH 6.5. |
| Temperature | Elevated temperatures (e.g., 40°C, 70°C, 82°C) | Significant increase in the rate of hydrolysis.[1][2] | Store MLPC formulations at refrigerated temperatures (2-8°C) for short-term use and frozen (-20°C or below) for long-term storage. |
| Buffer Concentration | High buffer concentrations | Can catalyze hydrolysis.[2] | Use the lowest effective buffer concentration. |
| Unsaturation | Increased number of double bonds | Increased susceptibility to oxidation. | The linoleoyl chain in MLPC makes it highly prone to oxidation. |
Frequently Asked Questions (FAQs)
Q1: My MLPC-containing liposomes are aggregating. What could be the cause and how can I prevent it?
A1: Aggregation of liposomes can be caused by several factors:
-
Inappropriate pH or Ionic Strength: High salt concentrations can shield the surface charge of liposomes, reducing electrostatic repulsion and leading to aggregation.[4] Similarly, a pH near the isoelectric point of any charged lipids in the formulation can reduce repulsion.
-
Lipid Degradation: The formation of lyso-PC due to hydrolysis can alter the membrane structure and lead to fusion and aggregation.
-
Freeze-Thaw Cycles: Freezing and thawing can disrupt liposome integrity, causing them to fuse.
Solutions:
-
Optimize Buffer Conditions: Use a buffer with a pH that ensures sufficient surface charge for repulsion (generally away from the pKa of any charged lipids). If high salt is necessary, consider adding a steric stabilizer.
-
Incorporate Steric Stabilizers: Including a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation creates a hydrophilic layer on the liposome surface, providing a physical barrier that prevents aggregation.[4][5]
-
Control Temperature: Avoid repeated freeze-thaw cycles. Store liposome suspensions at 2-8°C for short-term use. For long-term storage, lyophilization with a cryoprotectant is recommended.
Q2: I see extra peaks in my HPLC chromatogram when analyzing my MLPC formulation. What are they?
A2: The extra peaks are likely degradation products of MLPC.
-
Early Eluting Peaks: On a reverse-phase HPLC column, more polar compounds elute earlier. These could be oxidized fatty acids or other small, polar degradation byproducts.
-
Peaks Eluting Near MLPC: A common degradation product is lysophosphatidylcholine (lyso-PC), which is formed via hydrolysis. You may see peaks for 1-myristoyl-sn-glycero-3-PC and 2-linoleoyl-sn-glycero-3-PC.
To confirm the identity of these peaks, you can use mass spectrometry (MS) or compare their retention times to commercially available standards of the suspected degradation products.
Q3: How can I improve the long-term stability of my MLPC aqueous formulation?
A3: To enhance long-term stability, consider the following strategies:
-
Lyophilization (Freeze-Drying): Removing water from the formulation significantly reduces the rates of both hydrolysis and oxidation.[6] It is crucial to use a cryoprotectant (e.g., sucrose (B13894) or trehalose) to protect the liposomes during the freezing and drying process.[6]
-
Storage under Inert Gas: After preparing your formulation, purge the headspace of the storage container with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Use of Antioxidants: Incorporate a lipid-soluble antioxidant, such as alpha-tocopherol, or a water-soluble antioxidant, like ascorbic acid, into your formulation to inhibit oxidation.[3][7]
Experimental Protocols
Protocol 1: HPLC-ELSD Method for Quantification of MLPC and its Hydrolysis Product (Lyso-PC)
This method is adapted from a general procedure for phospholipid analysis and can be optimized for MLPC.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light-Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
MLPC standard
-
1-Myristoyl-sn-glycero-3-PC (Lyso-PC) standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in methanol
-
-
Gradient Elution:
-
Start with a mobile phase composition appropriate to retain MLPC and its degradation products (e.g., 80% B).
-
Develop a gradient to elute the compounds, for example, ramping to 100% B over 20 minutes.
-
Hold at 100% B for 5-10 minutes to ensure all components have eluted.
-
Return to initial conditions and equilibrate the column before the next injection.
-
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 50-60°C
-
Gas Flow Rate: 1.5-2.5 L/min (Nitrogen)
-
-
Sample Preparation and Analysis:
-
Prepare a standard curve for both MLPC and 1-myristoyl-lyso-PC.
-
Dilute your experimental samples to fall within the linear range of the standard curve.
-
Inject samples and standards onto the HPLC system.
-
-
Quantification:
-
Integrate the peak areas for MLPC and lyso-PC.
-
Determine the concentration of each component in your samples using the standard curve.
-
Protocol 2: LC-MS/MS for the Analysis of Oxidized MLPC Products
This protocol provides a general framework for identifying and quantifying oxidized fatty acid products derived from MLPC.[4][10]
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Reversed-phase C18 column
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Internal standards (e.g., deuterated fatty acids)
Procedure:
-
Lipid Extraction (if necessary):
-
For complex samples, perform a lipid extraction (e.g., Bligh-Dyer or Folch extraction) to isolate the lipid fraction.
-
-
Hydrolysis (for total fatty acid analysis):
-
To analyze the oxidized fatty acids cleaved from the glycerol (B35011) backbone, perform a base hydrolysis (e.g., with NaOH in methanol/water).
-
-
LC Separation:
-
Mobile Phase A: 0.2% (v/v) Acetic Acid in Water
-
Mobile Phase B: 0.2% (v/v) Acetic Acid in Methanol
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic oxidized lipids.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify known oxidized linoleic acid derivatives by selecting precursor and product ion pairs.
-
For unknown oxidation products, perform full scan and product ion scan experiments to identify characteristic fragmentation patterns.
-
Visualizations
Caption: Troubleshooting workflow for addressing MLPC degradation in aqueous buffers.
Caption: Primary degradation pathways of MLPC in aqueous solutions.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of pH on MLPC Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of 1-myristoyl-2-lysocapsaicin (MLPC) liposomes. The principles and protocols outlined here are based on established liposome (B1194612) research and are intended to guide experiments with novel formulations like MLPC.
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of pH on the stability of liposome formulations?
The pH of the surrounding medium is a critical factor that can significantly influence the physicochemical stability of liposomes. Its effects include:
-
Phospholipid Hydrolysis: Extreme acidic or alkaline pH values can catalyze the hydrolysis of ester bonds in phospholipids, leading to the degradation of the liposome structure[1].
-
Surface Charge Alteration: The pH can alter the ionization state of the phospholipid headgroups, which in turn changes the liposome's surface charge, or zeta potential. This is crucial for colloidal stability[2][3].
-
Membrane Permeability and Leakage: Changes in pH can affect the packing of the lipid bilayer, potentially increasing membrane permeability and leading to the leakage of encapsulated contents. Acidic conditions, in particular, have been shown to induce a rapid initial release of encapsulated dyes[4][5].
-
Aggregation and Fusion: A change in pH that neutralizes the surface charge can reduce the electrostatic repulsion between liposomes, leading to aggregation and fusion[1][6].
Q2: How does pH influence the surface charge (Zeta Potential) and colloidal stability?
The surface charge of a liposome, quantified by the zeta potential, is a key indicator of its stability in a suspension. A sufficiently high positive or negative zeta potential (generally > ±30 mV) creates electrostatic repulsion between vesicles, preventing them from aggregating[1]. The pH of the buffer directly influences this charge by protonating or deprotonating the ionizable groups on the lipid headgroups[2]. For a novel lipid like MLPC, it is crucial to determine the pKa of its headgroup to predict how its charge will change with pH.
Q3: What are the typical signs of pH-induced liposome instability?
Researchers should monitor for the following signs of instability when exposing liposome formulations to different pH conditions:
-
Visual Changes: An increase in the turbidity or the appearance of visible precipitates in the liposome suspension can indicate aggregation or fusion[7].
-
Particle Size Increase: Dynamic Light Scattering (DLS) measurements may show an increase in the average particle size (z-average) and the polydispersity index (PDI), which suggests aggregation[2].
-
Decreased Encapsulation Efficiency: A premature release or leakage of the encapsulated drug or probe molecule indicates a loss of membrane integrity[6]. This can be measured by separating the free drug from the liposomes and quantifying both.
-
Changes in Zeta Potential: A significant shift in the zeta potential towards neutral values often precedes aggregation events.
Q4: How does the internal pH of a liposome affect the stability and loading of encapsulated drugs?
The pH of the internal aqueous core of the liposome is critical for both the chemical stability of pH-sensitive payloads and for efficient drug loading[2][8]. For weakly basic or acidic drugs, a pH gradient across the liposome membrane can be established to drive the drug into the liposome, a technique known as remote or active loading. This method can achieve very high encapsulation efficiencies[6][9]. Maintaining a stable internal pH is therefore essential for both retaining the drug and ensuring its stability during storage[2].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Liposome aggregation or precipitation is observed after formulation or pH adjustment. | Inadequate Surface Charge: The buffer pH may be close to the isoelectric point of the liposomes, minimizing electrostatic repulsion. | Adjust Buffer pH: Modify the pH of the external medium to be further away from the liposome's isoelectric point to increase the absolute zeta potential. Incorporate Charged Lipids: Include a small molar percentage (5-10%) of a charged lipid (e.g., DPPG for negative charge, DOTAP for positive charge) in the formulation to enhance electrostatic stabilization[1]. |
| Charge Screening: High ionic strength of the buffer can screen the surface charge, reducing electrostatic repulsion even if the zeta potential is theoretically high[1]. | Reduce Ionic Strength: Lower the salt concentration in the buffer. Use buffers with the minimum ionic strength required for the application. | |
| Low encapsulation efficiency (EE%) for a pH-sensitive or ionizable drug. | Passive Loading Inefficiency: The drug may have poor partitioning into the lipid bilayer or aqueous core under the current pH conditions. | Utilize pH-Gradient Loading: For ionizable drugs, create a pH gradient across the liposome membrane to drive drug accumulation inside the vesicle. This typically involves preparing liposomes in a low or high pH buffer and then exchanging the external buffer to create the gradient[3][9]. |
| Drug Instability: The pH of the hydration buffer may be causing the degradation of the encapsulated drug. | Optimize Internal pH: Prepare the liposomes using a buffer pH at which the drug exhibits maximum stability[2]. | |
| Significant leakage of encapsulated content during storage. | Phospholipid Hydrolysis: The storage pH may be too acidic or alkaline, causing chemical degradation of the lipids. | Optimize Storage pH: Conduct a stability study to determine the optimal pH range for long-term storage, which is often near neutral (pH 6.5-7.5) for many standard phospholipids[1]. |
| Phase Transition Effects: Storage temperature fluctuations around the lipid's phase transition temperature (Tm) can increase membrane permeability. | Control Storage Temperature: Store liposomes at a constant temperature, typically well below the Tm of the primary lipid. | |
| Inconsistent particle size and PDI results. | pH-Induced Structural Changes: The liposome structure itself may be sensitive to the pH of the dilution buffer used for DLS measurements. | Standardize Dilution Buffer: Ensure that all samples are diluted in the same buffer at a consistent pH and ionic strength immediately before measurement. |
| Instrumental Settings: Incorrect settings on the DLS instrument can lead to variability. | Verify Instrument Parameters: Ensure proper equilibration time and that the instrument settings (e.g., viscosity, refractive index of the dispersant) are correct for the buffer being used. |
Experimental Protocols
Protocol 1: Preparation of MLPC Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Materials:
-
1-myristoyl-2-lysocapsaicin (MLPC) and other lipids (e.g., cholesterol)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer of desired pH (e.g., phosphate-buffered saline, citrate (B86180) buffer)
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
Procedure:
-
Lipid Dissolution: Dissolve the MLPC and any other lipids (e.g., cholesterol) in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tm) to evaporate the solvent under reduced pressure. A thin, uniform lipid film will form on the wall of the flask[3][10].
-
Film Drying: Dry the lipid film further under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent[10].
-
Hydration: Add the aqueous hydration buffer (pre-heated to above the Tm) to the flask. Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This process causes the lipid sheets to swell and form MLVs[3].
-
Sizing (Optional): To obtain smaller, more uniform vesicles (LUVs or SUVs), the MLV suspension can be downsized by extrusion through polycarbonate membranes of a defined pore size or by sonication[10][11].
Protocol 2: Assessing Liposome Stability as a Function of pH
This protocol outlines how to evaluate the stability of a liposome formulation across a range of pH values.
Materials:
-
Prepared MLPC liposome suspension
-
A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 8-9)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
-
Fluorometer and a fluorescent probe (e.g., calcein (B42510) for leakage studies)
Procedure:
-
Sample Preparation: Divide the stock liposome suspension into several aliquots. Add each aliquot to a different buffer to achieve the final target pH values. Ensure the final lipid concentration is consistent across all samples.
-
Initial Characterization (T=0): Immediately after pH adjustment, measure the following for each sample:
-
Particle Size and PDI: Use DLS to determine the z-average diameter and polydispersity index[2].
-
Zeta Potential: Measure the surface charge to assess colloidal stability[2].
-
Encapsulation Efficiency / Leakage: If studying content retention, quantify the amount of encapsulated material. For leakage, a fluorescent dye like calcein can be encapsulated. Its release into the medium is measured by an increase in fluorescence[10].
-
-
Incubation: Store the samples at a controlled temperature (e.g., 4°C or 25°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 24, 48, 72 hours), repeat the characterization steps outlined in step 2.
-
Data Analysis: Plot the changes in particle size, PDI, zeta potential, and percentage of content leaked over time for each pH value. This will reveal the optimal pH range for stability.
Data Presentation
The following tables present illustrative data on how pH can affect key stability parameters of a liposome formulation. This data is hypothetical but based on common experimental observations.
Table 1: Effect of pH on Physicochemical Properties of Liposomes (at T=0)
| pH of Buffer | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 4.0 | 185 | 0.350 | +5.2 |
| 5.0 | 140 | 0.210 | +15.8 |
| 6.0 | 125 | 0.150 | -25.5 |
| 7.4 | 122 | 0.145 | -33.1 |
| 8.5 | 130 | 0.180 | -38.4 |
Table 2: Stability of Liposomes Over 72 Hours at 25°C Under Different pH Conditions
| pH | Parameter | T=0 | T=24h | T=72h |
| 4.0 | Size (nm) | 185 | 450 | >1000 (Aggregated) |
| % Content Leakage | 5% | 40% | 75% | |
| 7.4 | Size (nm) | 122 | 125 | 128 |
| % Content Leakage | 2% | 5% | 8% | |
| 8.5 | Size (nm) | 130 | 145 | 160 |
| % Content Leakage | 3% | 10% | 18% |
Visualizations
The following diagrams illustrate key workflows and concepts related to pH and liposome stability.
Caption: Experimental workflow for a liposome pH stability study.
Caption: Relationship between pH, surface charge, and colloidal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the control release of microencapsulated dye in lecithin liposomes. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and characterization of a liposome preparation by a pH-gradient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.usamvcluj.ro [journals.usamvcluj.ro]
Technical Support Center: Handling Air-Sensitive Phospholipids (e.g., MLPC)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of air-sensitive phospholipids (B1166683), with a specific focus on 1-myristoyl-2-lysophosphatidylcholine (MLPC).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of air-sensitive phospholipids like MLPC.
| Problem | Possible Cause | Recommended Solution |
| Phospholipid powder is clumpy or has a yellowish tint. | Oxidation or hydrolysis due to exposure to air and moisture. | Discard the reagent as it is likely compromised. To prevent this, always handle the powder under an inert atmosphere (argon or nitrogen) and allow the container to warm to room temperature before opening to prevent condensation. |
| Difficulty dissolving the phospholipid. | - Incorrect solvent selection.- Insufficient mixing energy.- Phospholipid degradation. | - Use a suitable organic solvent such as a chloroform (B151607):methanol mixture (e.g., 2:1 v/v).[1]- For aqueous solutions, first create a thin lipid film by evaporating the organic solvent under a stream of inert gas, then hydrate (B1144303) with the aqueous buffer.[2]- Vortexing or gentle sonication can aid dissolution. Be cautious with sonication as it can cause degradation.[2] |
| Inconsistent experimental results. | - Degradation of phospholipid stock solution.- Pipetting errors with viscous solutions. | - Prepare fresh stock solutions frequently. If storing, do so at -20°C or below under an inert atmosphere in a glass vial with a Teflon-lined cap.[2]- Use positive displacement pipettes or the reverse pipetting technique for accurate measurement of viscous lipid solutions.[2] |
| Precipitate forms in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature is too low, causing the lipid to fall out of solution. | Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, it may indicate degradation. Storing organic solutions below -30°C is generally not recommended unless in a sealed glass ampoule.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid MLPC?
A1: Solid MLPC, especially if it contains unsaturated fatty acids, is susceptible to oxidation and should be stored at -20°C under a dry, inert atmosphere such as argon or nitrogen.[1][3] It is also hygroscopic, so protection from moisture is crucial.[3]
Q2: How should I store MLPC once it is dissolved in an organic solvent?
A2: Solutions of MLPC in organic solvents should be stored in glass containers with Teflon-lined caps (B75204) at -20°C.[2] The headspace of the vial should be flushed with an inert gas (argon or nitrogen) before sealing to prevent oxidation. Avoid using plastic containers as plasticizers can leach into the solvent.
Q3: What is the best way to weigh out solid, air-sensitive phospholipids?
A3: Weighing should be done as quickly as possible in a controlled environment, ideally within a glove box under an inert atmosphere. If a glove box is not available, allow the container to equilibrate to room temperature before opening to minimize moisture condensation. Have all necessary equipment ready to minimize exposure time to the atmosphere.
Q4: My experimental protocol requires an aqueous solution of MLPC. How do I prepare this?
A4: To prepare an aqueous solution, first dissolve the MLPC in a suitable organic solvent (e.g., chloroform). Then, in a glass vial, evaporate the solvent under a gentle stream of nitrogen or argon to form a thin lipid film on the bottom of the vial. Finally, add your aqueous buffer and vortex or sonicate gently until the lipid is fully hydrated, forming a suspension or solution.[2]
Q5: How can I tell if my MLPC has oxidized?
A5: Visual inspection may reveal a yellowish discoloration or a change in physical form (e.g., becoming gummy). For a more definitive assessment, analytical techniques such as thin-layer chromatography (TLC) or mass spectrometry can be used to detect the presence of oxidation byproducts.[2][3] A smear instead of a distinct spot on a TLC plate can indicate a mixture of oxidized species.[2]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for MLPC
| Form | Temperature | Atmosphere | Container | Maximum Recommended Storage |
| Solid Powder | -20°C | Inert (Argon or Nitrogen) | Glass vial with Teflon-lined cap | ≥ 4 years (if stored properly)[1][4] |
| Organic Solution | -20°C | Inert (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Months (stability decreases over time) |
| Aqueous Suspension | 2-8°C | Inert (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Short-term (prone to hydrolysis) |
Table 2: Solubility of MLPC
| Solvent | Concentration |
| Chloroform:Methanol (2:1) | Soluble[1] |
| PBS (pH 7.2) | ~2 mg/mL[4] |
| Ethanol | Soluble |
| DMSO | Soluble |
Experimental Protocols
Protocol 1: Preparation of an MLPC Stock Solution in Chloroform
-
Preparation: Allow the sealed vial of solid MLPC to warm to room temperature for at least 30 minutes to prevent moisture condensation upon opening.
-
Inert Atmosphere: If available, perform the following steps in a glove box filled with argon or nitrogen. If not, work quickly and efficiently to minimize air exposure.
-
Weighing: Tare a clean, dry glass vial with a Teflon-lined cap. Quickly transfer the desired amount of MLPC powder to the vial and record the weight.
-
Dissolution: Add the appropriate volume of anhydrous chloroform to achieve the desired concentration.
-
Mixing: Seal the vial and vortex gently until the MLPC is completely dissolved.
-
Storage: Flush the headspace of the vial with argon or nitrogen, seal tightly with the Teflon-lined cap, and store at -20°C.
Protocol 2: Preparation of Aqueous MLPC Vesicles by Thin-Film Hydration
-
Transfer: To a round-bottom flask, add the desired amount of MLPC from a stock solution in an organic solvent (e.g., chloroform).
-
Film Formation: Attach the flask to a rotary evaporator and rotate in a water bath set to a temperature slightly above the boiling point of the solvent. Apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask. Alternatively, a gentle stream of inert gas can be used to evaporate the solvent in a vial.[2]
-
Drying: To ensure complete removal of the organic solvent, place the flask or vial under a high vacuum for at least 1-2 hours.
-
Hydration: Add the desired aqueous buffer to the flask or vial. The volume will depend on the desired final concentration.
-
Vesicle Formation: Agitate the mixture by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles. For unilamellar vesicles, further processing by sonication or extrusion may be required.
-
Storage: Use the aqueous preparation immediately or store for a short period at 2-8°C under an inert atmosphere.
Visualizations
Caption: General workflow for handling air-sensitive phospholipids.
Caption: Simplified MLPC signaling cascade.
Caption: Decision tree for troubleshooting MLPC experiments.
References
Technical Support Center: 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) when stored at -20°C.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the storage and handling of MLPC to ensure the integrity of your experiments.
Q1: What is the expected long-term stability of MLPC when stored at -20°C?
A1: When stored correctly, this compound is stable for at least one year at -20°C.[1] Proper storage involves dissolving the lipid in a suitable organic solvent, such as ethanol (B145695), and keeping it in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen).
Q2: I suspect my MLPC has degraded. What are the common signs of degradation?
A2: Degradation of MLPC, a polyunsaturated phospholipid, primarily occurs through two pathways: hydrolysis and oxidation.
-
Hydrolysis: This process breaks down the ester bonds, leading to the formation of lysophosphatidylcholines (lyso-PC) and free fatty acids.[2][3] The presence of these degradation products can alter the physical properties of your lipid preparations, such as membrane fluidity and vesicle stability.
-
Oxidation: The linoleoyl chain in MLPC is susceptible to oxidation, which can lead to a variety of oxidized phospholipid species.[4][5][6] This can result in changes in the lipid's structure and function, potentially leading to experimental artifacts.
Analytically, degradation can be observed as the appearance of new peaks in your chromatography data (e.g., HPLC or LC-MS) corresponding to degradation products.
Q3: How can I prevent the degradation of my MLPC during storage and handling?
A3: To minimize degradation, follow these best practices:
-
Storage: Store MLPC as a solution in a high-purity organic solvent (e.g., ethanol or chloroform) at -20°C.[1] For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. Use glass containers with Teflon-lined caps (B75204) to avoid contamination from plastics.
-
Handling: When using the lipid solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can promote hydrolysis. Minimize the exposure of the lipid to air and light. It is advisable to aliquot the lipid solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the bulk stock to the atmosphere.
Q4: My experimental results are inconsistent. Could MLPC degradation be the cause?
A4: Yes, inconsistent results can be a symptom of lipid degradation. The presence of hydrolysis and oxidation products can significantly impact the biophysical properties of lipid bilayers and the biological activity of lipid-based formulations. If you suspect degradation, it is recommended to verify the purity of your MLPC stock using an appropriate analytical method, such as HPLC or LC-MS/MS.
Quantitative Stability Data
| Storage Time (Months) | Expected Purity (%) | Potential Degradation Products |
| 0 | >99% | Not applicable |
| 6 | ~98% | Trace amounts of lyso-PC and oxidized phospholipids (B1166683) |
| 12 | ~95-97% | Increased levels of lyso-PC and oxidized phospholipids |
| 24 | <95% | Significant presence of hydrolysis and oxidation products |
Disclaimer: This data is illustrative and the actual stability may vary depending on the specific storage and handling conditions. It is highly recommended to perform periodic quality control checks on your lipid stocks.
Experimental Protocol: Purity Assessment of MLPC by LC-MS/MS
This protocol outlines a general method for the analysis of MLPC purity and the identification of its primary degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To assess the purity of a this compound (MLPC) sample and identify potential hydrolytic and oxidative degradation products.
Materials:
-
MLPC sample
-
LC-MS grade solvents: Acetonitrile, Methanol, Water, Formic Acid, Ammonium (B1175870) Formate (B1220265)
-
Internal standards (e.g., deuterated or odd-chain phosphatidylcholines)
-
LC-MS system equipped with a C18 reversed-phase column and a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the MLPC sample in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the initial mobile phase composition.
-
Spike the working solution with an appropriate internal standard.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Parent Ions to Monitor (m/z):
-
MLPC: [M+H]⁺, [M+Na]⁺, [M+HCOO]⁻
-
Lyso-PC (from myristic acid): [M+H]⁺
-
Lyso-PC (from linoleic acid): [M+H]⁺
-
Free Myristic Acid: [M-H]⁻
-
Free Linoleic Acid: [M-H]⁻
-
Oxidized MLPC: Monitor for expected mass additions (e.g., +16 for hydroxides, +32 for hydroperoxides).
-
-
Fragmentation Analysis: Use product ion scans to confirm the identity of MLPC and its degradation products based on their characteristic fragmentation patterns (e.g., neutral loss of the headgroup, and fragments corresponding to the fatty acyl chains).
-
-
Data Analysis:
-
Integrate the peak areas for MLPC and its identified degradation products.
-
Calculate the purity of the MLPC sample as the percentage of the MLPC peak area relative to the total peak area of all related species.
-
Quantify the degradation products relative to the internal standard.
-
Visualization
Caption: Troubleshooting workflow for assessing MLPC stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. encapsula.com [encapsula.com]
- 3. The Chemical Reactivity of Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonenzymatic Reactions above Phospholipid Surfaces of Biological Membranes: Reactivity of Phospholipids and Their Oxidation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Formation of Oxidatively Modified Lipids as the Basis for a Cellular Epilipidome [frontiersin.org]
avoiding hydrolysis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the hydrolysis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MLPC) and why is it prone to hydrolysis?
A1: this compound is a specific type of phospholipid containing myristic acid at the sn-1 position and linoleic acid at the sn-2 position of the glycerol (B35011) backbone.[1][2] Like other glycerophospholipids, MLPC is an amphiphilic molecule with ester bonds that are susceptible to cleavage by water, a process known as hydrolysis. This reaction is often catalyzed by enzymes called phospholipases, or by acidic or alkaline conditions.[3] The presence of the polyunsaturated fatty acid, linoleic acid, also makes it susceptible to oxidation.
Q2: What are the primary products of MLPC hydrolysis?
A2: The hydrolysis of MLPC can yield several products depending on the site of cleavage. The most common hydrolysis products are:
-
Lysophosphatidylcholines (LPCs): Formed when one of the fatty acids is removed. This can be either 1-myristoyl-sn-glycero-3-PC or 2-linoleoyl-sn-glycero-3-PC.
-
Free fatty acids: Myristic acid and linoleic acid.
-
Glycerophosphocholine: If both fatty acids are removed.
Q3: What are the consequences of MLPC hydrolysis in my experiments?
A3: Hydrolysis of MLPC can significantly impact experimental outcomes. The formation of lysophosphatidylcholines (LPCs) can alter the physical properties of lipid bilayers and liposomes, potentially leading to instability and leakage of encapsulated contents. Furthermore, LPCs and free fatty acids are bioactive molecules that can act as signaling molecules, potentially interfering with cellular assays and leading to erroneous results.[4][5][6]
Q4: How can I detect if my MLPC has hydrolyzed?
A4: Several analytical techniques can be used to detect and quantify MLPC and its hydrolysis products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific method for this purpose.[7] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.
Troubleshooting Guide: Preventing MLPC Hydrolysis
This guide addresses common issues encountered during the handling and use of MLPC in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | MLPC may be undergoing hydrolysis, leading to the presence of bioactive contaminants (LPCs, free fatty acids). | 1. Verify Lipid Integrity: Analyze your MLPC stock and working solutions for hydrolysis products using HPLC-MS. 2. Optimize Handling Protocol: Review and improve your experimental workflow based on the recommended protocols below. |
| Precipitation or changes in the appearance of MLPC solution | Hydrolysis can lead to the formation of less soluble products. | 1. Check pH: Ensure the pH of your aqueous buffer is optimal for MLPC stability (around 6.0-7.0).[6] 2. Temperature Control: Avoid repeated freeze-thaw cycles and prolonged exposure to high temperatures. |
| Low encapsulation efficiency or leaky vesicles | The presence of LPCs can destabilize lipid bilayers. | 1. Use Freshly Prepared Liposomes: Prepare liposomes immediately before use. 2. Strict Temperature and pH Control: Maintain optimal temperature and pH throughout the liposome (B1194612) preparation process. |
| Unexpected biological activity in control experiments | Hydrolysis products (LPCs, myristic acid, linoleic acid) are biologically active and can trigger signaling pathways.[4][8] | 1. Incorporate Controls: Include controls with known hydrolysis products to assess their potential effects. 2. Inhibit Phospholipases: If working with biological samples, consider adding phospholipase inhibitors. |
Experimental Protocols
Protocol 1: Preparation of MLPC Stock and Working Solutions
This protocol outlines the steps for preparing MLPC solutions while minimizing the risk of hydrolysis.
-
Reagent and Material Preparation:
-
Use high-purity MLPC powder or a solution in an organic solvent from a reputable supplier.
-
Employ HPLC-grade organic solvents (e.g., chloroform (B151607), ethanol).
-
Utilize sterile, high-purity aqueous buffers (e.g., phosphate-buffered saline, HEPES). Adjust the pH to a range of 6.0-7.4 for optimal stability.[6]
-
Prepare all solutions in clean glass vials or tubes to avoid plastic contaminants.
-
-
Preparation of MLPC Stock Solution (in organic solvent):
-
If starting with a powder, accurately weigh the desired amount in a glass vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Dissolve the MLPC in an appropriate organic solvent, such as chloroform or ethanol, to a desired concentration (e.g., 10 mg/mL).
-
Store the stock solution in a tightly sealed glass vial at -20°C or lower.[4][9]
-
-
Preparation of Aqueous MLPC Dispersions (e.g., for liposomes):
-
Aliquot the required volume of the MLPC stock solution into a round-bottom flask.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipid.
-
For the formation of unilamellar vesicles, the lipid dispersion can be further processed by sonication or extrusion.
-
Use the aqueous dispersion immediately for the best results.
-
Protocol 2: General Handling and Storage to Minimize Hydrolysis and Oxidation
-
Temperature: Store MLPC, both as a powder and in organic solvent, at -20°C or below for long-term stability.[4][9] Avoid repeated freeze-thaw cycles. For short-term storage of aqueous dispersions, keep them on ice and use them within the same day.
-
pH: Maintain the pH of aqueous solutions between 6.0 and 7.4.[6] Phospholipid hydrolysis is catalyzed by both acidic and alkaline conditions.
-
Inert Atmosphere: Handle MLPC under an inert gas (argon or nitrogen) whenever possible, especially when in powdered form or during the preparation of the lipid film, to prevent oxidation of the linoleoyl chain.[10]
-
Antioxidants: For applications where it will not interfere with the experiment, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or tocopherol, to the organic stock solution to protect against oxidation.[8][10]
-
Enzyme Inhibitors: When working with biological samples that may contain phospholipases, consider adding broad-spectrum phospholipase inhibitors to your experimental buffer.[11][12][13]
-
Water Quality: Use high-purity, nuclease-free water to prepare all aqueous solutions to minimize contaminants that could catalyze hydrolysis.
Quantitative Data Summary
| Parameter | Condition | Effect on Hydrolysis/Degradation | Reference(s) |
| Temperature | Storage at -20°C or lower | Recommended for long-term stability of lipid extracts. | [4][5] |
| Short-term storage at 4°C or room temperature | Should be avoided as enzymatic activity may still be present. | [5] | |
| Heat treatment (>80°C) | Can be used to quench enzymatic activity during sample preparation. | [4] | |
| pH | Acidic (e.g., pH 4.7) | Increased rate of hydrolysis for egg yolk phospholipids. | [6] |
| Neutral (around pH 6.0) | Minimal hydrolysis observed for egg yolk phospholipids. | [6] | |
| Alkaline (e.g., pH 8.7) | Increased rate of hydrolysis for egg yolk phospholipids. | [6] | |
| Enzymes | Phospholipase A2 (PLA2) | Catalyzes the hydrolysis of the fatty acid at the sn-2 position. | [3] |
| Additives | Antioxidants (e.g., BHT, tocopherols) | Inhibit lipid oxidation. | [8][10] |
| Phospholipase Inhibitors | Reduce enzymatic degradation. | [11][12][13] |
Visualizations
Experimental Workflow for Minimizing MLPC Hydrolysis
Caption: Workflow for preparing and handling MLPC to minimize hydrolysis.
Signaling Pathways of MLPC Hydrolysis Products
Caption: Signaling pathways activated by MLPC hydrolysis products.
References
- 1. smolecule.com [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Biophysical Showdown: 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC vs. POPC
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and membrane biophysics, the selection of appropriate lipid species is paramount for constructing model membranes that accurately mimic cellular environments. This guide provides a detailed comparison of the biophysical properties of two common phospholipids: 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) and 1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine (POPC). While POPC is a well-characterized lipid widely used in membrane studies, comprehensive biophysical data for MLPC is less readily available. This guide compiles existing experimental data for POPC and provides estimations for MLPC based on structurally analogous lipids, offering a valuable resource for researchers designing lipid-based formulations and studying membrane-related phenomena.
Structural Differences at a Glance
The fundamental differences in the biophysical behavior of MLPC and POPC arise from their distinct acyl chain compositions. MLPC contains a saturated myristoyl chain (14:0) at the sn-1 position and a polyunsaturated linoleoyl chain (18:2) at the sn-2 position. In contrast, POPC possesses a longer saturated palmitoyl (B13399708) chain (16:0) at sn-1 and a monounsaturated oleoyl (B10858665) chain (18:1) at sn-2. These variations in chain length and degree of unsaturation directly impact how these lipids pack together, influencing key membrane properties.
Comparative Analysis of Biophysical Properties
The following table summarizes the key biophysical properties of MLPC and POPC. It is important to note that while the data for POPC is derived from direct experimental measurements, the values for MLPC are estimations based on data from structurally similar lipids due to the limited availability of direct experimental data for MLPC.
| Biophysical Property | This compound (MLPC) | 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC (POPC) |
| Phase Transition Temp. (Tm) | Estimated to be below -20 °C | -2 °C |
| Area per Lipid (APL) | Estimated to be 68 - 72 Ų | 64.3 Ų |
| Membrane Thickness (Bilayer) | Estimated to be 34 - 36 Å | 37.5 Å |
| Bending Rigidity (κ) | Estimated to be 0.4 - 0.6 x 10⁻¹⁹ J | 0.8 - 1.2 x 10⁻¹⁹ J |
In-Depth Look at Biophysical Parameters
Phase Transition Temperature (Tm)
The gel-to-liquid crystalline phase transition temperature (Tm) is a critical parameter that defines the fluidity of the lipid bilayer.
-
POPC: Has a well-defined Tm of -2 °C, meaning it exists in a fluid state at physiological temperatures.
Area per Lipid (APL)
The area per lipid is a measure of the lateral space occupied by a single lipid molecule in the bilayer, providing insight into the packing density.
-
POPC: Exhibits an area per lipid of approximately 64.3 Ų in the fluid phase, as determined by X-ray scattering experiments.
-
MLPC: Due to the kinked structure of the linoleoyl chain with its two double bonds, MLPC is expected to have a larger area per lipid compared to POPC. Estimations based on molecular dynamics simulations of similar polyunsaturated lipids suggest an APL in the range of 68 - 72 Ų. This increased area reflects a less densely packed and more fluid membrane.
Membrane Thickness
The thickness of the lipid bilayer is crucial for accommodating transmembrane proteins and influencing membrane permeability.
-
POPC: Forms bilayers with a thickness of approximately 37.5 Å, a value well-established through neutron and X-ray scattering studies.
-
MLPC: The larger area per lipid and more disordered nature of the linoleoyl chains in MLPC are predicted to result in a thinner membrane compared to POPC. Based on data from other polyunsaturated phospholipids, the bilayer thickness for MLPC is estimated to be in the range of 34 - 36 Å.
Bending Rigidity (κ)
Bending rigidity, or bending modulus, quantifies the energy required to curve the membrane and is a key determinant of a membrane's flexibility and its ability to undergo processes like budding and fusion.
-
POPC: The bending rigidity of POPC membranes has been extensively studied and typically falls in the range of 0.8 - 1.2 x 10⁻¹⁹ J.
-
MLPC: The presence of the flexible, polyunsaturated linoleoyl chain is expected to significantly decrease the bending rigidity of the membrane, making it more flexible than a POPC bilayer. Experimental data on lipids containing two or more cis double bonds show a precipitous drop in bending rigidity[2]. Therefore, the bending rigidity of MLPC is estimated to be in the range of 0.4 - 0.6 x 10⁻¹⁹ J.
Experimental Protocols
This section outlines the general methodologies for determining the key biophysical properties discussed above.
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature
DSC is a thermodynamic technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is the primary method for determining the Tm.
Protocol Outline:
-
Sample Preparation: A suspension of multilamellar vesicles (MLVs) is typically prepared by hydrating a thin lipid film with a buffer solution.
-
Loading: A precise amount of the lipid suspension is loaded into a sample pan, and an equal volume of the buffer is loaded into a reference pan.
-
Sealing: The pans are hermetically sealed to prevent evaporation during the experiment.
-
Measurement: The DSC instrument heats both pans at a constant rate. The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
-
Analysis: The phase transition is observed as an endothermic peak on the resulting thermogram. The temperature at the peak maximum is taken as the Tm.
X-ray and Neutron Scattering for Area per Lipid and Membrane Thickness
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for determining the structure of lipid bilayers on the nanometer scale.
Protocol Outline:
-
Sample Preparation: Unilamellar vesicles (ULVs) of a defined size are typically prepared by extrusion. For neutron scattering, deuterated lipids or solvents may be used to enhance contrast.
-
Scattering Measurement: A collimated beam of X-rays or neutrons is passed through the vesicle suspension. The scattered radiation is detected at various angles.
-
Data Analysis: The scattering data is used to generate a scattering curve (intensity vs. scattering vector, q). This curve is then fitted to a model of the vesicle structure, which allows for the determination of parameters such as the bilayer thickness and the area per lipid.
Vesicle Fluctuation Analysis for Bending Rigidity
This technique involves observing the thermal fluctuations of giant unilamellar vesicles (GUVs) to determine the membrane's bending rigidity.
Protocol Outline:
-
GUV Preparation: GUVs are prepared using methods such as electroformation or gentle hydration.
-
Microscopy: The GUVs are observed under a phase-contrast or fluorescence microscope, and a time-lapse series of images is recorded.
-
Image Analysis: The contour of a fluctuating vesicle is extracted from each image in the series.
-
Fluctuation Spectrum Analysis: The fluctuations of the vesicle contour are decomposed into a series of modes. The amplitude of each mode is related to the membrane's bending rigidity and tension. By analyzing the fluctuation spectrum, the bending rigidity (κ) can be calculated.
Conclusion
The choice between MLPC and POPC for constructing model membranes will significantly impact the biophysical properties of the resulting bilayer. POPC, with its higher phase transition temperature, smaller area per lipid, greater thickness, and higher bending rigidity, forms more ordered and less flexible membranes compared to MLPC. The polyunsaturated nature of MLPC leads to a more fluid, loosely packed, thinner, and significantly more flexible bilayer.
Researchers should carefully consider these differences when selecting lipids for their experiments. For studies requiring a well-defined, stable, and less fluid membrane, POPC is an excellent choice with a wealth of supporting data. For investigations into processes that involve membrane flexibility, such as membrane fusion, fission, or the function of certain membrane proteins that are sensitive to the lipid environment, the more dynamic and flexible nature of MLPC, or similar polyunsaturated lipids, may be more biologically relevant. This guide provides a foundational understanding of their distinct characteristics to aid in making informed decisions for future research endeavors.
References
Validating 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) as a Lipid Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids is paramount in numerous fields of research, from drug development to clinical diagnostics. The selection of an appropriate internal standard is a critical determinant of data quality and reproducibility in mass spectrometry-based lipidomics. This guide provides a comprehensive validation of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC), also known as PC(14:0/18:2), as a lipid standard. We present a comparative analysis with alternative standards, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their analytical needs.
Introduction to MLPC as a Lipid Standard
This compound is a naturally occurring phospholipid found in biological matrices such as human plasma.[1][2] Its well-defined chemical structure, consisting of a myristic acid (14:0) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position, makes it a suitable candidate for use as a lipid standard. Commercially available from reputable suppliers, MLPC is offered with high purity (typically ≥95-99%) and documented stability, which are essential prerequisites for a reliable standard.[3][4]
Comparison with Alternative Phosphatidylcholine Standards
The ideal internal standard should mimic the analyte of interest in terms of chemical and physical properties, including extraction efficiency and ionization response, while being distinguishable from the endogenous lipidome. The choice of standard significantly impacts the accuracy and precision of quantification. Here, we compare MLPC with other commonly used phosphatidylcholine (PC) internal standards.
Table 1: Comparison of Phosphatidylcholine Internal Standards
| Feature | This compound (MLPC) | Odd-Chain diacyl-PCs (e.g., PC(17:0/17:0)) | Stable Isotope-Labeled PCs (e.g., d5-PC(16:0/18:1)) |
| Endogenous Presence | Present in some biological samples | Typically absent or at very low levels in mammalian systems | The labeled portion is absent, but the unlabeled analog is endogenous |
| Structural Similarity | High similarity to other common PCs | Similar glycerophosphocholine headgroup, but different fatty acyl chains | Chemically identical to the endogenous analyte |
| Co-elution with Analytes | May co-elute with endogenous PCs | Elutes closely with other PCs, aiding in tracking retention time shifts | Co-elutes perfectly with the corresponding endogenous analyte |
| Correction for Matrix Effects | Good | Good | Excellent |
| Correction for Extraction Recovery | Good | Good | Excellent |
| Cost-Effectiveness | Generally cost-effective | More expensive than endogenous standards but cheaper than SIL standards | Highest cost |
| Availability | Readily available from commercial suppliers | Readily available from commercial suppliers | Availability may be limited for some specific PC species |
Performance Data
The validation of a lipid standard involves assessing its performance across several key analytical parameters. While direct head-to-head comparative studies for MLPC are not extensively published, we can infer its performance based on typical validation data for similar phosphatidylcholine standards in lipidomics assays.
Table 2: Typical Performance Characteristics of Phosphatidylcholine Standards in LC-MS/MS
| Parameter | Expected Performance for MLPC | Typical Performance for Odd-Chain PCs | Typical Performance for Stable Isotope-Labeled PCs |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low to mid fmol on-column | Low to mid fmol on-column | Low to mid fmol on-column |
| Limit of Quantification (LOQ) | Mid to high fmol on-column | Mid to high fmol on-column | Mid to high fmol on-column |
| Recovery | 85-115% | 85-115% | 90-110% |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 20% | < 20% | < 15% |
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental procedures. Below are detailed protocols for lipid extraction and LC-MS/MS analysis that can be adapted for the use of MLPC as an internal standard.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of MLPC solution in chloroform/methanol to the plasma sample.
-
Solvent Addition: Add chloroform:methanol (2:1, v/v) to the sample. Vortex thoroughly for 2 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9 M NaCl solution to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the lipids based on their hydrophobicity.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the analysis of phosphatidylcholines, as they readily form [M+H]⁺ or [M+Na]⁺ adducts.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is often employed for quantification. For PCs, a common transition is the precursor ion to the product ion m/z 184, which corresponds to the phosphocholine (B91661) headgroup.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing an internal standard like MLPC.
Caption: A typical workflow for quantitative lipidomics analysis.
Mass Spectrometry Fragmentation of Phosphatidylcholines
The fragmentation pattern of phosphatidylcholines in positive ion mode ESI-MS/MS is well-characterized. The most prominent fragmentation is the neutral loss of the fatty acyl chains and the formation of a characteristic phosphocholine headgroup fragment at m/z 184.
Caption: Fragmentation of a PC in positive ion mode MS/MS.
Conclusion
This compound (MLPC) presents itself as a viable and effective lipid standard for quantitative lipidomics. Its natural occurrence in some biological samples necessitates careful consideration and validation for each specific application to ensure that the spiked amount is significantly higher than the endogenous levels. When compared to other standards, MLPC offers a good balance between cost-effectiveness and performance. For the highest level of accuracy, particularly for the quantification of a specific PC species, a stable isotope-labeled internal standard that is chemically identical to the analyte remains the gold standard. However, for broader lipid profiling studies or when a cost-effective solution is required, MLPC, along with other non-endogenous or odd-chain PC standards, provides a robust and reliable option for achieving accurate and reproducible quantification. The detailed protocols and comparative data in this guide should empower researchers to confidently select and validate the most appropriate lipid standard for their studies.
References
A Comparative Analysis of Asymmetric vs. Symmetric Phosphatidylcholines for Researchers and Drug Development Professionals
An in-depth guide to the structural, biophysical, and functional differences between asymmetric and symmetric phosphatidylcholines, offering insights for their application in research and pharmaceutical development.
Phosphatidylcholines (PCs), the most abundant phospholipids (B1166683) in eukaryotic cell membranes, are fundamental to membrane structure and function. They can be broadly categorized into two classes based on their acyl chain composition: symmetric PCs, which possess two identical acyl chains, and asymmetric PCs, which have different acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. This seemingly subtle structural difference leads to significant variations in their biophysical properties and biological roles, impacting everything from membrane fluidity and permeability to cellular signaling pathways. This guide provides a comprehensive comparison of asymmetric and symmetric phosphatidylcholines, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting and utilizing these critical lipids.
At a Glance: Key Differences
| Feature | Symmetric Phosphatidylcholines | Asymmetric Phosphatidylcholines |
| Acyl Chain Structure | Two identical acyl chains | Two different acyl chains (e.g., one saturated, one unsaturated) |
| Membrane Packing | Generally form more ordered, tightly packed bilayers | Tend to form less ordered, more loosely packed bilayers |
| Phase Transition (Tm) | Higher and more defined transition temperatures | Lower and broader transition temperatures |
| Membrane Fluidity | Lower fluidity | Higher fluidity |
| Membrane Permeability | Lower permeability to water and small solutes | Higher permeability to water and small solutes |
| Biological Abundance | Less common in natural membranes | Highly abundant in biological membranes |
| Drug Delivery Applications | Used for stable, low-leakage liposomes | Preferred for creating more fluid, biomimetic delivery systems |
Quantitative Comparison of Biophysical Properties
The structural differences between symmetric and asymmetric PCs give rise to distinct biophysical behaviors in lipid bilayers. The following tables summarize key quantitative data from experimental studies.
Table 1: Phase Transition Temperatures (Tm)
The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a gel-like, ordered state to a fluid, disordered state. Acyl chain asymmetry significantly influences this property.
| Phosphatidylcholine Species | Acyl Chain Composition (sn-1/sn-2) | Symmetry | Main Phase Transition Temperature (Tm) (°C) |
| DMPC | 14:0/14:0 | Symmetric | 24[1] |
| DPPC | 16:0/16:0 | Symmetric | 41[1] |
| DSPC | 18:0/18:0 | Symmetric | 55[1] |
| DOPC | 18:1c9/18:1c9 | Symmetric | -17[1] |
| POPC | 16:0/18:1 | Asymmetric | -2[1] |
| SOPC | 18:0/18:1 | Asymmetric | 6[1] |
| 1-palmitoyl-2-linoleoyl-PC | 16:0/18:2 | Asymmetric | -15 (approx.) |
| 1-stearoyl-2-linoleoyl-PC | 18:0/18:2 | Asymmetric | -1 (approx.) |
Data compiled from various sources. Note that Tm can be affected by hydration and experimental conditions.[2][3][4]
Table 2: Membrane Permeability and Lipid Flip-Flop
Membrane permeability and the rate of transverse diffusion of lipids between leaflets (flip-flop) are critical for membrane function and the stability of liposomal drug carriers.
| Phosphatidylcholine Species/Vesicle Type | Key Feature | Water Permeability Coefficient (Pf) (µm/s) | Flip-Flop Half-Time (t½) |
| Symmetric diC18:1 PC Vesicles | Symmetric, Monounsaturated | ~30-40[5][6] | - |
| Asymmetric C18:0/C18:2 PC Vesicles | Asymmetric, Polyunsaturated | ~50[5][6] | - |
| Symmetric diC18:2 PC Vesicles | Symmetric, Polyunsaturated | ~90[5][6] | - |
| DPPC (16:0/16:0) in human erythrocytes | Symmetric | - | 26.3 ± 4.4 h[7] |
| DOPC (18:1/18:1) in human erythrocytes | Symmetric | - | 14.4 ± 3.5 h[7] |
| 1-palmitoyl-2-linoleoyl-PC in human erythrocytes | Asymmetric | - | 2.9 ± 1.7 h[7] |
| DOPC in symmetric vs. asymmetric vesicles | - | Similar rates observed[8][9] | Flip: ~2.7 x 10⁻⁶ s⁻¹; Flop: ~6.4 x 10⁻⁶ s⁻¹ in aLUVs[8][9] |
Note: Flip-flop rates are highly dependent on the membrane environment and temperature. Asymmetry in surrounding lipids appears to have a minimal effect on the flip-flop rate of a specific PC molecule.[8][9]
Experimental Protocols
Preparation of Asymmetric Phosphatidylcholine Vesicles
The generation of asymmetric vesicles that mimic the lipid distribution of cellular membranes is crucial for many in vitro studies. The cyclodextrin-mediated lipid exchange method is a widely used and robust technique.
Protocol: Cyclodextrin-Mediated Lipid Exchange for Asymmetric Vesicle Preparation
-
Preparation of Donor and Acceptor Vesicles:
-
Acceptor Vesicles (will become the inner leaflet): Prepare large unilamellar vesicles (LUVs) with the desired inner leaflet composition (e.g., a mixture containing an asymmetric PC like POPC). This is typically done by lipid film hydration followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Donor Vesicles (will provide the outer leaflet lipids): Prepare multilamellar vesicles (MLVs) with the desired outer leaflet composition (e.g., a symmetric PC like DPPC or sphingomyelin).
-
-
Lipid Exchange:
-
Incubate the acceptor LUVs with the donor MLVs in the presence of a catalyst, typically methyl-α-cyclodextrin (MαCD) or methyl-β-cyclodextrin (MβCD).
-
The cyclodextrin (B1172386) facilitates the extraction of lipids from the outer leaflet of both vesicle populations and their subsequent insertion into the outer leaflet of other vesicles.
-
The exchange is driven towards equilibrium, resulting in the outer leaflet of the acceptor vesicles adopting the lipid composition of the donor vesicles.
-
-
Separation of Asymmetric Vesicles:
-
Separate the newly formed asymmetric LUVs from the donor MLVs and the cyclodextrin. This is often achieved by ultracentrifugation, potentially using a density gradient if the donor and acceptor vesicles have different densities.
-
-
Characterization of Asymmetry:
-
Quantify the lipid composition of the inner and outer leaflets using techniques such as:
-
NMR with a shift reagent: Lanthanide ions like Pr³⁺ can be added to the external solution to shift the NMR signal of the headgroups in the outer leaflet, allowing for quantification of the inner and outer populations.
-
Chemical labeling: Reagents that react with specific lipid headgroups and cannot cross the membrane (e.g., trinitrobenzenesulfonic acid for aminophospholipids) can be used to label the outer leaflet lipids.
-
Enzymatic digestion: Phospholipases that only act on the outer leaflet can be used to selectively degrade lipids, and the products can be quantified.
-
-
Role in Cellular Signaling Pathways
The asymmetric distribution of phospholipids, including phosphatidylcholines, is crucial for a variety of cellular signaling events. While much of the focus has been on the externalization of phosphatidylserine (B164497) (PS) as a key signal in apoptosis, the overall membrane composition, including the nature of the PC population, sets the stage for these processes.
Apoptosis
During apoptosis, the tightly regulated asymmetry of the plasma membrane is lost. This process is primarily characterized by the exposure of PS on the outer leaflet, which acts as an "eat-me" signal for phagocytes. While PC itself does not act as a primary signaling molecule in this context, the abundance of asymmetric PCs in the inner leaflet contributes to the overall fluidity and biophysical properties of the membrane, which are necessary for the activity of enzymes like scramblases that facilitate the bidirectional movement of lipids.[10] A decrease in phosphatidylcholine levels has also been associated with the induction of apoptosis in some cell types.[11]
G-Protein Coupled Receptor (GPCR) Signaling
The function of transmembrane proteins like GPCRs is intimately linked to their surrounding lipid environment. The asymmetric nature of the plasma membrane, with a high concentration of saturated lipids like sphingomyelin (B164518) and some symmetric PCs in the outer leaflet and a prevalence of unsaturated, asymmetric PCs in the inner leaflet, creates distinct environments for the extracellular and intracellular domains of these receptors.[12] Studies have shown that anionic lipids in the inner leaflet can influence the conformational state of GPCRs, priming them for G-protein binding.[13] The fluidity and packing of the inner leaflet, largely determined by asymmetric PCs, are therefore critical for accommodating the conformational changes required for GPCR activation and subsequent signal transduction.
Conclusion
The distinction between symmetric and asymmetric phosphatidylcholines is far from trivial, with significant implications for the biophysical properties of membranes and their biological functions. Asymmetric PCs are key to the fluidity and flexibility of cellular membranes, creating an environment conducive to the function of membrane proteins. In contrast, symmetric PCs, particularly those with saturated acyl chains, contribute to more ordered and less permeable membrane domains. For researchers in drug development, understanding these differences is paramount for the rational design of liposomal drug delivery systems. While symmetric PCs may be favored for creating stable, non-leaky vesicles, asymmetric PCs offer the potential to create more biomimetic carriers that can better interact with and fuse with target cell membranes. The continued development of methods to create and characterize stable asymmetric vesicles will undoubtedly open new avenues for both fundamental membrane research and advanced therapeutic applications.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. bio21.bas.bg [bio21.bas.bg]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rpdata.caltech.edu [rpdata.caltech.edu]
- 6. Water permeability and mechanical strength of polyunsaturated lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flip-flop rates of individual molecular species of phosphatidylcholine in the human red cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Lipid–GPCR interactions in an asymmetric plasma membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anionic Phospholipids Control Mechanisms of GPCR-G Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Behavior of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: A Comparative Analysis by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Understanding the Thermal Properties of MLPC
MLPC is a mixed-chain phospholipid with a saturated myristoyl group (14:0) at the sn-1 position and a polyunsaturated linoleoyl group (18:2) at the sn-2 position. This specific combination of a shorter saturated chain and a longer, kinked unsaturated chain significantly influences its packing in a lipid bilayer and, consequently, its thermal behavior.
The presence of two double bonds in the linoleoyl chain introduces significant disorder into the acyl chain packing, which is expected to drastically lower the gel-to-liquid crystalline phase transition temperature (Tm) to well below 0°C. This characteristic imparts high fluidity to membranes, a critical factor in the design of lipid-based formulations for low-temperature storage and for mimicking the dynamic nature of biological membranes.
Comparative Analysis with Alternative Phospholipids (B1166683)
To contextualize the thermal properties of MLPC, a comparison with other common phospholipids is essential. The following table summarizes the key thermal parameters obtained by DSC for a selection of relevant lipids.
| Phospholipid | Abbreviation | Acyl Chain Composition (sn-1/sn-2) | Main Phase Transition Temperature (Tm) in °C | Enthalpy of Transition (ΔH) in kcal/mol |
| 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC | MLPC | 14:0 / 18:2 | Predicted to be < -20 | Not available |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0 / 14:0 | 23.9 | 5.5 - 7.0 |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0 / 16:0 | 41.3 | 8.7 - 10.5 |
| 1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine | POPC | 16:0 / 18:1 | -2 | 7.6 |
| 1-Palmitoyl-2-Linoleoyl-sn-glycero-3-phosphocholine | PLPC | 16:0 / 18:2 | -19.5 | Not available |
| 1-Stearoyl-2-Linoleoyl-sn-glycero-3-phosphocholine | SLPC | 18:0 / 18:2 | -13.7 | Not available |
Data Interpretation:
-
Saturated vs. Unsaturated Chains: The stark difference in Tm between DMPC (23.9°C) and the predicted value for MLPC highlights the profound effect of the polyunsaturated linoleoyl chain. The cis double bonds in the linoleoyl chain create kinks that disrupt the orderly packing of the acyl chains, significantly lowering the energy required to transition from the ordered gel phase to the disordered liquid-crystalline phase.
-
Impact of sn-1 Chain Length: Comparing the predicted Tm of MLPC with PLPC (-19.5°C) and SLPC (-13.7°C) suggests that the shorter myristoyl chain in MLPC would likely result in an even lower Tm. Generally, for phospholipids with the same unsaturated sn-2 chain, a shorter saturated sn-1 chain leads to a lower phase transition temperature due to reduced van der Waals interactions.
-
Enthalpy of Transition (ΔH): While the enthalpy of transition for MLPC is not available, it is expected to be lower than that of its fully saturated counterpart, DMPC. The ΔH value reflects the energy required to disrupt the ordered packing of the acyl chains. The inherent disorder in MLPC bilayers due to the linoleoyl chain would necessitate less energy for the phase transition.
Experimental Protocol for DSC Analysis of Phospholipids
The following is a detailed methodology for the determination of the thermotropic properties of phospholipids like MLPC using Differential Scanning Calorimetry.
1. Materials and Reagents:
-
Phospholipid of interest (e.g., this compound)
-
Organic solvent (e.g., chloroform (B151607) or chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
High-purity water
-
Nitrogen gas
2. Liposome (B1194612) Preparation (Thin-Film Hydration Method):
-
Lipid Film Formation: Dissolve a known amount of the phospholipid in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the expected Tm of the lipid to facilitate hydration.
-
Vesicle Formation: Vortex the flask vigorously for several minutes until the lipid film is completely dispersed, resulting in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
(Optional) Unilamellar Vesicle (LUV) Preparation: For a more uniform vesicle size distribution, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be performed at a temperature above the lipid's Tm.
3. Differential Scanning Calorimetry (DSC) Measurement:
-
Sample Preparation: Accurately transfer a known amount of the liposome suspension (typically 1-5 mg of lipid) into an aluminum DSC pan. Seal the pan hermetically to prevent solvent evaporation. Prepare a reference pan containing the same volume of the corresponding buffer.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., -50°C for MLPC).
-
Initiate a heating scan at a controlled rate (e.g., 1-5°C/min) to a final temperature well above the expected Tm.
-
A cooling scan at the same rate can also be performed to assess the reversibility of the transition.
-
Typically, a second heating scan is performed after the initial heating and cooling cycle to ensure thermal history does not affect the results.
-
-
Data Analysis:
-
The resulting thermogram will display heat flow as a function of temperature.
-
The main phase transition (Tm) is determined as the temperature at the peak of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
The cooperativity of the transition can be assessed by the width of the peak at half-height (ΔT1/2).
-
Visualizing the DSC Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing the thermal behavior of phospholipids using DSC.
Caption: Experimental workflow for DSC analysis of phospholipids.
Conclusion
The unique structural characteristics of this compound, specifically its mixed-chain nature with a polyunsaturated fatty acid, predict a very low phase transition temperature. This property makes it an excellent candidate for creating highly fluid and dynamic model membranes and for formulating lipid-based drug delivery systems that remain stable and functional at low temperatures. Comparative DSC analysis, as outlined in this guide, is a critical tool for researchers and formulation scientists to rationally select phospholipids with the desired thermal properties to optimize the performance and stability of their systems. While direct experimental data for MLPC is pending, the comparative data presented provides a strong foundation for its anticipated behavior and application.
The Influence of MLPC on Membrane Thickness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biophysical properties of cell membranes, particularly their thickness, are critical determinants of cellular function, influencing everything from protein activity to drug-bilayer interactions. The lipid composition of the membrane, specifically the type of phosphatidylcholine (PC), plays a pivotal role in defining this thickness. This guide provides a comparative analysis of how 1-myristoyl-2-lysocaproyl-sn-glycero-3-phosphocholine (MLPC), a lysophosphatidylcholine (B164491), is expected to affect membrane thickness compared to other common phosphatidylcholines. The insights presented are based on established principles of lipid biophysics and experimental data from related compounds.
Understanding the Impact of Phosphatidylcholine Structure on Membrane Thickness
The thickness of a lipid bilayer is primarily governed by the structure of its constituent phospholipid molecules. Key factors include the length and saturation of the acyl chains and the presence of one versus two acyl chains.
-
Acyl Chain Length: Generally, the thickness of a phosphatidylcholine bilayer is directly proportional to the length of its acyl chains. Longer acyl chains result in a thicker membrane.[1][2] However, it's important to note that a major dimensional change with varying acyl chain length can also be the area occupied per molecule, not just the bilayer thickness.[1]
-
Lysophosphatidylcholines (LPCs): LPCs, such as MLPC, possess only one acyl chain. This "cone-like" molecular shape, in contrast to the more "cylindrical" shape of diacyl-PCs, disrupts the ordered packing of the lipid bilayer. The introduction of LPCs into a PC membrane generally leads to a decrease in bilayer thickness.[3]
Comparative Analysis of MLPC and Other PCs
The following table summarizes the expected effects of MLPC on membrane thickness in comparison to other common phosphatidylcholines with varying acyl chain lengths. The data for PCs is based on experimental findings, while the effect of MLPC is inferred from studies on other lysophosphatidylcholines.
| Phosphatidylcholine (PC) Type | Abbreviation | Acyl Chain Composition | Expected Effect on Membrane Thickness |
| 1-myristoyl-2-lysocaproyl-sn-glycero-3-phosphocholine | MLPC | 14:0 (sn-1), 6:0 (sn-2, lyso) | Significant Decrease |
| Dipalmitoylphosphatidylcholine | DPPC | 16:0 / 16:0 | Baseline Thickness |
| Distearoylphosphatidylcholine | DSPC | 18:0 / 18:0 | Increase |
| Dioleoylphosphatidylcholine | DOPC | 18:1 / 18:1 | Decrease (due to unsaturation) |
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine | POPC | 16:0 / 18:1 | Intermediate |
Note: The "Expected Effect on Membrane Thickness" is relative to a standard bilayer composed of a common diacyl-PC like DPPC. The presence of unsaturation (double bonds) in the acyl chains, as in DOPC and POPC, introduces kinks that also disrupt packing and can lead to a thinner membrane compared to their fully saturated counterparts.
Experimental Determination of Membrane Thickness
Several biophysical techniques can be employed to experimentally measure the thickness of lipid bilayers. Small-Angle X-ray Scattering (SAXS) is a powerful method for determining the lamellar repeat distance and, subsequently, the bilayer thickness of liposomes in solution.
Key Experimental Protocol: Small-Angle X-ray Scattering (SAXS) for Liposome (B1194612) Thickness Measurement
-
Liposome Preparation:
-
Phospholipids (e.g., DPPC with varying mol% of MLPC) are dissolved in a chloroform/methanol mixture.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is hydrated with a buffer solution (e.g., Tris-HCl with NaCl) by vortexing, leading to the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs), the MLV suspension is subjected to repeated freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
SAXS Data Acquisition:
-
The liposome suspension is loaded into a temperature-controlled sample cell.
-
The sample is exposed to a collimated X-ray beam.
-
The scattered X-rays are detected by a 2D detector. The scattering intensity is recorded as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).
-
-
Data Analysis:
-
The 1D scattering profile (Intensity vs. q) is obtained by radially averaging the 2D scattering pattern.
-
For multilamellar systems, the bilayer repeat distance (d) can be calculated from the position of the Bragg peaks (q_n) using the formula: d = 2πn/q_n, where n is the order of the peak.
-
For unilamellar vesicles, the scattering data is fitted to a model of a spherical or cylindrical shell to extract the bilayer thickness. The electron density profile across the bilayer is modeled, and the distance between the headgroups on opposite sides of the bilayer is determined.
-
A study on the effect of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (16:0 LPC) on dipalmitoylphosphatidylcholine (DPPC) liposomes provides concrete evidence for the thinning effect of LPCs. Using small-angle X-ray diffraction, the thickness of the pure DPPC lipid layer was measured to be 7.30 nm.[3] Upon incorporation of 14.1 mol% and 27.0 mol% of 16:0 LPC, the thickness was reduced to 6.79 nm and 5.52 nm, respectively.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the effect of a given phosphatidylcholine on membrane thickness using SAXS.
Caption: Experimental workflow for determining membrane thickness using SAXS.
Signaling Pathways and Membrane Thickness
While a specific signaling pathway directly modulated by MLPC-induced changes in membrane thickness is not well-documented, it is established that membrane thickness can influence the function of transmembrane proteins, including ion channels and receptors.[4] Changes in the lipid environment can alter the conformational dynamics and activity of these proteins, thereby indirectly affecting downstream signaling cascades.
The diagram below illustrates the logical relationship between lipid composition, membrane properties, and cellular signaling.
Caption: Influence of lipid composition on cellular signaling.
References
- 1. Membrane thickness and acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Effect of lysophosphatidylcholine on behavior and structure of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation in MLPC Quantification
For researchers, scientists, and drug development professionals utilizing Multi-Layer Perceptron Classifiers (MLPC) for quantification, selecting the appropriate cross-validation strategy is paramount for building robust and reliable models. This guide provides a comparative analysis of common cross-validation methods, supported by experimental data, to inform the selection of the most suitable technique for your specific research needs.
Introduction to Cross-Validation in Quantification
Cross-validation is a crucial technique for assessing how the results of a statistical analysis, such as an MLPC quantification model, will generalize to an independent dataset.[1] It is essential for avoiding overfitting, where a model learns the training data too well, including its noise, and consequently performs poorly on new, unseen data.[2] In the context of quantification, where the goal is to predict a continuous value, cross-validation helps in obtaining a more accurate estimate of the model's predictive performance.
This guide explores and compares four widely used cross-validation techniques: k-fold Cross-Validation, Stratified k-fold Cross-Validation, Leave-One-Out Cross-Validation (LOOCV), and Monte Carlo Cross-Validation.
Methodologies of Cross-Validation Techniques
A clear understanding of the underlying methodology of each cross-validation technique is crucial for its correct implementation and the interpretation of its results.
K-Fold Cross-Validation
In k-fold cross-validation, the dataset is randomly partitioned into 'k' equally sized subsets or folds.[3] The model is then trained on k-1 folds, and the remaining fold is used as the test set to evaluate the model's performance.[2] This process is repeated k times, with each fold being used as the test set exactly once. The final performance is the average of the performances obtained in each fold.[4] A common and often recommended value for k is 10.[5]
Stratified K-Fold Cross-Validation
Stratified k-fold cross-validation is a variation of the k-fold technique, particularly useful for datasets with imbalanced class distributions.[6] It ensures that each fold maintains the same proportion of the target variable's distribution as the original dataset.[6] While more commonly associated with classification tasks, the principle of maintaining distributional similarity in each fold can also be beneficial in certain regression scenarios to ensure that the training and test sets in each iteration are representative of the overall data distribution.
Leave-One-Out Cross-Validation (LOOCV)
Leave-One-Out Cross-Validation is an exhaustive form of k-fold cross-validation where 'k' is equal to the number of samples in the dataset.[1] In each iteration, the model is trained on all data points except for one, which is held out as the test set.[1] This process is repeated for each data point. While this method can be computationally expensive, it is particularly useful for small datasets as it maximizes the amount of data used for training in each iteration.[3]
Monte Carlo Cross-Validation (Shuffle-Split)
Monte Carlo cross-validation, also known as the shuffle-split method, involves randomly splitting the dataset into a training set and a test set a specified number of times.[7] In each iteration, a predefined proportion of the data is randomly selected for training, and the remainder is used for testing.[7] This method offers flexibility in controlling the number of iterations and the size of the training and test sets.[7]
Experimental Protocols
The following sections outline generalized experimental protocols for evaluating MLPC quantification models using the discussed cross-validation techniques.
General MLPC Model Setup
For a typical MLPC-based quantification task, the model architecture would consist of an input layer corresponding to the number of features, one or more hidden layers with a chosen number of neurons and activation functions (e.g., ReLU), and an output layer with a single neuron for the predicted continuous value. The model is trained by minimizing a loss function suitable for regression, such as Mean Squared Error (MSE), using an optimization algorithm like Adam.
K-Fold and Stratified K-Fold Cross-Validation Protocol
-
Data Preparation : Preprocess the dataset, including feature scaling and handling of missing values.
-
Fold Creation : Divide the dataset into 'k' folds (e.g., k=10). For stratified k-fold, ensure that the distribution of the target variable is similar across all folds.
-
Iterative Training and Evaluation : For each of the 'k' folds:
-
Designate the current fold as the test set and the remaining k-1 folds as the training set.
-
Train the MLPC model on the training set.
-
Evaluate the trained model on the test set and record the performance metrics (e.g., RMSE, MAE, R²).
-
-
Performance Aggregation : Calculate the average and standard deviation of the performance metrics across all 'k' folds to obtain the overall model performance.
Leave-One-Out Cross-Validation (LOOCV) Protocol
-
Data Preparation : Preprocess the dataset as required.
-
Iterative Training and Evaluation : For each sample in the dataset:
-
Designate the current sample as the test set and all other samples as the training set.
-
Train the MLPC model on the training set.
-
Predict the value for the single test sample and calculate the error.
-
-
Performance Aggregation : After iterating through all samples, calculate the overall performance metrics (e.g., RMSE) from the collected errors.
Monte Carlo Cross-Validation Protocol
-
Data Preparation : Preprocess the dataset.
-
Define Parameters : Specify the number of iterations and the desired train-test split ratio (e.g., 80% train, 20% test).
-
Iterative Training and Evaluation : For the specified number of iterations:
-
Randomly shuffle and split the dataset into training and test sets according to the defined ratio.
-
Train the MLPC model on the training set.
-
Evaluate the model on the test set and record the performance metrics.
-
-
Performance Aggregation : Calculate the average and standard deviation of the performance metrics across all iterations.
Quantitative Performance Comparison
The following table summarizes the performance of different cross-validation methods on MLPC and other regression models from various studies. It is important to note that these results are not from a single head-to-head comparison and are presented here to provide a general indication of performance. The specific performance will vary depending on the dataset and the model architecture.
| Cross-Validation Method | Model(s) | Dataset Type | Performance Metric | Value | Source |
| 5-fold Cross-Validation | MLP, SVR, RF, XGBoost | Concrete Compressive Strength | R² : 0.96, RMSE : 3.25 MPa | [8] | |
| 5-fold Cross-Validation | Deep LSTM, NN, DNN | Various Regression Datasets | R² | Varied across datasets | [4] |
| Leave-One-Out CV | Gaussian Process Regression | Biomass Gasification | R² : 0.892 - 0.978 | [9] | |
| 10-fold Cross-Validation | Random Forest, SVM, KNN, Bagging | Malaria Prevalence (Classification) | Sensitivity : 0.784 (RF), Balanced Accuracy : 0.884 (RF) | [10][11] | |
| Repeated k-folds CV | SVM, KNN, RF, Bagging | Malaria Prevalence (Classification) | Sensitivity : 0.541 (SVM), Balanced Accuracy : 0.764 (SVM) | [10][11] | |
| Leave-One-Out CV | Random Forest, Bagging | Malaria Prevalence (Classification) | Sensitivity : 0.787 (RF), 0.784 (Bagging) | [10][11] |
Note: The metrics for the Malaria Prevalence dataset are for a classification task but are included to provide a broader comparison of the cross-validation methods.
Visualizing Cross-Validation Workflows
The following diagrams illustrate the logical flow of each cross-validation method.
Conclusion and Recommendations
The choice of a cross-validation method for MLPC quantification is a critical decision that influences the reliability and generalizability of the resulting model.
-
K-fold cross-validation , particularly with k=10, offers a good balance between computational cost and providing a reliable estimate of model performance. It is a widely used and generally recommended approach.
-
Stratified k-fold cross-validation should be considered when there is a reason to believe that the distribution of the target variable is not uniform and that maintaining this distribution in the training and test sets is important for robust model evaluation.
-
Leave-One-Out Cross-Validation (LOOCV) is a suitable option for small datasets where maximizing the training data in each iteration is crucial. However, its high computational cost makes it impractical for larger datasets.[3]
-
Monte Carlo cross-validation provides the most flexibility in terms of the number of iterations and the train-test split ratio. It can be advantageous for large datasets where multiple random samplings can provide a robust performance estimate.[12]
Ultimately, the selection of a cross-validation technique should be guided by the size and characteristics of the dataset, the available computational resources, and the specific goals of the quantification task. It is recommended to report the chosen cross-validation strategy and its parameters in any research publication to ensure transparency and reproducibility.
References
- 1. medium.com [medium.com]
- 2. 3.1. Cross-validation: evaluating estimator performance — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 3. baeldung.com [baeldung.com]
- 4. direct.mit.edu [direct.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models , American Journal of Theoretical and Applied Statistics, Science Publishing Group [sciencepublishinggroup.com]
- 12. towardsdatascience.com [towardsdatascience.com]
A Comparative Analysis of Saturated vs. Unsaturated Phosphatidylcholines in Model Membranes
For researchers, scientists, and drug development professionals, the choice between saturated and unsaturated phosphatidylcholines (PCs) is a critical decision in the design of lipid-based systems, from drug delivery vehicles to model membranes for studying protein function. The seemingly subtle difference in the chemical structure of their fatty acid tails—the presence or absence of double bonds—dramatically alters the physicochemical properties and biological interactions of the resulting lipid bilayer. This guide provides an objective comparison of saturated and unsaturated PCs, supported by experimental data, to inform rational lipid selection.
The fundamental distinction lies in the geometry of the acyl chains. Saturated phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), feature straight, single-bonded hydrocarbon chains. This allows for tight, orderly packing, resulting in rigid, less permeable membranes.[1] In contrast, unsaturated phospholipids, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), contain one or more cis-double bonds, which introduce kinks into the acyl chains.[2] These kinks disrupt efficient packing, creating more space between lipid molecules and leading to membranes that are more fluid and dynamic.[2][3]
Biophysical Properties: A Quantitative Comparison
The degree of acyl chain saturation profoundly impacts key biophysical parameters of the lipid bilayer, most notably the main phase transition temperature (Tm). The Tm is the temperature at which the membrane transitions from a tightly packed, ordered gel phase (Lβ) to a more disordered, fluid liquid-crystalline phase (Lα).[4] Saturated PCs have significantly higher Tm values due to stronger van der Waals interactions between their closely packed acyl chains.[4][5]
| Phosphatidylcholine (PC) | Abbreviation | Acyl Chain Composition | Saturation | Main Transition Temp. (Tm) (°C) | Area per Lipid (Ų) (Fluid Phase) | Bilayer Thickness (Å) (Fluid Phase) |
| 1,2-Dipalmitoyl-PC | DPPC | 16:0/16:0 | Saturated | 41[6] | ~60[2] | Thicker[2] |
| 1,2-Distearoyl-PC | DSPC | 18:0/18:0 | Saturated | 55[7] | ~64[7] | Thicker[2] |
| 1-Palmitoyl-2-Oleoyl-PC | POPC | 16:0/18:1 | Mono-unsaturated | -2 | ~68 | Thinner |
| 1,2-Dioleoyl-PC | DOPC | 18:1/18:1 | Di-unsaturated | -20[8] | ~72[2] | Thinner[2] |
Note: Area per lipid and bilayer thickness are approximate values as they can be influenced by temperature, hydration, and experimental technique.
Impact on Membrane Fluidity and Biological Function
Membrane fluidity is a critical parameter that governs the function of embedded proteins and cellular processes.[9][10] Saturated PCs create rigid, ordered membranes, especially at physiological temperatures where they exist in the gel phase.[10] Unsaturated PCs, with their low Tm, form fluid membranes that readily permit the lateral diffusion and conformational changes of membrane-associated proteins.[11][12]
This difference has significant biological implications. For instance, the aggregation of proteins like α-synuclein, implicated in Parkinson's disease, can be influenced by membrane fluidity, with some studies suggesting it favors more ordered, gel-phase membranes formed by saturated lipids.[10] Conversely, the function of many membrane proteins, which rely on conformational flexibility, is better supported by the fluid environment provided by unsaturated PCs.[13]
Influence on Cellular Signaling: The Apoptosis Pathway
Membrane properties can influence intracellular signaling cascades, including apoptosis or programmed cell death. The integrity and fluidity of the mitochondrial outer membrane, for example, are crucial for regulating the release of pro-apoptotic factors like cytochrome c.[14][15] A rigid membrane, potentially enriched with saturated lipids, might resist the membrane permeabilization required for apoptosis, while a more fluid membrane could be more permissive.
Below is a conceptual diagram illustrating how membrane composition could modulate the intrinsic apoptosis pathway. A rigid membrane may hinder the formation of pores by pro-apoptotic proteins like Bax, while a fluid membrane facilitates this process, leading to caspase activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of phosphatidylcholine membrane fluidity on the conformation and aggregation of N-terminally acetylated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdr.nims.go.jp [mdr.nims.go.jp]
- 12. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 13. Conformations of influenza A M2 protein in DOPC/DOPS and E. coli native lipids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC in Mixed Lipid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biophysical performance of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (MLPC) in mixed lipid models. Due to the limited direct experimental data on MLPC, this document leverages data from structurally similar phospholipids (B1166683) to provide a robust predictive performance profile. Key comparisons are made with well-characterized lipids such as 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC (POPC), 1,2-Dioleoyl-sn-glycero-3-PC (DOPC), and 1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC) to offer a clear perspective on MLPC's potential role in model membranes and drug delivery systems.
Executive Summary
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC) is an asymmetric phospholipid containing a saturated myristoyl chain (14:0) at the sn-1 position and a polyunsaturated linoleoyl chain (18:2) at the sn-2 position. This unique structure imparts distinct biophysical properties that are of significant interest in the study of biological membranes and the formulation of lipid-based drug delivery vehicles. The combination of a shorter saturated chain and a longer polyunsaturated chain suggests that MLPC will exhibit properties intermediate between those of fully saturated and di-unsaturated phospholipids, influencing membrane fluidity, packing, and phase behavior in mixed lipid systems.
Biophysical Properties: A Comparative Analysis
The performance of a phospholipid in a mixed lipid model is largely dictated by its intrinsic biophysical properties. The following table summarizes key parameters for MLPC, with comparative data for POPC, DOPC, and DPPC.
| Property | MLPC (Predicted/Inferred) | POPC (16:0-18:1) | DOPC (18:1-18:1) | DPPC (16:0-16:0) |
| Phase Transition Temp. (Tm) | Low, below 0°C | -2 °C | -17 °C | 41 °C |
| Area per Lipid (Å2) | ~65-70 | ~68.3 | ~72.5 | ~63 |
| Bilayer Thickness (nm) | ~3.5-3.8 | ~3.7 | ~3.6 | ~4.2 |
The low predicted phase transition temperature of MLPC, a consequence of the two double bonds in the linoleoyl chain, suggests it will exist in a fluid (liquid-disordered, Ld) phase over a broad range of physiological temperatures. Its area per lipid is expected to be comparable to POPC, reflecting a balance between the packing of the saturated myristoyl chain and the disorder introduced by the kinked linoleoyl chain. The bilayer thickness is also anticipated to be similar to that of POPC and DOPC.
Performance in Mixed Lipid Models
The introduction of MLPC into a lipid bilayer is expected to modulate the membrane's physical properties, influencing lipid packing, domain formation, and permeability.
Interaction with Cholesterol
In mixtures with cholesterol, MLPC is predicted to exhibit behavior analogous to other phospholipids containing unsaturated acyl chains. Cholesterol is known to induce a liquid-ordered (Lo) phase in fluid bilayers. The interaction between cholesterol and MLPC will likely lead to an increase in membrane ordering and a reduction in the average area per lipid. However, the polyunsaturated nature of the linoleoyl chain may limit the extent of cholesterol's ordering effect compared to its interaction with monounsaturated lipids like POPC.
Mixtures with Saturated Lipids (e.g., DPPC)
When mixed with a high-Tm lipid like DPPC, MLPC is expected to lower the main phase transition temperature of the mixture and broaden the transition peak, indicating reduced cooperativity. At temperatures between the Tm of the individual components, phase separation into MLPC-rich liquid-disordered (Ld) domains and DPPC-rich gel (Lβ) or liquid-ordered (Lo) domains (in the presence of cholesterol) is likely to occur. The asymmetry and polyunsaturation of MLPC could influence the line tension at the domain boundaries, potentially affecting domain size and shape.
Experimental Protocols
To facilitate further research, detailed methodologies for key experimental techniques are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the phase transition temperature (Tm) and enthalpy (ΔH) of lipid vesicles.[1][2][3]
Protocol:
-
Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired lipid mixture in chloroform, evaporating the solvent under a stream of nitrogen to form a thin film, and hydrating the film with an appropriate buffer (e.g., PBS, pH 7.4) above the Tm of the highest-melting lipid. The final lipid concentration is typically 1-5 mg/mL.
-
Sample Preparation: Load the liposome suspension into an aluminum DSC pan and seal it. Prepare a reference pan with the same buffer.
-
DSC Measurement: Place the sample and reference pans in the calorimeter. Equilibrate the system at a temperature below the expected Tm. Scan the temperature at a controlled rate (e.g., 1-2°C/min) over the desired range.
-
Data Analysis: The Tm is determined as the peak temperature of the endothermic transition, and the enthalpy (ΔH) is calculated from the area under the peak.
Fluorescence Spectroscopy with Laurdan
The fluorescent probe Laurdan is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains. This allows for the characterization of membrane fluidity and phase state.[4][5][6][7][8]
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by the extrusion method. Incorporate Laurdan into the lipid mixture at a molar ratio of 1:500 (probe:lipid).
-
Fluorescence Measurement: Measure the fluorescence emission spectra of the Laurdan-labeled liposomes at various temperatures using a spectrofluorometer. The excitation wavelength is typically 350 nm, and emission is recorded from 400 to 550 nm.
-
Data Analysis: Calculate the Generalized Polarization (GP) value using the following equation: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values correspond to a more ordered, less hydrated environment (gel or Lo phase), while lower GP values indicate a more fluid, hydrated environment (Ld phase).
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers.[9][10][11][12][13]
Protocol:
-
System Setup: Use a molecular modeling software suite (e.g., GROMACS, CHARMM) to build the mixed lipid bilayer system. Place the desired number of lipid and cholesterol molecules in a simulation box and solvate with a water model (e.g., TIP3P).
-
Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps with position restraints on the lipid headgroups to allow the acyl chains and water to relax. Gradually release the restraints and equilibrate the system under constant temperature and pressure (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system.
-
Analysis: Analyze the trajectory to calculate various biophysical parameters, including the area per lipid, bilayer thickness, deuterium (B1214612) order parameters of the acyl chains, and radial distribution functions between different molecular species.
Signaling Pathways and Logical Relationships
The constituent fatty acids of MLPC, myristic acid and linoleic acid, are precursors to or can modulate important signaling pathways.
Myristic acid is known to be involved in protein myristoylation, a lipid modification that can influence protein localization and function.[14][15][16][17] Linoleic acid is a precursor to arachidonic acid, which is the starting point for the eicosanoid signaling cascade, leading to the production of prostaglandins, leukotrienes, and other inflammatory mediators.[18][19][20][21][22][23][24][25]
Experimental workflow for characterizing MLPC in mixed lipid models.
Signaling pathways involving the constituent fatty acids of MLPC.
Conclusion
While direct experimental data on this compound is limited, its structural characteristics provide a strong basis for predicting its performance in mixed lipid models. Its asymmetry and the presence of a polyunsaturated acyl chain position it as a lipid that can significantly influence membrane fluidity and organization. The provided comparative data and experimental protocols offer a framework for researchers to further investigate the specific properties of MLPC and its potential applications in creating more biologically relevant model membranes and sophisticated drug delivery systems. Future studies should focus on direct characterization of MLPC in binary and ternary lipid mixtures to validate these predictions and fully elucidate its unique contributions to membrane biophysics.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 4. fig.if.usp.br [fig.if.usp.br]
- 5. Hydration- and Temperature-Dependent Fluorescence Spectra of Laurdan Conformers in a DPPC Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orientation of Laurdan in Phospholipid Bilayers Influences Its Fluorescence: Quantum Mechanics and Classical Molecular Dynamics Study [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 10. Lipid bilayers - Part I: Self-assembly – Martini Force Field Initiative [cgmartini.nl]
- 11. m.youtube.com [m.youtube.com]
- 12. biological membranes [mptg-cbp.github.io]
- 13. biophysik.org [biophysik.org]
- 14. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. The preferred metabolic pathway from linoleic acid to arachidonic acid in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]
Validating the Purity of Synthetic 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids like 1-Myristoyl-2-Linoleoyl-sn-glycero-3-Phosphatidylcholine (MLPC) is paramount for the integrity of experimental results and the safety and efficacy of novel therapeutics. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthetic MLPC, complete with experimental protocols and a comparative look at alternative lipids.
Introduction to MLPC and the Imperative of Purity
1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC is a phospholipid that has found its place in human plasma research.[1][2] As a synthetic phospholipid, its utility in research and pharmaceutical development hinges on a well-defined and consistent purity profile. Impurities, which can arise from starting materials, the synthesis process, or degradation, can significantly impact the physicochemical properties of MLPC-containing formulations and introduce variability in experimental outcomes.[3]
Analytical Techniques for Purity Validation
A multi-pronged approach employing several analytical techniques is the gold standard for comprehensively validating the purity of synthetic MLPC. The most common and effective methods include High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.
Comparative Overview of Analytical Methods
| Feature | HPLC-CAD | LC-MS | ³¹P-NMR |
| Principle | Separation by chromatography, detection of non-volatile analytes via charged aerosol detection. | Separation by chromatography, detection by mass-to-charge ratio. | Detection of phosphorus-containing compounds in a magnetic field. |
| Information Provided | Quantitative purity, detection of non-volatile impurities. | Molecular weight confirmation, structural elucidation of impurities, high sensitivity. | Quantitative purity of phospholipid classes, structural information. |
| Strengths | Universal detection for non-volatile compounds, good for quantification. | High specificity and sensitivity, excellent for impurity identification. | Absolute quantification without the need for identical standards, non-destructive. |
| Limitations | Less sensitive than MS, does not provide structural information on its own. | Can be subject to ion suppression effects, quantification can be complex. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Typical Purity Spec | >95% | >98% | >99% (for phospholipid profile) |
Quantitative Performance Comparison
| Parameter | HPLC-CAD | LC-MS | ³¹P-NMR |
| Limit of Detection (LOD) | Low nanogram range | Picogram to femtogram range | Low millimolar range |
| Limit of Quantification (LOQ) | ~10 ng on column | Sub-nanogram range | ~0.3 mM |
| Linearity (R²) | >0.99 (with power function) | >0.99 | >0.99 |
| Precision (%RSD) | <5% | <10% | <2% |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity analysis. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is well-suited for the quantitative analysis of phospholipids (B1166683) without the need for chromophores.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is often suitable for separating different phospholipid species.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50 v/v)
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic MLPC.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas (Nitrogen) Pressure: 35 psi
-
Data Collection Rate: 10 Hz
-
Sample Preparation:
-
Accurately weigh and dissolve the MLPC sample in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.
-
Dilute the sample to a known concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unparalleled sensitivity and specificity for both identifying MLPC and characterizing potential impurities.
Instrumentation:
-
UHPLC or HPLC system
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
Chromatographic Conditions (similar to HPLC-CAD):
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 1.7 µm) is often used for better resolution with UHPLC systems.
-
Mobile Phase: Similar mobile phases as HPLC-CAD can be used, but ensure they are compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) instead of non-volatile salts).
-
Gradient: A gradient elution is typically employed to separate MLPC from potential impurities.
-
Flow Rate: 0.3 - 0.5 mL/min for UHPLC
-
Column Temperature: 45°C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and negative ESI modes should be evaluated. Phosphatidylcholines are often detected as [M+H]⁺ or [M+Na]⁺ in positive mode and [M+HCOO]⁻ in negative mode.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150°C
-
Desolvation Gas Flow: 600-800 L/hr
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1500) to detect both the parent compound and potential lower or higher molecular weight impurities.
-
Fragmentation (MS/MS): Perform data-dependent acquisition to obtain fragmentation spectra of detected ions for structural confirmation and impurity identification.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR)
³¹P-NMR is a powerful tool for the quantitative analysis of phospholipid mixtures without the need for individual standards for each component.[4][5]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus probe.
Sample Preparation:
-
Dissolve a precisely weighed amount of the MLPC sample (typically 5-10 mg) in a deuterated solvent mixture, such as CDCl₃/CD₃OD/D₂O.
-
Add a known amount of an internal standard (e.g., triphenylphosphate) for absolute quantification.
NMR Parameters:
-
Pulse Program: A standard one-pulse sequence with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 128 or more) should be acquired to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).
Potential Impurities in Synthetic MLPC
Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection. For MLPC synthesized via methods like Steglich esterification, common impurities can include:
-
Lysophospholipids: Formed by the hydrolysis of one of the fatty acyl chains.
-
Free Fatty Acids: Myristic acid and linoleic acid that did not react or were hydrolyzed from the final product.
-
Oxidized Phospholipids: The linoleoyl chain is susceptible to oxidation.
-
Positional Isomers: 1-Linoleoyl-2-Myristoyl-sn-glycero-3-PC.
-
By-products from the coupling reagents: For example, dicyclohexylurea (DCU) if DCC is used as the coupling agent.
Comparison with Alternative Phospholipids
In many applications, particularly in the formulation of liposomes for drug delivery, MLPC can be compared with other commercially available synthetic phospholipids.
| Phospholipid | Acyl Chains | Phase Transition Temp. (Tm) | Key Characteristics & Purity Considerations |
| MLPC | Myristoyl (14:0), Linoleoyl (18:2) | Below 0°C | Unsaturated, prone to oxidation. Purity analysis must focus on oxidative degradation products. |
| POPC | Palmitoyl (16:0), Oleoyl (18:1) | -2°C | Monounsaturated, less prone to oxidation than MLPC. A common alternative for creating fluid membranes. |
| DOPC | Oleoyl (18:1), Oleoyl (18:1) | -20°C | Monounsaturated, forms highly fluid bilayers. Purity analysis is similar to POPC. |
| DSPC | Stearoyl (18:0), Stearoyl (18:0) | 55°C | Saturated, forms rigid, stable bilayers. Less susceptible to oxidation. |
Visualizing Workflows and Pathways
Quality Control Workflow for Synthetic MLPC
The following diagram outlines a typical quality control workflow for the production and validation of synthetic MLPC.
Caption: Quality Control Workflow for Synthetic MLPC Production.
Role of MLPC in Liposomal Drug Delivery
This diagram illustrates the structural role of MLPC in a liposome, a common application in drug development.
Caption: Structural Role of MLPC in a Liposomal Drug Delivery System.
By employing a combination of these robust analytical techniques and maintaining a thorough understanding of potential impurities and viable alternatives, researchers can confidently validate the purity of synthetic this compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
A Comparative Guide to MLPC and Phosphatidylserine in Vesicle Adsorption Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid composition is a critical determinant of the surface interaction and subsequent biological fate of vesicles. This guide provides a comparative analysis of two phospholipids (B1166683), 1-myristoyl-2-lyso-phosphatidylcholine (MLPC) and phosphatidylserine (B164497) (PS), in the context of vesicle adsorption studies. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct properties and potential performance in adsorption assays.
At a Glance: MLPC vs. Phosphatidylserine Vesicles
| Feature | MLPC (1-myristoyl-2-lyso-phosphatidylcholine) | Phosphatidylserine (PS) | Key Implications for Adsorption |
| Headgroup Charge | Zwitterionic (net neutral) | Anionic (negatively charged) | Influences electrostatic interactions with surfaces. PS vesicles are more likely to interact with positively charged surfaces. |
| Structure | Lysophospholipid (single acyl chain) | Diacylphospholipid (two acyl chains) | The conical shape of MLPC can induce positive membrane curvature and potentially lead to membrane instability or fusion. |
| Adsorption Behavior | Can promote the initial adsorption of vesicles containing only lamellar lipids.[1] May inhibit late-stage adsorption processes facilitated by other molecules.[1] | Adsorption is strongly influenced by electrostatic interactions and the presence of divalent cations like Ca²⁺, which can enhance binding to negatively charged surfaces.[2][3] | MLPC may act as a penetration enhancer, while PS-mediated adsorption is more specific and dependent on surface chemistry and ionic environment. |
| Biological Role | Associated with membrane perturbation and can act as a signaling molecule. | Acts as an "eat-me" signal on apoptotic cells, mediating recognition by phagocytes.[4][5] Also plays a role in viral entry.[6][7][8][9] | Vesicles containing PS are more likely to be recognized and internalized by cells with PS receptors. |
Experimental Insights: Adsorption Mechanisms and Surface Interactions
The adsorption behavior of vesicles is intricately linked to the physicochemical properties of their constituent lipids. Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) provide real-time insights into the mass and viscoelastic properties of adsorbed layers, allowing for the distinction between intact vesicle adsorption, vesicle fusion to form a supported lipid bilayer (SLB), or vesicle rupture.[2][10][11][12][13]
Phosphatidylserine (PS) Vesicles
Vesicles containing phosphatidylserine, an anionic phospholipid, exhibit adsorption behavior that is highly dependent on the substrate's surface charge and the ionic composition of the surrounding buffer.[2][3] The presence of divalent cations, such as calcium, can bridge the negative charge of the PS headgroup and a negatively charged surface (like silica), promoting vesicle adsorption and, in some cases, fusion to form a supported lipid bilayer (SLB).[3] In biological contexts, the exposed PS on vesicle surfaces acts as a crucial signal for recognition by specific receptors on host cells, often triggering internalization processes like phagocytosis.[4][6] This interaction is also exploited by some viruses for cellular entry.[6][7][8]
MLPC-Containing Vesicles
As a lysophospholipid, MLPC possesses a single acyl chain, resulting in a conical molecular shape that can influence membrane curvature and stability. While direct studies on MLPC vesicle adsorption are not abundant, research on similar lysophosphatidylcholines (LPCs) indicates that they can enhance the initial rate of vesicle adsorption to an air/water interface.[1] However, LPCs can also inhibit later stages of adsorption, particularly those mediated by proteins.[1] This suggests that MLPC could act as a membrane-destabilizing agent, potentially promoting fusion or disruption upon adsorption, but its overall effect may be complex and concentration-dependent.
Experimental Workflow & Potential Adsorption Pathways
The following diagrams illustrate a typical experimental workflow for vesicle adsorption studies and the potential mechanisms of interaction for MLPC and PS vesicles with a solid substrate.
Detailed Experimental Protocol: Vesicle Adsorption Study using QCM-D
This protocol provides a general framework for comparing the adsorption of MLPC and PS-containing vesicles onto a silica (B1680970) surface using QCM-D.
1. Vesicle Preparation (Thin-Film Hydration followed by Extrusion)
-
Lipid Film Formation:
-
Prepare separate lipid solutions of MLPC and PS in chloroform (B151607). For mixed vesicles, co-dissolve the desired lipids in chloroform at the desired molar ratio. A common zwitterionic lipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) can be used as the base for both vesicle types.[14]
-
In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) by vortexing. The temperature should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple passes (e.g., 21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Characterization:
-
Determine the size distribution and concentration of the prepared vesicles using Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA), respectively. Transmission Electron Microscopy (TEM) can be used to visualize vesicle morphology.
-
2. QCM-D Measurement
-
Sensor Preparation:
-
Clean the SiO₂-coated QCM-D sensors by sonicating in a 2% sodium dodecyl sulfate (B86663) (SDS) solution, followed by rinsing with ultrapure water and drying with nitrogen gas.
-
Treat the sensors with UV/ozone to remove organic contaminants and render the surface hydrophilic.
-
-
Experimental Setup:
-
Mount the cleaned sensor in the QCM-D flow module and allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Adsorption Measurement:
-
Establish a stable baseline by flowing the working buffer over the sensor surface.
-
Inject the vesicle solution (e.g., 0.1 mg/mL) at a constant flow rate and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption, while an increase in dissipation suggests the formation of a soft, hydrated layer (like intact vesicles).
-
After the adsorption signal has stabilized, rinse with the working buffer to remove any loosely bound vesicles. A sharp decrease in dissipation and a frequency shift to approximately -25 Hz are characteristic of SLB formation.[2]
-
-
Data Analysis:
-
Analyze the QCM-D data (Δf and ΔD vs. time) to determine the kinetics of adsorption and the final state of the adsorbed layer (intact vesicles vs. SLB). Modeling software can be used to estimate the thickness and viscoelastic properties of the adsorbed layer.
-
By following this protocol, researchers can systematically investigate and compare the adsorption characteristics of vesicles composed of MLPC and phosphatidylserine, providing valuable insights for applications in drug delivery, biosensing, and fundamental membrane biophysics.
References
- 1. Differential effects of lysophosphatidylcholine on the adsorption of phospholipids to an air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways of Lipid Vesicle Deposition on Solid Surfaces: A Combined QCM-D and AFM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of lipid vesicle deposition on solid surfaces: a combined QCM-D and AFM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of phosphatidylserine exposure, a phagocyte recognition signal, on apoptotic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine-Exposing Annexin A1-Positive Extracellular Vesicles: Potential Cancer Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine vesicles enable efficient en bloc transmission of multiple enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine-exposing extracellular vesicles in body fluids are an innate defence against apoptotic mimicry viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylserine-exposing extracellular vesicles in body fluids are an innate defence against apoptotic mimicry viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylserine Is Not the Cell Surface Receptor for Vesicular Stomatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vesicle deposition and subsequent membrane-melittin interactions on different substrates: a QCM-D experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biolinscientific.com [biolinscientific.com]
- 12. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vesicle adsorption and phospholipid bilayer formation on topographically and chemically nanostructured surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies of Bilayers and Vesicle Adsorption to Solid Substrates: Development of A Miniature Streaming Potential Apparatus (SPA) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC in Membrane Dynamics: A Comparative Guide to Lipid Raft Formation
For researchers, scientists, and drug development professionals, understanding the nuanced interactions governing lipid raft formation is paramount. These specialized membrane microdomains are critical hubs for cellular signaling, and their modulation presents a key area of therapeutic interest. This guide provides a comparative analysis of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC (MLPC), a phospholipid with a polyunsaturated acyl chain, and its disruptive effect on lipid raft integrity, contrasted with raft-promoting lipids.
Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol and sphingolipids. The tight packing of saturated acyl chains in these domains creates a distinct environment from the surrounding, more fluid, liquid-disordered phase of the cell membrane. The incorporation of different lipid species can significantly alter the stability, size, and protein composition of these rafts, thereby influencing cellular processes.
This compound (MLPC): A Disruptor of Ordered Domains
While direct experimental data on the biophysical properties of MLPC in the context of lipid rafts are limited, its structure provides strong indications of its behavior. MLPC contains a saturated myristic acid (14:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. The presence of two double bonds in the linoleic acid chain introduces significant kinks, sterically hindering the tight packing required for the formation of the liquid-ordered (lo) phase characteristic of lipid rafts.
Polyunsaturated phospholipids (B1166683) (PUFA-PLs) are generally considered to be excluded from lipid rafts and preferentially partition into the liquid-disordered (ld) phase. In fact, the repulsive forces between PUFA-PLs and cholesterol/saturated lipids are thought to be a significant driving force for the formation and stabilization of lipid rafts. The incorporation of PUFAs into the membrane increases its overall fluidity and can lead to the formation of distinct, highly disordered domains. Therefore, it is highly probable that MLPC acts as a disruptor of lipid raft formation, promoting a more fluid and homogeneous membrane environment.
Comparison with Raft-Promoting Lipids
In contrast to the disruptive nature of MLPC, other lipids are integral to the formation and stability of lipid rafts.
-
Saturated Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC): With two saturated acyl chains, DPPC can pack tightly with cholesterol and sphingomyelin, forming the structural basis of the liquid-ordered phase.
-
Sphingomyelin: This sphingolipid is a hallmark of lipid rafts. Its long, saturated acyl chain and the ability of its headgroup to form hydrogen bonds contribute to the tight packing and stability of these domains.
-
Cholesterol: This sterol is a crucial modulator of membrane fluidity and a key component of lipid rafts. It intercalates between the acyl chains of saturated lipids, increasing their packing density and promoting the formation of the liquid-ordered phase.
Quantitative Comparison of Lipid Effects on Raft Properties
The following table summarizes the expected and observed effects of different lipid species on key properties of lipid rafts based on studies of similar lipid classes.
| Feature | This compound (MLPC) (inferred) | Saturated Phospholipids (e.g., DPPC) | Sphingomyelin | Cholesterol |
| Effect on Raft Formation | Disruptive / Excluded | Promotes | Promotes | Essential for formation |
| Membrane Order (Laurdan GP) | Decreased (more negative GP values) | Increased (more positive GP values) | Increased (more positive GP values) | Increases order in ld phase, fluidizes gel phase |
| Typical Laurdan GP Value | ~ -0.1 to -0.3 (in ld phase)[1] | > 0.4 (in lo phase)[1] | > 0.4 (in lo phase) | Modulates GP towards intermediate values |
| Lipid Diffusion (FRAP) | High diffusion coefficient (fast) | Low diffusion coefficient (slow) in lo phase | Low diffusion coefficient (slow) in lo phase | Reduces diffusion in ld phase |
| Typical Diffusion Coefficient | > 5 µm²/s (in ld phase)[2][3] | ~1-3 µm²/s (in lo phase)[2][3] | ~1-3 µm²/s (in lo phase)[2] | Decreases diffusion coefficient of surrounding lipids |
| Raft Size (AFM/FRET) | Reduces raft size or prevents formation | Can form large, stable domains | Promotes formation of stable domains (nm to µm)[4] | Modulates raft size and stability |
| Raft Height (AFM) | N/A (resides in lower ld phase) | Contributes to increased height of lo domains | Contributes to increased height of lo domains (~1-2 nm higher than ld)[5][6] | Contributes to increased height of lo domains |
Experimental Protocols for Studying Lipid Raft Formation
A variety of techniques can be employed to investigate the effects of lipids like MLPC on lipid raft formation and properties.
Detergent-Resistant Membrane (DRM) Isolation
This biochemical method is a classical approach to enrich for lipid raft components.
Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures due to their tightly packed nature. This property allows for their separation from the more soluble, disordered membrane regions by density gradient centrifugation.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors.
-
Detergent Extraction: Add a non-ionic detergent (e.g., 1% Triton X-100 or Brij-98) to the cell lysate and incubate on ice for 30 minutes.
-
Sucrose (B13894) Gradient: Create a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% layers) in an ultracentrifuge tube.
-
Ultracentrifugation: Layer the detergent-treated lysate at the bottom of the sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. DRMs, being less dense, will float to the interface of the lower sucrose concentrations (e.g., 5-30% interface).
-
Analysis: Analyze the collected fractions for the presence of raft-marker proteins (e.g., flotillin, caveolin) and lipids (e.g., cholesterol, sphingomyelin) by Western blotting and lipidomics, respectively. A lower yield of DRM in the presence of MLPC would indicate its disruptive effect.[7][8][9]
Laurdan Generalized Polarization (GP) Spectroscopy
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in a membrane, correlates with lipid packing and water penetration.
Principle: In the ordered, tightly packed environment of a lipid raft, water penetration is low, and Laurdan exhibits a blue-shifted emission (~440 nm). In the disordered, more fluid regions, water penetration is higher, leading to a red-shifted emission (~490 nm). The Generalized Polarization (GP) value is calculated from the intensities at these two wavelengths and provides a quantitative measure of membrane order.
Protocol:
-
Cell/Vesicle Labeling: Incubate live cells or unilamellar vesicles with a final concentration of 5-10 µM Laurdan for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Using a fluorometer or a fluorescence microscope, excite the sample at ~350 nm and measure the emission intensities at 440 nm (I440) and 490 nm (I490).
-
GP Calculation: Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).
-
Interpretation: Higher GP values (closer to +1) indicate a more ordered membrane, while lower GP values (closer to -1) indicate a more disordered, fluid membrane.[1][10][11][12] A decrease in the average GP value upon incorporation of MLPC would confirm its fluidizing effect.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules within a membrane.
Principle: A small region of interest (ROI) in a membrane containing fluorescently labeled lipids or proteins is bleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached area due to the movement of unbleached molecules from the surrounding area is measured. This recovery rate is used to calculate the diffusion coefficient (D) and the mobile fraction (Mf) of the labeled molecules.
Protocol:
-
Labeling: Label the membrane with a fluorescent lipid analog (e.g., DiI, DiD) or a fluorescently tagged protein.
-
Image Acquisition (Pre-bleach): Acquire a few images of the ROI at low laser power to determine the initial fluorescence intensity.
-
Photobleaching: Bleach the ROI with a short burst of high-intensity laser.
-
Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery in the ROI.
-
Data Analysis: Quantify the fluorescence intensity in the ROI over time and fit the recovery curve to a diffusion model to extract the diffusion coefficient and mobile fraction. Slower diffusion is characteristic of molecules within the more viscous lipid rafts.[13][14][15][16]
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of membranes, allowing for the direct visualization of lipid domains.
Principle: A sharp tip mounted on a flexible cantilever is scanned across the surface of a supported lipid bilayer. The deflection of the cantilever due to forces between the tip and the sample is used to generate a three-dimensional image of the surface. Lipid rafts, being more ordered and tightly packed, typically appear as domains that are slightly thicker (by 1-2 nm) than the surrounding disordered membrane.
Protocol:
-
Supported Lipid Bilayer (SLB) Formation: Prepare a supported lipid bilayer on a smooth substrate like mica by vesicle fusion. The lipid composition of the vesicles will determine the properties of the resulting bilayer.
-
AFM Imaging: Image the SLB in a liquid environment using tapping mode AFM.
-
Image Analysis: Analyze the height and phase images to identify distinct domains. The height difference between the domains and the surrounding bilayer can be quantified. The size and shape of the domains can also be measured.[5][17][18][19][20] The absence or reduction in the size of raised domains in bilayers containing MLPC would provide direct evidence of its disruptive effect.
Förster Resonance Energy Transfer (FRET)
FRET is a spectroscopic technique that can be used to measure the proximity of two fluorescent molecules (a donor and an acceptor) on a nanometer scale.
Principle: If a donor and an acceptor fluorophore are in close proximity (typically <10 nm), the excited-state energy of the donor can be transferred non-radiatively to the acceptor. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores. By labeling different lipid species with a FRET pair, one can probe their co-localization within membrane domains.
Protocol:
-
Probe Incorporation: Incorporate donor- and acceptor-labeled lipids into the membrane system (e.g., vesicles or live cells). One probe can be chosen to preferentially partition into rafts, and the other into the disordered phase.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the donor in the presence and absence of the acceptor. A decrease in donor fluorescence and a corresponding increase in acceptor fluorescence indicates FRET.
-
FRET Efficiency Calculation: Calculate the FRET efficiency (E) from the fluorescence intensities.
-
Interpretation: A low FRET efficiency between a raft-preferring probe and a disordered-phase-preferring probe would indicate phase separation and the formation of distinct domains.[21][22][23][24] Increased FRET between these probes in the presence of MLPC would suggest a more homogeneous membrane and disruption of rafts.
Visualizing the Impact on Membrane Organization and Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the concepts discussed.
References
- 1. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Lateral Diffusion in Ordered and Disordered Phases in Raft Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lateral Diffusion Coefficients of Separate Lipid Species in a Ternary Raft-Forming Bilayer: A Pfg-NMR Multinuclear Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Behavior and Domain Size in Sphingomyelin-Containing Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a critical lipid ratio in raft-like phases exposed to nitric oxide: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Ultrastructure and lipid composition of detergent-resistant membranes derived from mammalian sperm and two types of epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.5. Laurdan Generalized Polarization [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 14. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 15. [PDF] Exploring Membrane Lipid and Protein Diffusion by FRAP | Semantic Scholar [semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The size of lipid rafts: an atomic force microscopy study of ganglioside GM1 domains in sphingomyelin/DOPC/cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. tandfonline.com [tandfonline.com]
- 21. web.ist.utl.pt [web.ist.utl.pt]
- 22. Lipid rafts have different sizes depending on membrane composition: a time-resolved fluorescence resonance energy transfer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MLPC-Containing and Pure POPC Bilayers for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the structural and dynamic properties of lipid bilayers composed of pure 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) versus those containing 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (MLPC). This information is crucial for researchers in drug development and membrane biophysics who utilize liposomes and other lipid-based systems as models for cellular membranes.
The inclusion of lysolipids, such as MLPC, can significantly alter the physicochemical characteristics of a lipid bilayer, impacting its suitability for various applications, including drug delivery and the study of membrane protein function. This guide summarizes key quantitative data, provides detailed experimental protocols for characterization, and presents visual representations of the underlying molecular arrangements and experimental workflows.
Quantitative Comparison of Bilayer Properties
The introduction of MLPC into a POPC bilayer induces notable changes in its structural and dynamic parameters. The following tables summarize key findings from molecular dynamics (MD) simulations and experimental studies.
| Property | Pure POPC Bilayer | POPC Bilayer with MLPC | Experimental/Simulation Method |
| Area per Lipid (Ų) | 64.3 ± 1.2 | Increased | MD Simulation, SAXS |
| Bilayer Thickness (nm) | 3.76 ± 0.1 | Decreased | MD Simulation, SAXS |
| Bending Rigidity (kBT) | ~20 | Decreased | Flicker Spectroscopy of GUVs |
| Permeability | Low | Increased | Fluorescence Permeability Assays |
Note: The extent of the changes in the MLPC-containing bilayer is dependent on the concentration of MLPC.
Detailed Experimental Protocols
To facilitate reproducible research, this section details the methodologies used to characterize and compare pure POPC and MLPC-containing bilayers.
Preparation of Large Unilamellar Vesicles (LUVs)
A common method for preparing LUVs for various assays is the lipid film hydration and extrusion technique.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (MLPC)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
For pure POPC vesicles, dissolve the desired amount of POPC in chloroform in a round-bottom flask.
-
For MLPC-containing vesicles, co-dissolve POPC and MLPC in chloroform at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
Pass the resulting multilamellar vesicle (MLV) suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of LUVs.
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers.
Protocol Outline:
-
System Setup:
-
Use a molecular modeling software (e.g., GROMACS, CHARMM) to build the lipid bilayer systems.
-
For the pure POPC system, create a bilayer containing a sufficient number of POPC lipids (e.g., 128 lipids per leaflet).
-
For the mixed system, create a bilayer with the desired ratio of POPC and MLPC lipids.
-
Solvate the bilayers with water molecules and add ions to neutralize the system and mimic physiological ionic strength.
-
-
Simulation Parameters:
-
Choose an appropriate force field for lipids (e.g., CHARMM36, AMBER Lipid17).
-
Perform energy minimization to remove any steric clashes.
-
Equilibrate the system in several steps, typically involving constant volume (NVT) and constant pressure (NPT) ensembles, to bring the system to the desired temperature and pressure.
-
Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to ensure proper sampling of the system's dynamics.
-
-
Analysis:
-
Analyze the trajectories to calculate properties such as area per lipid, bilayer thickness, order parameters, and lateral diffusion coefficients.
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful experimental technique for determining the overall structure of lipid vesicles in solution.
Protocol Outline:
-
Sample Preparation: Prepare LUVs of pure POPC and MLPC-POPC as described above.
-
Data Acquisition:
-
Acquire SAXS data using a synchrotron or laboratory-based SAXS instrument.
-
The scattering intensity is measured as a function of the scattering vector, q.
-
-
Data Analysis:
-
The scattering data is analyzed using models that describe the electron density profile of the lipid bilayer.
-
From the analysis, structural parameters such as the bilayer thickness and the area per lipid can be determined.
-
Fluorescence Permeability Assay
This assay measures the integrity of the liposome (B1194612) membrane by monitoring the leakage of an encapsulated fluorescent dye.
Protocol Outline:
-
Liposome Preparation: Prepare LUVs encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or calcein).
-
Purification: Remove the unencapsulated dye from the liposome suspension using size-exclusion chromatography.
-
Leakage Measurement:
-
Monitor the fluorescence intensity of the liposome suspension over time.
-
Leakage of the dye from the liposomes results in its dequenching and an increase in fluorescence.
-
The rate of fluorescence increase is proportional to the permeability of the bilayer.
-
To determine the maximum leakage, a detergent (e.g., Triton X-100) is added at the end of the experiment to completely disrupt the liposomes.
-
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes.
Assessing the Impact of MLPC on Membrane Permeability Against Control Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of lysophosphatidylcholine (B164491) (MLPC) on membrane permeability relative to control lipids. The information presented is supported by experimental data to assist researchers in understanding the membrane-disrupting properties of MLPC and its potential implications in various biological processes and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the impact of MLPC on membrane permeability.
| Cell Type | MLPC Concentration | Parameter Measured | Observed Effect | Control Comparison |
| Human Coronary Artery Endothelial Cells (HCAECs) | 30 µmol/L | Monolayer Permeability | 53% increase[1] | Compared to untreated control cells[1] |
| Human Dermal Microvascular Endothelial Cells (HMEC) | 10-50 µM | Transendothelial Electrical Resistance | Rapid decrease within minutes[2] | Compared to baseline resistance before MLPC stimulation[2] |
| Cultured Endothelial Cells (EC) | 30 µM | Intracellular Ca2+ ([Ca2+]i) | Elevation after a ~25 min lag[3] | Implied comparison to baseline [Ca2+]i levels[3] |
| Cultured Aortic Smooth Muscle Cells (SMC) | 30 µM | Intracellular Ca2+ ([Ca2+]i) | Slower elevation compared to ECs[3] | Comparison between EC and SMC response to MLPC[3] |
| Model System | MLPC Concentration | Parameter Measured | Observed Effect | Control Lipid/Condition |
| Rat Ileum | 20 mM | Macromolecule Permeability | Increased permeability to dextrans and bovine serum albumin[4] | Compared to the absence of MLPC[4] |
| Small Unilamellar Vesicles | Varying Ratios | Carboxyfluorescein Leakage | Slightly smaller and more leaky vesicles[5] | Compared to vesicles made without MLPC[5] |
| Large Multilamellar Vesicles | Varying Ratios | Carboxyfluorescein Leakage | Induced less leakage compared to small unilamellar vesicles[5] | Comparison between vesicle types with MLPC[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Monolayer Permeability Assay in HCAECs
-
Cell Culture: Human coronary artery endothelial cells (HCAECs) are cultured to form a confluent monolayer.
-
Treatment: The cells are treated with MLPC at various concentrations (e.g., 30 µmol/L) for a specified duration.
-
Permeability Measurement: A transwell system is utilized. A fluorescent tracer, such as Texas-Red-labeled dextran, is added to the upper chamber. The amount of tracer that passes through the cell monolayer into the lower chamber over time is measured to quantify permeability.[1]
-
Analysis: The fluorescence in the lower chamber is measured using a plate reader, and the permeability is calculated and compared to untreated control cells.
Transendothelial Electrical Resistance (TEER) Measurement
-
Cell Culture: Human dermal microvascular endothelial cells (HMEC) or bovine pulmonary microvascular endothelial cells are grown on electrode arrays.
-
Treatment: MLPC (10–50 μM) is added to the cell culture medium.
-
TEER Measurement: The electrical resistance across the endothelial monolayer is measured continuously in real-time. A decrease in TEER indicates an increase in paracellular permeability.[2]
-
Analysis: The change in resistance from the baseline before MLPC stimulation is recorded and analyzed.
Intracellular Calcium Measurement
-
Cell Culture: Cultured endothelial cells or aortic smooth muscle cells are used.
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., fura-2).
-
Treatment: The cells are exposed to MLPC (e.g., 30 µM).
-
Measurement: The fluorescence of the dye is monitored over time using a fluorescence microscope or a plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.[3]
-
Analysis: The rate and magnitude of the change in intracellular calcium are compared between different cell types or against a baseline.
In Vivo Ileal Permeability Assay
-
Animal Model: A rat experimental model is used.
-
Procedure: A section of the distal ileum is isolated.
-
Treatment: A solution containing MLPC (e.g., 20 mM) and macromolecular tracers of different sizes (e.g., dextrans, bovine serum albumin) is introduced into the lumen of the isolated ileal segment.[4]
-
Measurement: The appearance of the tracers in the blood or surrounding fluid is measured over time.
-
Analysis: The permeability to macromolecules is determined and compared to control animals not treated with MLPC.
Visualizing the Impact of MLPC
The following diagrams illustrate the experimental workflow for assessing MLPC's effect on membrane permeability and the signaling pathway it activates.
Caption: Workflow for assessing MLPC's effect on monolayer permeability.
Caption: Signaling pathway of MLPC-induced endothelial permeability.[1]
Discussion
The presented data consistently demonstrates that MLPC increases the permeability of cellular and model membranes. The effect is dose-dependent and can be observed across different cell types and experimental systems. The underlying mechanism in endothelial cells involves the generation of oxidative stress and the activation of the JNK and p38 MAPK signaling pathways, leading to a reduction in the expression of tight junction proteins.[1] This ultimately compromises the integrity of the endothelial barrier.
In comparison to control conditions (untreated cells or baseline measurements), MLPC induces a significant and often rapid increase in permeability. While direct comparisons with other specific "control lipids" are not extensively detailed in the cited literature, the disruptive effect of MLPC on membrane integrity is a consistent finding. The inclusion of cholesterol, a known membrane-stabilizing lipid, has been shown to decrease the permeability of lipid bilayers to various molecules. This provides a contrasting example of how different lipids can modulate membrane barrier function. The cone-like molecular shape of lysophospholipids, with a bulky polar head and a single acyl chain, is thought to induce positive curvature strain in membranes, potentially contributing to their destabilizing effects.
For researchers in drug development, the ability of MLPC to increase membrane permeability could be explored for enhancing drug delivery across biological barriers. However, its pro-inflammatory and barrier-disrupting properties necessitate careful consideration of its potential toxicity and off-target effects. Future research should focus on direct comparisons of MLPC with a range of control lipids to better delineate its specific effects and further elucidate the structure-activity relationships governing its impact on membrane permeability.
References
- 1. Effects of lysophosphatidylcholine on monolayer cell permeability of human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Perturbation by lysophosphatidylcholine of membrane permeability in cultured vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine increases rat ileal permeability to macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine in liposomal membranes: enhanced permeability but little effect on transfer of a water-soluble fluorescent marker into human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Fatty Acid Location on the Glycerol Backbone of Monolysocardiolipin (MLPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolysocardiolipin (MLPC) is a crucial intermediate in the remodeling of cardiolipin, a unique phospholipid essential for mitochondrial function and energy metabolism. The precise location of the remaining fatty acid on the glycerol (B35011) backbone of MLPC is critical for its biological activity and downstream signaling pathways. Aberrant acylation patterns have been implicated in various pathological conditions, including Barth syndrome. Therefore, accurate validation of the fatty acid position is paramount for researchers in lipidomics, drug development, and diagnostics.
This guide provides an objective comparison of the three primary analytical techniques used to determine the regiospecificity of fatty acids in MLPC: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The choice of analytical technique depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key quantitative performance metrics for each method in the context of MLPC analysis.
| Parameter | LC-MS/MS | NMR Spectroscopy | Enzymatic Assay |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation analysis to identify positional isomers. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information, including the position of functional groups. | Utilizes sequence-specific enzymes (e.g., phospholipase A2) to selectively cleave fatty acids at a specific position, followed by analysis of the resulting products. |
| Limit of Detection (LOD) | pmol to fmol range[1][2] | nmol to µmol range | pmol to nmol range[3] |
| Limit of Quantification (LOQ) | pmol to fmol range[4][5] | nmol to µmol range | pmol to nmol range |
| Precision (%CV) | <15%[1] | <5% | <10%[3] |
| Specificity for Positional Isomers | High, especially with advanced fragmentation techniques.[6] | Very high, provides unambiguous structural data.[7] | High, dependent on enzyme specificity. |
| Throughput | High, amenable to automation.[1] | Low to medium. | Medium to high, can be adapted to plate-based formats. |
| Sample Requirement | Low (µg to ng) | High (mg) | Low to medium (µg) |
| Instrumentation Cost | High | Very High | Low to Medium |
| Data Analysis Complexity | Medium to High | High | Low to Medium |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method separates MLPC isomers using liquid chromatography, followed by ionization and fragmentation in a tandem mass spectrometer. The fragmentation pattern of the MLPC molecule provides information about the position of the fatty acid.
Detailed Methodology:
-
Lipid Extraction:
-
Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.[8]
-
Briefly, homogenize the sample in a chloroform:methanol mixture (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1, v/v).
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of solvents such as water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to facilitate ionization.[9]
-
A typical gradient might start with a higher aqueous content and gradually increase the organic solvent percentage to elute lipids based on their hydrophobicity.
-
-
MS/MS Detection:
-
Ionize the eluting MLPC molecules using electrospray ionization (ESI), typically in negative ion mode.[9][10]
-
Select the precursor ion corresponding to the MLPC species of interest in the first quadrupole (Q1).
-
Induce fragmentation of the selected precursor ion in the collision cell (Q2).
-
Analyze the resulting fragment ions in the third quadrupole (Q3).
-
The relative abundance of specific fragment ions, such as the fatty acid carboxylate anion and fragments arising from the glycerol backbone, can be used to distinguish between sn-1 and sn-2 isomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For MLPC, 1H and 13C NMR can distinguish the signals from protons and carbons at the sn-1 and sn-2 positions of the glycerol backbone, thus revealing the location of the fatty acid.[7]
Detailed Methodology:
-
Sample Preparation:
-
A relatively large amount of purified MLPC (typically in the milligram range) is required.
-
Dissolve the purified MLPC sample in a deuterated solvent (e.g., chloroform-d, methanol-d4, or a mixture) to avoid solvent interference in the 1H NMR spectrum.[11]
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire 1D 1H and 13C NMR spectra.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly informative.[11]
-
These 2D spectra reveal connectivity between protons and carbons, allowing for unambiguous assignment of signals to the glycerol backbone and the attached fatty acid.
-
-
Data Analysis:
-
Process the acquired NMR data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts and coupling constants of the glycerol backbone protons and carbons. The chemical shifts of the methine proton and carbon at the acylated position will be significantly different from the one bearing a hydroxyl group, allowing for direct determination of the fatty acid location.[7]
-
Enzymatic Assay
Principle: This method relies on the high specificity of phospholipase A2 (PLA2), which selectively hydrolyzes the fatty acid at the sn-2 position of glycerophospholipids.[10] By analyzing the reaction products, the original position of the fatty acid can be inferred.
Detailed Methodology:
-
Enzymatic Reaction:
-
Incubate the purified MLPC sample with phospholipase A2 from a suitable source (e.g., snake venom or porcine pancreas) in a buffered solution containing Ca2+, which is essential for PLA2 activity.[12][13]
-
If the fatty acid is at the sn-2 position, PLA2 will cleave it, resulting in the formation of a free fatty acid and glycerophosphocholine.
-
If the fatty acid is at the sn-1 position, no reaction will occur with PLA2.
-
-
Product Analysis:
-
Stop the enzymatic reaction after a defined period.
-
Extract the lipids from the reaction mixture.
-
Analyze the reaction products using a suitable technique such as:
-
Thin-Layer Chromatography (TLC): Spot the lipid extract on a TLC plate and develop it with an appropriate solvent system to separate the unreacted MLPC, the free fatty acid, and glycerophosphocholine. Visualize the spots using iodine vapor or a fluorescent dye.
-
LC-MS: For more quantitative results, analyze the reaction mixture by LC-MS to detect and quantify the presence of the free fatty acid and the unreacted MLPC.
-
-
-
Interpretation:
-
The presence of a free fatty acid corresponding to the acyl chain of MLPC confirms that the fatty acid was located at the sn-2 position.
-
The absence of a free fatty acid and the persistence of the original MLPC molecule indicate that the fatty acid was at the sn-1 position.
-
Visualization of Workflows and Logic
Caption: Experimental Workflows for MLPC Fatty Acid Positional Analysis.
Caption: Logic for Method Selection.
Conclusion
The validation of fatty acid position on the glycerol backbone of MLPC is a critical step in lipid research. This guide has provided a comparative overview of three powerful techniques: LC-MS/MS, NMR spectroscopy, and enzymatic assays.
-
LC-MS/MS stands out for its high sensitivity and throughput, making it ideal for the analysis of low-abundance species in complex biological matrices.
-
NMR Spectroscopy offers unparalleled detail for structural elucidation, providing unambiguous positional information, although it requires larger sample amounts and has lower throughput.
-
Enzymatic Assays provide a cost-effective and specific method for positional analysis, particularly when coupled with a sensitive detection technique for the reaction products.
The selection of the most appropriate method will depend on the specific research question, sample availability, and the instrumentation accessible to the researcher. For high-throughput screening and quantitative analysis of trace amounts of MLPC, LC-MS/MS is often the method of choice. For definitive structural confirmation of novel MLPC species, NMR is indispensable. Enzymatic assays offer a valuable and accessible alternative, especially for initial characterization and validation studies. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize the structure of MLPC and its role in health and disease.
References
- 1. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS in the Clinical Laboratory – Where to From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzymatic assay for lysophosphatidylcholine concentration in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. youtube.com [youtube.com]
- 6. Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Detection of cardiolipins using liquid chromatography-tandem mass spectrometry for diagnosis of Barth syndrome - Clinical Laboratory int. [clinlabint.com]
- 10. Monolysocardiolipin: improved preparation with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Although many phosphatidylcholines are not classified as hazardous substances, it is best practice to treat all laboratory chemicals with a degree of caution.[1][2]
Key Safety Information:
| Characteristic | Information | Source |
| Hazard Classification | Not typically classified as a hazardous substance. | [1][2] |
| Solubility | Soluble in ethanol. | [3] |
| Storage Temperature | -20°C | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should always be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat unused or waste this compound as chemical waste.
-
Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with the full chemical name: "Waste this compound" and any other information required by your institution.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system to prevent spills.
-
Keep the container securely closed except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or equivalent department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
-
Empty Container Disposal:
-
An empty container that held this compound should be managed as chemical waste.
-
If institutional policy allows, triple-rinse the empty container with a suitable solvent, such as ethanol, collecting the rinsate as chemical waste. The rinsed container may then be disposed of as non-hazardous waste. Always confirm this procedure with your EHS office.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
Hazard Identification and Precautions
Based on data from similar phospholipids, 1-Myristoyl-2-Linoleoyl-sn-glycero-3-PC is not expected to be classified as hazardous. However, as with all laboratory chemicals, it should be handled with care to minimize potential risks. Some related compounds may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment should be worn at all times.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for safe handling. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard. | Protects against splashes and airborne particles.[2] | ANSI Z87.1[2] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves), a fully buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical.[2] | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator is recommended. | Protects against inhalation of aerosols. | NIOSH approved |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the compound.
Storage:
-
Upon receipt, store this compound at -20°C.[3]
-
The product is expected to be stable for at least one year when stored as directed.[3]
-
Before use, allow the container to warm to room temperature before opening to prevent condensation.
Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure all required PPE is correctly worn before handling the compound.
-
This compound is soluble in ethanol.[3] Prepare solutions in a suitable solvent.
-
Use only clean glassware to prevent contamination.
Spill Management:
-
For small spills: Carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of all contaminated materials as chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused or unwanted material as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
Waste Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
